Product packaging for 1(or 2)-(2-Ethylhexyl) trimellitate(Cat. No.:CAS No. 68735-92-2)

1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B1266294
CAS No.: 68735-92-2
M. Wt: 322.4 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-N
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Description

1(or 2)-(2-Ethylhexyl) trimellitate (CAS RN 61137-09-5) is a monoester derivative of trimellitic acid and a significant primary metabolite of the plasticizer tris(2-ethylhexyl) trimellitate (TEHTM or TOTM). Human metabolism studies have identified this compound as a major urinary biomarker after exposure to TEHTM, with 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) being the most dominant isomer excreted . This makes it a critical analyte in human biomonitoring for assessing exposure to TEHTM, a common non-phthalate plasticizer used in medical devices and high-temperature PVC applications . The compound is synthesized from trimellitic acid anhydride and 2-ethylhexanol, with a molecular weight of 322.4 g/mol . Researchers value this chemical for investigating the pharmacokinetics and elimination profiles of TEHTM, which exhibits biphasic elimination kinetics and is still detectable in urine 72 hours post-exposure . It serves as a powerful tool in environmental and toxicological research, particularly for studies on the fate, metabolism, and potential health effects of non-phthalate plasticizers, which are increasingly used as alternatives in consumer and medical products . This product is For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O6 B1266294 1(or 2)-(2-Ethylhexyl) trimellitate CAS No. 68735-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAVWKYYIPGEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68735-92-2
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Ethylhexyl) Trimellitate and 2-(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate, key intermediates with applications in various fields, including as plasticizers and in the synthesis of more complex molecules. This document details the experimental protocols for the synthesis of an isomeric mixture and explores the principles of regioselectivity that could be applied to achieve the synthesis of the individual isomers.

Overview of Synthesis Routes

The primary route for the synthesis of mono-(2-Ethylhexyl) trimellitate involves the direct esterification of trimellitic anhydride with 2-ethylhexanol. This reaction typically yields a mixture of the 1- and 2-isomers due to the two possible sites of nucleophilic attack on the anhydride ring.

Scheme 1: General Synthesis of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate

G TMA Trimellitic Anhydride Isomer_Mix Mixture of 1- and 2- (2-Ethylhexyl) trimellitate TMA->Isomer_Mix EH 2-Ethylhexanol EH->Isomer_Mix Catalyst Catalyst (e.g., titanate) Catalyst->Isomer_Mix Heat Heat Heat->Isomer_Mix

Caption: General reaction scheme for the synthesis of a mixture of 1- and 2-(2-Ethylhexyl) trimellitate.

The regioselectivity of this reaction, which determines the ratio of the 1-isomer to the 2-isomer, is influenced by several factors including the reaction temperature, the catalyst used, and steric hindrance effects. Achieving a high yield of a single isomer requires careful control of these reaction conditions.

Experimental Protocols

Synthesis of a Mixture of 1-(or 2)-(2-Ethylhexyl) trimellitate[1]

This protocol describes a standard procedure for the synthesis of a mixture of the 1- and 2-isomers of (2-Ethylhexyl) trimellitate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Trimellitic anhydride192.131931
2-Ethylhexanol130.232341.8
Octylene glycol titanate-0.2-

Procedure:

  • A one-liter round-bottom flask is charged with 193 g (1 mol) of trimellitic acid anhydride, 234 g (1.8 mol) of 2-ethylhexanol, and 0.2 g of octylene glycol titanate.[1]

  • The mixture is stirred and heated to 150 °C under a nitrogen atmosphere. The removal of water begins at this stage.[1]

  • Over a period of 4 hours, the temperature is gradually increased to 220 °C.[1]

  • The water formed during the reaction is continuously removed by distillation through a Vigreux column. The top temperature of the column is maintained between 100 °C and 105 °C.[1]

  • The reaction is considered complete when the top temperature of the Vigreux column drops below 80 °C.[1]

  • The final product has an acid number of 150 ± 10 mg KOH/g.[1]

Quantitative Data:

ParameterValue
Molar ratio of 2-ethylhexanol to trimellitic acid in the product1.7
Acid number of the final product150 ± 10 mg KOH/g

Principles of Regioselective Synthesis

While the direct esterification of trimellitic anhydride typically yields a mixture of isomers, achieving regioselectivity to favor either the 1- or 2-isomer is a key challenge. The outcome of the reaction can be influenced by kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster. In the case of trimellitic anhydride, the carbonyl group at the 2-position is generally more sterically hindered. Therefore, nucleophilic attack by the bulky 2-ethylhexanol may be kinetically favored at the less hindered 1-position.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is under thermodynamic control, favoring the formation of the more stable product. The relative stability of the 1- and 2-isomers would need to be determined, but it is possible that the 2-isomer is thermodynamically more stable.

Logical Workflow for Achieving Regioselectivity:

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Predominant Isomer Low_Temp Low Temperature Short Reaction Time Kinetic Kinetic Control Low_Temp->Kinetic High_Temp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Isomer_1 1-(2-Ethylhexyl) trimellitate (Less Sterically Hindered) Kinetic->Isomer_1 Favors faster forming product Isomer_2 2-(2-Ethylhexyl) trimellitate (Potentially More Stable) Thermodynamic->Isomer_2 Favors more stable product

Caption: Logical workflow illustrating the influence of reaction conditions on isomeric product distribution.

Further research into specific catalysts that can direct the esterification to a particular position is warranted. For instance, the use of bulky catalysts might enhance the selectivity for the less sterically hindered 1-position.

Isomer Separation and Characterization

Given that the direct synthesis often results in an isomeric mixture, a robust analytical method for the separation and quantification of the individual isomers is crucial. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for this purpose. This method allows for the baseline separation of 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).

Conclusion

The synthesis of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate can be readily achieved through the direct esterification of trimellitic anhydride with 2-ethylhexanol, although this typically yields a mixture of isomers. A detailed protocol for this mixture synthesis is provided. Achieving regioselectivity to obtain a single isomer is a more complex challenge that requires careful consideration of reaction conditions to favor either kinetic or thermodynamic control. Further investigation into catalyst systems that can promote isomer-specific synthesis is a promising area for future research. The availability of analytical techniques such as HPLC-MS/MS is essential for the characterization and quantification of the individual isomers in any synthesis attempt.

References

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexyl Trimellitate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-ethylhexyl trimellitate isomers, with a focus on tri(2-ethylhexyl) trimellitate (TOTM) and its di- and mono-ester derivatives. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for various applications, including their use as plasticizers in medical devices and their potential as formulation excipients.

Introduction to 2-Ethylhexyl Trimellitate Isomers

2-Ethylhexyl trimellitate refers to a group of chemical compounds that are esters of trimellitic acid and 2-ethylhexanol. The most common and commercially significant member of this family is tri(2-ethylhexyl) trimellitate, often abbreviated as TOTM or TEHTM. Due to the three carboxylic acid groups on the trimellitic acid backbone, partial esterification can lead to the formation of various di- and mono-ester isomers. These isomers are important as they can be present as impurities in commercial TOTM, or they can be formed through the partial hydrolysis or metabolism of TOTM.

The primary isomers of interest are:

  • Tri(2-ethylhexyl) trimellitate (TOTM): The fully esterified form.

  • Di(2-ethylhexyl) trimellitate (DEHTM) isomers:

    • 1,2-di(2-ethylhexyl) trimellitate

    • 1,4-di(2-ethylhexyl) trimellitate

    • 2,4-di(2-ethylhexyl) trimellitate

  • Mono(2-ethylhexyl) trimellitate (MEHTM) isomers:

    • 1-mono(2-ethylhexyl) trimellitate

    • 2-mono(2-ethylhexyl) trimellitate

    • 4-mono(2-ethylhexyl) trimellitate

Physicochemical Properties

Tri(2-ethylhexyl) Trimellitate (TOTM)
PropertyValueReference
Molecular Formula C₃₃H₅₄O₆[1][2]
Molecular Weight 546.78 g/mol [1][3]
Appearance Clear, colorless to pale yellow, viscous oily liquid[4][5]
Odor Mild[4]
Density 0.984 - 0.990 g/mL at 20 °C[3][6]
Melting Point -43 °C to -30 °C[4][6]
Boiling Point 414 °C[6]
Flash Point 278 °C[4]
Water Solubility 6 mg/L[4]
Viscosity 87.8 cSt at 40 °C[4]
Refractive Index 1.485 at 20 °C[6]

TOTM is characterized by its low volatility, high thermal stability, and excellent resistance to migration and extraction, making it a preferred plasticizer for high-temperature applications and in materials that come into contact with liquids and oils.[5][7]

Di(2-ethylhexyl) Trimellitate (DEHTM) Isomers

Specific, quantitative physicochemical data for the individual DEHTM isomers (1,2-, 1,4-, and 2,4-DEHTM) are not well-documented in publicly available literature. However, based on their chemical structure, it can be inferred that they will be viscous liquids with lower molecular weights than TOTM, and likely exhibit higher polarity and water solubility due to the presence of a free carboxylic acid group. Their volatility is expected to be lower than that of the mono-esters but higher than that of TOTM. These isomers are known metabolites of TOTM.[8][9]

Mono(2-ethylhexyl) Trimellitate (MEHTM) Isomers

Similar to the di-esters, specific quantitative data for the individual MEHTM isomers (1-, 2-, and 4-MEHTM) are scarce. As mono-esters, they will have the lowest molecular weight among the 2-ethylhexyl trimellitate family (excluding trimellitic acid itself) and the highest polarity due to the presence of two free carboxylic acid groups. This will result in higher water solubility and lower volatility compared to the di- and tri-esters. These isomers are also metabolites of TOTM.[8][9] Among the primary metabolites, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has been shown to have agonist activities on estrogen and thyroid receptors.[8]

Synthesis of 2-Ethylhexyl Trimellitate Isomers

The synthesis of 2-ethylhexyl trimellitate isomers is primarily achieved through the esterification of trimellitic anhydride with 2-ethylhexanol. The degree of esterification and the resulting product distribution (mono-, di-, and tri-esters) can be controlled by the stoichiometry of the reactants and the reaction conditions.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-ethylhexyl trimellitate esters.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Esterification Neutralization Neutralization Esterification->Neutralization Crude Product Purification Purification Neutralization->Purification Neutralized Product Mono-esters Mono-esters Purification->Mono-esters By-product/Intermediate Di-esters Di-esters Purification->Di-esters By-product/Intermediate Tri-ester (TOTM) Tri-ester (TOTM) Purification->Tri-ester (TOTM) Final Product

Caption: General workflow for the synthesis of 2-ethylhexyl trimellitate isomers.

Experimental Protocols

Synthesis of Tri(2-ethylhexyl) Trimellitate (TOTM):

A common industrial method for synthesizing TOTM involves the direct esterification of trimellitic anhydride with an excess of 2-ethylhexanol in the presence of an esterification catalyst, such as a titanium or tin compound. The reaction is typically carried out at elevated temperatures (180-220 °C) under a nitrogen atmosphere to prevent oxidation. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the tri-ester. After the reaction is complete, the excess 2-ethylhexanol is removed by vacuum distillation. The crude product is then neutralized to remove any remaining acidic catalyst and unreacted trimellitic acid, followed by purification steps such as washing and filtration to obtain the final high-purity TOTM.

Selective Synthesis of Mono- and Di-ester Isomers:

The selective synthesis of specific mono- or di-ester isomers is more challenging due to the presence of three reactive carboxylic acid groups. Controlling the stoichiometry of trimellitic anhydride to 2-ethylhexanol is the primary method to influence the product distribution.

  • For Mono-esters: Using a molar ratio of trimellitic anhydride to 2-ethylhexanol of approximately 1:1 will favor the formation of mono-esters. The reaction is typically carried out at a lower temperature than for TOTM synthesis to minimize the formation of di- and tri-esters.

  • For Di-esters: A molar ratio of approximately 1:2 (trimellitic anhydride to 2-ethylhexanol) will favor the formation of di-esters.

Separation of the individual isomers from the resulting mixture requires advanced chromatographic techniques.

Analytical Characterization

The identification and quantification of 2-ethylhexyl trimellitate isomers are essential for quality control, metabolism studies, and toxicological assessments. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful technique for the separation and quantification of 2-ethylhexyl trimellitate isomers.[9] A reversed-phase HPLC method can effectively separate TOTM, the different DEHTM isomers, and the different MEHTM isomers in a single analytical run.[9]

The following diagram illustrates a typical analytical workflow for the separation and identification of these isomers.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Extraction Extraction Sample->Extraction HPLC HPLC Extraction->HPLC Prepared Sample Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry Separated Isomers Isomer Identification Isomer Identification Mass Spectrometry->Isomer Identification Quantification Quantification Mass Spectrometry->Quantification

Caption: Analytical workflow for 2-ethylhexyl trimellitate isomer analysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of 2-ethylhexyl trimellitate isomers is characterized by strong absorption bands corresponding to the ester carbonyl group (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ for the di- and mono-ester isomers would indicate the O-H stretching of the carboxylic acid group. The NIST WebBook provides IR spectral data for tri(2-ethylhexyl) trimellitate.[2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of 2-ethylhexyl trimellitate isomers.

  • ¹H NMR: The spectrum of TOTM shows characteristic signals for the aromatic protons of the trimellitate ring, the methylene protons of the ester linkage, and the aliphatic protons of the 2-ethylhexyl group. For the di- and mono-ester isomers, the presence of a downfield signal for the carboxylic acid proton would be a key diagnostic feature.

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule, which can help to distinguish between the different positional isomers. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly informative.

Mass Spectrometry (MS):

Mass spectrometry, especially when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), is used for the identification and quantification of these compounds. The mass spectrum of TOTM shows a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the 2-ethylhexyl groups.[11] The di- and mono-ester isomers will exhibit different molecular ion peaks and fragmentation patterns that can be used for their identification.

Reactivity and Stability

Thermal Stability:

Tri(2-ethylhexyl) trimellitate is known for its excellent thermal stability, which is a key property for its use in high-temperature applications such as wire and cable insulation.[5] The di- and mono-ester isomers, with their free carboxylic acid groups, are expected to be less thermally stable and may undergo decarboxylation at elevated temperatures.

Hydrolytic Stability:

Esters are susceptible to hydrolysis, especially under acidic or basic conditions. TOTM is relatively resistant to hydrolysis. The di- and mono-ester isomers are the products of the partial hydrolysis of TOTM. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes. In biological systems, esterases can catalyze the hydrolysis of TOTM to its di- and mono-ester metabolites.[12]

Reactivity with Other Chemicals:

The ester groups in 2-ethylhexyl trimellitate isomers can undergo transesterification reactions in the presence of other alcohols and a suitable catalyst. The free carboxylic acid groups in the di- and mono-ester isomers can undergo typical acid-base reactions and can be further esterified.

Toxicological Profile

The toxicological properties of 2-ethylhexyl trimellitate isomers are of significant interest, particularly due to their use in medical devices and other consumer products.

Tri(2-ethylhexyl) trimellitate (TOTM):

TOTM is generally considered to have low acute toxicity.[4] It is poorly absorbed from the gastrointestinal tract, and the majority of an ingested dose is excreted unchanged in the feces.[13] The portion that is absorbed is metabolized to di- and mono-ester isomers, which are then excreted in the urine.[13]

Di- and Mono-ester Isomers:

The di- and mono-ester metabolites are more polar than TOTM and are more readily excreted. Some in vitro studies have suggested that certain mono-ester isomers may have endocrine-disrupting potential.[8] Further research is needed to fully understand the toxicological profiles of the individual di- and mono-ester isomers.

Conclusion

The chemical properties of 2-ethylhexyl trimellitate isomers are dominated by the presence of the trimellitate backbone and the number of 2-ethylhexyl ester groups. Tri(2-ethylhexyl) trimellitate (TOTM) is a well-characterized, high-molecular-weight plasticizer with low volatility and high thermal stability. Its di- and mono-ester isomers, which are its primary metabolites, are more polar and less studied in terms of their specific physicochemical properties. A thorough understanding of the synthesis, separation, and characterization of these isomers is crucial for quality control, safety assessment, and the development of new applications in the pharmaceutical and materials science fields. Further research into the specific properties of the individual di- and mono-ester isomers is warranted to build a more complete understanding of this important class of compounds.

References

An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to 1-(2-Ethylhexyl) trimellitate. This monoester of trimellitic acid is a significant metabolite of the widely used plasticizer tri-(2-ethylhexyl) trimellitate (TEHTM).

Molecular Structure and Chemical Identity

1-(2-Ethylhexyl) trimellitate is a monoesterified form of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid. In this compound, one of the carboxylic acid groups, specifically at the 1- or 2-position of the benzene ring, is esterified with a 2-ethylhexyl group. This leaves two free carboxylic acid groups, which contribute to its chemical properties. The designation "1(or 2)-" indicates the potential for positional isomerism, where the 2-ethylhexyl group can be attached at either the 1 or 2 position of the trimellitic acid backbone[1].

Below is a diagram representing the molecular structure of 1-(2-Ethylhexyl) trimellitate.

Molecular structure of 1-(2-Ethylhexyl) trimellitate.

Physicochemical Data

The following table summarizes the key chemical identifiers and properties of 1-(2-Ethylhexyl) trimellitate.

IdentifierValueReference
Molecular Formula C17H22O6[1]
Molecular Weight 322.4 g/mol [1][2]
CAS Registry Number 68735-92-2[1]
PubChem CID 111354[1]
European Community (EC) Number 272-110-9[1]
InChI Key BPAVWKYYIPGEQX-UHFFFAOYSA-N[2]

Synthesis Protocol

A known method for the synthesis of 1(or 2)-(2-Ethylhexyl) trimellitate involves the direct esterification of trimellitic acid anhydride with 2-ethylhexanol[2].

Materials:

  • Trimellitic acid anhydride: 193 g (1 mol)

  • 2-Ethylhexanol: 234 g (1.8 mol)

  • Octylene glycol titanate: 0.2 g (catalyst)

Procedure:

  • A one-liter round-bottom flask is charged with trimellitic acid anhydride, 2-ethylhexanol, and octylene glycol titanate.

  • The mixture is heated to 150°C with continuous stirring and under a nitrogen atmosphere. The removal of water begins at this stage.

  • Over a period of 4 hours, the temperature is gradually increased to 220°C.

  • The distillate is separated using a Vigreux column, maintaining a top temperature of 100-105°C.

  • The bath temperature is held until the top temperature drops below 80°C.

  • The resulting product has an acid number of 150 ± 10 mg KOH/g and contains approximately 1.7 mol of 2-ethylhexanol per mol of trimellitic acid[2].

Metabolic Pathway

1-(2-Ethylhexyl) trimellitate is a primary metabolite of tri-(2-ethylhexyl) trimellitate (TEHTM), a common plasticizer. In biological systems, TEHTM undergoes sequential hydrolysis, leading to the formation of diester and subsequently monoester intermediates[1][3]. The metabolic conversion of TEHTM is a critical aspect of its toxicological assessment.

The following diagram illustrates the metabolic pathway from TEHTM to its monoester metabolites.

metabolic_pathway TEHTM Tri-(2-ethylhexyl) trimellitate (TEHTM) DEHTM Di-(2-ethylhexyl) trimellitate (DEHTM) TEHTM->DEHTM Hydrolysis MEHTM 1-(2-Ethylhexyl) trimellitate (1-MEHTM) 2-(2-Ethylhexyl) trimellitate (2-MEHTM) DEHTM->MEHTM Hydrolysis

Metabolic pathway of TEHTM.

Analytical Methodologies

The detection and quantification of 1-(2-Ethylhexyl) trimellitate, often in the context of biomonitoring for exposure to TEHTM, is typically performed using advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A validated method for the analysis of TEHTM metabolites in human urine utilizes solid-phase extraction (SPE) followed by LC-MS/MS[4].

Sample Preparation (Urine):

  • Urine samples are subjected to solid-phase extraction to concentrate the analytes and remove interfering substances[4].

LC-MS/MS Analysis:

  • Chromatography: Separation of the metabolites is achieved using a liquid chromatography system. A common setup involves an Inertsil-C8 column (50 mm x 2.1 mm, 5 µm) with an isocratic mobile phase of acetonitrile and water (90:10, v/v) at a flow rate of 0.2 ml/min[5][6].

  • Mass Spectrometry: Detection is carried out with a tandem mass spectrometer equipped with a turbo ionspray ionization source operating in the positive ion mode[5][6]. This allows for sensitive and selective quantification of the target analytes.

This methodology has been successfully applied to quantify various TEHTM metabolites, including 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM)[4]. The validation of such methods is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA)[4].

Applications and Relevance

While 1-(2-Ethylhexyl) trimellitate itself does not have direct industrial applications, its role as a metabolite of TEHTM is of significant interest in toxicology and environmental science. TEHTM is used as a plasticizer in a variety of products, including medical devices, PVC tubing, and wire insulation, as an alternative to phthalate-based plasticizers[1][7]. Understanding the formation, metabolism, and excretion of its metabolites is crucial for assessing human exposure and potential health risks associated with TEHTM-containing products. Studies have shown that metabolites of TEHTM can be detected in urine, making them valuable biomarkers of exposure[3][4].

References

In-Depth Technical Guide: Spectroscopic Data for Tris(2-ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-ethylhexyl) trimellitate, a widely used plasticizer. The information presented herein is intended to support research, quality control, and drug development activities where this compound may be encountered. This document includes tabulated spectroscopic data, detailed experimental protocols for key analytical techniques, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Tris(2-ethylhexyl) trimellitate, also known by its IUPAC name, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate.[1]

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for Tris(2-ethylhexyl) trimellitate

Wavenumber (cm⁻¹)AssignmentIntensity
2956, 2927, 2871C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groupsStrong
1726C=O stretching of the ester carbonyl groupsStrong
1607, 1574C=C stretching of the aromatic ringWeak
1305-1240C-O stretching and C-O-H bending vibrationsMedium
1102C-O-C single bond stretchingMedium

Data sourced from ResearchGate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for Tris(2-ethylhexyl) trimellitate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2m3HAromatic protons
~4.2m6H-OCH₂- protons of the ethylhexyl groups
~1.7m3H-CH- proton of the ethylhexyl groups
~1.3 - 1.5m24HMethylene (-CH₂-) protons of the alkyl chains
~0.9m18HMethyl (-CH₃) protons of the alkyl chains

Note: These are predicted values based on typical chemical shifts for similar functional groups. Experimental values may vary slightly.

Table 3: Predicted ¹³C NMR Chemical Shifts for Tris(2-ethylhexyl) trimellitate

Chemical Shift (ppm)Assignment
~166 - 168Ester carbonyl carbons (C=O)
~130 - 135Aromatic carbons (quaternary and CH)
~68Methylene carbons adjacent to oxygen (-OCH₂-)
~38Methine carbon (-CH-) of the ethylhexyl group
~30, 29, 24, 23Methylene carbons (-CH₂-) of the alkyl chains
~14, 11Methyl carbons (-CH₃) of the alkyl chains

Note: These are predicted values based on typical chemical shifts for similar functional groups. Experimental values may vary slightly.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Tris(2-ethylhexyl) trimellitate (Electron Ionization)

m/zInterpretation
546Molecular Ion [M]⁺
435Fragment corresponding to the loss of a 2-ethylhexyl group
323Fragment ion
305Fragment ion

Data sourced from the NIST WebBook.[2] A study on extractables from pharmaceutical packaging materials also identified decomposition products of Tris(2-ethylhexyl) trimellitate under GC-MS conditions, including 2-Ethyl-1-hexene and 2-Ethylhexanol.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as Tris(2-ethylhexyl) trimellitate.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid Tris(2-ethylhexyl) trimellitate.

Methodology:

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.

    • Place a single drop of the neat liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates. Avoid introducing air bubbles.

  • Instrument Setup:

    • Place the prepared salt plates into the sample holder of the FTIR spectrometer.

    • Configure the instrument software for a standard transmission measurement. Set the desired scan range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans for a good signal-to-noise ratio).

  • Data Acquisition:

    • Acquire a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the spectrum of the Tris(2-ethylhexyl) trimellitate sample.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

    • Identify and label the major absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of Tris(2-ethylhexyl) trimellitate.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Tris(2-ethylhexyl) trimellitate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) by applying a radiofrequency pulse.

    • Typically, a small number of scans (e.g., 8-16) is sufficient for a ¹H spectrum.

  • Data Acquisition (¹³C NMR):

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Identify and assign the peaks in both the ¹H and ¹³C spectra.

Mass Spectrometry (MS) Protocol (Electron Ionization)

Objective: To obtain the electron ionization mass spectrum of Tris(2-ethylhexyl) trimellitate.

Methodology:

  • Sample Introduction:

    • For a pure, volatile sample, direct infusion via a heated probe can be used.

    • Alternatively, for complex mixtures or to ensure volatility, the sample can be introduced through a gas chromatograph (GC-MS). A solution of the sample in a volatile solvent is injected into the GC, and the compound is separated and then introduced into the mass spectrometer.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and to fragment in a characteristic pattern.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and the major fragment ions to aid in structure elucidation and confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Elucidation Sample Chemical Compound IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR_Data Functional Group Identification IR->IR_Data Provides spectrum of vibrational modes NMR_Data Structural Connectivity and Environment NMR->NMR_Data Provides information on atomic nuclei environment MS_Data Molecular Weight and Fragmentation MS->MS_Data Provides mass-to-charge ratio of ions Structure Structure Elucidation and Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate

This technical guide provides a comprehensive overview of 1-(2-Ethylhexyl) trimellitate, a significant metabolite of the widely used plasticizer tri-(2-ethylhexyl) trimellitate (TEHTM). This document consolidates key chemical data, experimental methodologies, and toxicological information pertinent to research and development in the fields of materials science, toxicology, and drug development.

Chemical Identity and Properties

1-(2-Ethylhexyl) trimellitate is a monoester of trimellitic acid. It is primarily encountered as a metabolite of TEHTM, a common plasticizer used as a replacement for phthalates in various consumer and medical products.[1][2]

Table 1: Chemical Identifiers for 1-(2-Ethylhexyl) trimellitate [2]

IdentifierValue
CAS Registry Number 68735-92-2
Molecular Formula C17H22O6
Molecular Weight 322.4 g/mol
Synonyms 4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid, 1,2,4-Benzenetricarboxylic Acid 1-(2-ethylhexyl) Ester

Metabolic Formation

1-(2-Ethylhexyl) trimellitate is formed in biological systems through the hydrolysis of its parent compound, tri-(2-ethylhexyl) trimellitate (TEHTM). The metabolism of TEHTM is a critical area of study for assessing human exposure and potential health effects.

The metabolic pathway involves the sequential hydrolysis of the triester to diester and then to monoester forms.[2][3] Human metabolism studies have shown that after oral exposure to TEHTM, it is regioselectively hydrolyzed to di-(2-ethylhexyl) trimellitates and subsequently to mono-(2-ethylhexyl) trimellitates, including the 1-isomer.[3]

G Metabolic Pathway of Tri-(2-ethylhexyl) trimellitate (TEHTM) TEHTM Tri-(2-ethylhexyl) trimellitate (TEHTM) (C33H54O6) DEHTM Di-(2-ethylhexyl) trimellitate (DEHTM) TEHTM->DEHTM Hydrolysis MEHTM 1-(2-Ethylhexyl) trimellitate (1-MEHTM) DEHTM->MEHTM Hydrolysis Excretion Urinary and Fecal Excretion MEHTM->Excretion

Caption: Metabolic conversion of TEHTM to 1-(2-Ethylhexyl) trimellitate.

Experimental Protocols

Understanding the properties and potential biological impact of 1-(2-Ethylhexyl) trimellitate often involves studying its parent compound, TEHTM. Below are summaries of key experimental protocols.

A common laboratory synthesis involves the reaction of trimellitic acid anhydride with 2-ethylhexanol.[4]

  • Reactants : 193 g (1 mol) of trimellitic acid anhydride and 234 g (1.8 mol) of 2-ethylhexanol.[4]

  • Catalyst : 0.2 g of octylene glycol titanate.[4]

  • Procedure :

    • The mixture is heated to 150°C with stirring under a nitrogen atmosphere to initiate the reaction and removal of water.[4]

    • The temperature is gradually raised to 220°C over 4 hours.[4]

    • The distillate is collected via a Vigreux column, maintaining a top temperature of 100-105°C.[4]

    • The reaction is continued until the top temperature of the distillate falls below 80°C.[4]

    • The final product has an acid number of approximately 150±10 mg KOH/g.[4]

A sensitive method for quantifying TEHTM metabolites, including 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM), in human urine has been developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Sample Preparation : Solid-phase extraction (SPE) is used to isolate the metabolites from the urine matrix.[1]

  • Instrumentation : LC-MS/MS.

  • Validation : The method was validated following the 'Bioanalytical Method Validation guidelines' from the European Medicines Agency (EMA).[1]

  • Application : This method has been successfully applied to analyze urine samples from newborn patients to assess exposure to TEHTM.[1]

Toxicological assessments are crucial for understanding the safety profile of 1-(2-Ethylhexyl) trimellitate. These studies often focus on the parent compound, TEHTM, and its metabolites.

  • Subchronic Oral Toxicity : In a 28-day study, Sprague-Dawley rats were administered TEHTM by gavage at doses of 0, 100, 300, or 1000 mg/kg-bw/day. No chemical-related adverse effects were observed.[5]

  • Genotoxicity and Carcinogenicity : TEHTM is not considered genotoxic and is not expected to be carcinogenic.[5]

  • Reproductive System Effects : Available health effects data for TEHTM indicate potential effects on the male reproductive system.[5]

Quantitative Data

The following tables summarize key quantitative data from studies on TEHTM and its metabolites.

Table 2: Physical and Chemical Properties of Tri-(2-ethylhexyl) trimellitate (TEHTM) [6]

PropertyValue
CAS Registry Number 3319-31-1
Molecular Formula C33H54O6
Molecular Weight 546.78 g/mol
Appearance Viscous, colorless liquid
Boiling Point 414 °C
Density 0.99 g/mL at 25 °C
Flash Point 224 °C (closed cup)

Table 3: Summary of a 28-Day Oral Toxicity Study of TEHTM in Rats [5]

ParameterObservation
Species Sprague-Dawley Rats
Administration Route Gavage
Dosage Levels 0, 100, 300, 1000 mg/kg-bw/day
Duration 28 days
NOAEL 1000 mg/kg-bw/day
Key Findings No chemical-related changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, or pathology.

Logical Workflow for Safety Assessment

The safety assessment of 1-(2-Ethylhexyl) trimellitate is intrinsically linked to the evaluation of its parent compound, TEHTM. The following diagram illustrates the logical workflow for this assessment.

G Safety Assessment Workflow for 1-(2-Ethylhexyl) trimellitate cluster_0 Exposure Assessment cluster_1 Metabolism Studies cluster_2 Hazard Identification cluster_3 Risk Characterization A Identify uses of TEHTM (e.g., plasticizer) B Quantify human exposure to TEHTM A->B G Compare exposure levels to NOAELs B->G C In vivo / In vitro studies on TEHTM metabolism D Identify and quantify metabolites (including 1-MEHTM) C->D F Assess toxicity of metabolites D->F E Toxicological studies on TEHTM (acute, subchronic, reproductive) E->G F->G H Determine risk to human health G->H

References

An In-depth Technical Guide on the Physical Properties of Tri-(2-ethylhexyl) trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tri-(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight, branched triester plasticizer. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation, safety assessment, and material science applications.

Core Physical and Chemical Properties

Tri-(2-ethylhexyl) trimellitate, with the CAS number 3319-31-1, is a clear, colorless to pale yellow, oily liquid with a mild odor.[1] It is recognized for its excellent thermal stability, low volatility, and good electrical insulation properties, making it a preferred plasticizer in applications demanding high performance and durability.[1][2][3]

Table 1: General and Physical Properties of Tri-(2-ethylhexyl) trimellitate
PropertyValueReference(s)
Molecular Formula C₃₃H₅₄O₆[4][5]
Molecular Weight 546.78 g/mol [5]
Appearance Clear, colorless to pale yellow oily liquid[1][4]
Odor Mild[1]
Density 0.990 g/mL at 20 °C[5][6]
Boiling Point 414 °C[4][5][6]
Melting Point -46 °C[4]
Flash Point > 200 °F (> 93 °C)[4]
Vapor Pressure 0 Pa at 25 °C[5][6]
Water Solubility 1.8 ng/L at 25 °C[5][6]
LogP (Octanol-Water Partition Coefficient) 8 at 25 °C[5]
Table 2: Thermal and Viscosity Properties of Tri-(2-ethylhexyl) trimellitate
PropertyValueReference(s)
Thermal Stability High thermal stability[2][3]
Viscosity 312.64 mm²/s[7]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of Tri-(2-ethylhexyl) trimellitate, based on established international standards.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.

Procedure:

  • Apparatus Setup: An ebulliometer, a dynamic method apparatus, or a distillation setup can be used. For the dynamic method, the sample is heated in a suitable vessel, and the pressure is varied.

  • Sample Preparation: A sample of the test substance is placed in the heating vessel.

  • Measurement:

    • For the dynamic method, the temperature and pressure are recorded as the substance is heated. The boiling point at a given pressure is the temperature at which boiling is observed.

    • For the distillation method, the substance is heated to boiling, and the temperature of the vapor is measured.

  • Data Analysis: A series of boiling temperatures at different pressures are recorded. The boiling point at standard pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

Melting Point/Melting Range Determination (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

Procedure:

  • Sample Preparation: A small amount of the powdered and dried substance is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a suitable heating apparatus, such as a Thiele tube or a calibrated melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated at a slow, controlled rate (approximately 1°C per minute) near the expected melting point.

  • Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is the melting range.

Flash Point Determination (ASTM D92 - Cleveland Open Cup Method)

This test determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under specified conditions.

Procedure:

  • Apparatus: A Cleveland open cup apparatus, consisting of a brass test cup, a heating plate, and a test flame applicator, is used.

  • Sample Preparation: The test cup is filled with the sample to a specified level.

  • Heating: The sample is heated at a specified, steady rate.

  • Ignition Source Application: The test flame is passed across the cup at specified temperature intervals.

  • Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to flash.

Density Measurement of a Viscous Liquid (Pycnometer Method)

This method determines the density of a liquid by measuring the mass of a known volume.

Procedure:

  • Apparatus: A pycnometer (a glass flask with a specific volume) and an analytical balance are required.

  • Calibration: The mass of the clean, dry, and empty pycnometer is determined. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured to determine the exact volume of the pycnometer.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the test liquid (TOTM). Any excess liquid is removed.

  • Weighing: The mass of the pycnometer filled with the test liquid is determined.

  • Calculation: The density is calculated by dividing the mass of the test liquid by the calibrated volume of the pycnometer.

Viscosity Measurement (Rotational Viscometer)

This method measures the torque required to rotate a spindle immersed in a fluid at a constant speed.

Procedure:

  • Apparatus: A rotational viscometer with a suitable spindle is used.

  • Sample Preparation: The liquid sample is placed in a container, and the temperature is stabilized.

  • Measurement: The selected spindle is immersed in the sample to a specified depth. The viscometer is started, and the spindle rotates at a set speed. The instrument measures the torque required to overcome the viscous drag of the fluid.

  • Data Acquisition: The viscometer's display provides a direct reading of the viscosity in units such as centipoise (cP) or Pascal-seconds (Pa·s).

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility above 10⁻² g/L.

Procedure:

  • Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.

  • Phase Separation: The mixture is centrifuged or filtered to separate the aqueous phase from the undissolved substance.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography).

  • Calculation: The water solubility is reported as the mass of the substance per volume of water.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows relevant to the assessment of Tri-(2-ethylhexyl) trimellitate.

ToxicityScreeningWorkflow cluster_0 OECD 422: Combined Repeated Dose & Repro/Devo Toxicity Screening start Test Substance Administration (e.g., Gavage to Rats) dosing Daily Dosing of Male and Female Rats (Multiple Dose Groups + Control) start->dosing mating Mating Period (After 2 weeks of female dosing) dosing->mating parental_obs Parental Observations (Clinical signs, Body weight, Food consumption) dosing->parental_obs gestation Gestation Period (Continued female dosing) mating->gestation lactation Lactation Period (Continued female dosing until day 13 post-partum) gestation->lactation offspring_obs Offspring Observations (Viability, Clinical signs, Body weight) lactation->offspring_obs necropsy Necropsy of Parents and Offspring (Gross pathology, Organ weights) lactation->necropsy data_analysis Data Analysis and Interpretation parental_obs->data_analysis offspring_obs->data_analysis histopath Histopathology (Reproductive and other target organs) necropsy->histopath histopath->data_analysis

Caption: Workflow for a combined repeated dose and reproductive/developmental toxicity screening test.

CytotoxicityTestingWorkflow cluster_1 ISO 10993-5: In Vitro Cytotoxicity Testing (Extract Method) start Sample Preparation (e.g., TOTM-containing medical device component) extraction Extraction of Test Article (e.g., in cell culture medium) start->extraction exposure Exposure of Cells to Extract (Different concentrations) extraction->exposure cell_culture Cell Culture Preparation (e.g., L929 mouse fibroblasts) cell_culture->exposure incubation Incubation (e.g., 24-72 hours at 37°C) exposure->incubation assessment Assessment of Cytotoxicity (e.g., MTT assay, cell morphology) incubation->assessment data_analysis Data Analysis (Determine cell viability %) assessment->data_analysis conclusion Conclusion (Pass/Fail based on viability threshold) data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity testing using the extract method.

BiocompatibilityAssessmentLogic cluster_2 ISO 10993-1: Biocompatibility Assessment Logical Approach start Device Characterization Material Composition (e.g., PVC with TOTM) Intended Use (Contact type and duration) risk_assessment Biological Risk Assessment Identify Potential Hazards Evaluate Existing Data start->risk_assessment testing_plan Develop Testing Plan Select Relevant Endpoints (e.g., Cytotoxicity, Sensitization) Justify Omission of Tests risk_assessment->testing_plan testing Conduct Biocompatibility Testing As per specific ISO 10993 parts testing_plan->testing evaluation Biological Evaluation Report Analyze and Interpret Data Conclude on Device Safety testing->evaluation

Caption: Logical relationship for the biological evaluation of a medical device component.

References

A Technical Guide to the Solubility of 1-(2-Ethylhexyl) trimellitate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(2-Ethylhexyl) trimellitate. Due to the limited availability of direct quantitative data for this specific mono-ester, this document leverages data from structurally similar compounds, discusses theoretical solubility principles, and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to 1-(2-Ethylhexyl) trimellitate

1-(2-Ethylhexyl) trimellitate is a mono-ester of trimellitic acid. It is a known metabolite of Tris(2-ethylhexyl) trimellitate (TOTM), a common plasticizer used in various consumer and medical products. Understanding the solubility of this compound is crucial for toxicological studies, environmental fate analysis, and in the development of drug formulations where it might be present as a metabolite or an impurity.

The chemical structure of 1-(2-Ethylhexyl) trimellitate, featuring both a polar aromatic ring with two carboxylic acid groups and a non-polar 2-ethylhexyl aliphatic chain, suggests a nuanced solubility profile. The presence of the free carboxylic acid groups will contribute to its solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the long alkyl chain will enhance its solubility in less polar organic solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of 1-(2-Ethylhexyl) trimellitate in a range of organic solvents can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., ethanol, methanol). These solvents can effectively solvate both the polar carboxylic acid functions and the non-polar alkyl chain.

  • Moderate Solubility: Likely in moderately polar solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The high polarity of the trimellitate moiety will limit its solubility in these solvents.

Quantitative Solubility Data of a Structurally Similar Compound

In the absence of direct data for 1-(2-Ethylhexyl) trimellitate, the solubility of rac-Mono(ethylhexyl) phthalate (MEHP), a structurally analogous mono-ester, can provide valuable insights. MEHP also contains a single 2-ethylhexyl ester group and a free carboxylic acid on an aromatic ring, making it a reasonable proxy.

SolventApproximate Solubility of MEHP (mg/mL)
Ethanol~15
Dimethyl sulfoxide (DMSO)~15
Dimethylformamide (DMF)~10

Table 1: Approximate solubility of rac-Mono(ethylhexyl) phthalate (MEHP) in selected organic solvents. This data is provided as an estimation for the potential solubility of 1-(2-Ethylhexyl) trimellitate.[1]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 1-(2-Ethylhexyl) trimellitate, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the saturation solubility of 1-(2-Ethylhexyl) trimellitate in a selection of organic solvents at a controlled temperature.

Materials:

  • 1-(2-Ethylhexyl) trimellitate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 1-(2-Ethylhexyl) trimellitate to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 1-(2-Ethylhexyl) trimellitate.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g solvent, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute to Solvent B Seal Vial A->B C Agitate at Constant Temperature B->C D Allow to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of a compound using the isothermal shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 2-Ethylhexyl Trimellitate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight branched triester of trimellitic acid and 2-ethylhexanol, is a primary plasticizer valued for its low volatility, high thermal stability, and minimal migration.[1][2] These properties make it an excellent choice for demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices where reliability and safety are paramount.[2][3][4] This guide provides a comprehensive overview of the thermal stability of 2-ethylhexyl trimellitate esters, presenting key quantitative data, detailed experimental methodologies for thermal analysis, and a proposed thermal degradation pathway.

Physicochemical and Thermal Properties

2-Ethylhexyl trimellitate is a viscous, colorless to pale yellow liquid.[5] Its high molecular weight and branched structure contribute to its low volatility and excellent thermal properties.[6][7] A summary of its key physicochemical and thermal properties is presented in Table 1.

Table 1: Physicochemical and Thermal Properties of Tri(2-ethylhexyl) Trimellitate

PropertyValueReference(s)
Chemical Formula C₃₃H₅₄O₆[1]
Molecular Weight 546.78 g/mol [1]
Boiling Point 414 °C[8]
Melting Point -46 °C[8]
Flash Point > 200 °C[8]
Autoignition Temperature ~385 °C (725 °F)[5]
Onset of Decomposition > 300 °C[1]
Volatility Loss (130°C/3h) Max. 0.10 wt. %**[9]
Note: Data for the close analogue, triisooctyl trimellitate.
Note: Data for the close analogue, tri-isodecyl trimellitate.

Experimental Protocols for Thermal Analysis

The thermal stability of 2-ethylhexyl trimellitate esters is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, degradation temperatures, and the amount of volatile and non-volatile components.

Experimental Workflow for TGA of 2-Ethylhexyl Trimellitate:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Liquid TOTM Sample Crucible Alumina Crucible Sample->Crucible Place 5-10 mg of sample Parameters Set Experimental Parameters Crucible->Parameters Load into TGA Gas Inert Atmosphere (e.g., Nitrogen) Parameters->Gas Flow rate: 20-50 mL/min Heating Heating Program Parameters->Heating Ramp: 10°C/min Range: 25°C to 600°C Run Initiate TGA Run Heating->Run TGA_Curve Generate TGA Curve (Weight % vs. Temp) Run->TGA_Curve DTG_Curve Generate DTG Curve (Derivative Weight Loss) TGA_Curve->DTG_Curve Analysis Determine Onset Temp, Peak Decomposition Temp, & Weight Loss DTG_Curve->Analysis

Figure 1: Experimental workflow for TGA of 2-ethylhexyl trimellitate.

Key TGA Parameters:

  • Sample Size: 5-10 mg[10]

  • Crucible: Alumina (Al₂O₃) is recommended as it is inert.[10]

  • Atmosphere: Inert gas (e.g., Nitrogen, Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.[11]

  • Temperature Range: Ambient to 600 °C is generally sufficient to cover the decomposition of the ester.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine melting points, glass transitions, and crystallization behavior, as well as to provide information on thermal stability through the observation of exothermic decomposition peaks.

Experimental Workflow for DSC of 2-Ethylhexyl Trimellitate:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Liquid TOTM Sample Pan Aluminum DSC Pan Sample->Pan Hermetically seal 2-5 mg of sample Parameters Set Experimental Parameters Pan->Parameters Load into DSC Gas Inert Atmosphere (e.g., Nitrogen) Parameters->Gas Purge rate: 20-50 mL/min Heating Heating/Cooling Program Parameters->Heating e.g., Heat-Cool-Heat cycle -80°C to 400°C at 10°C/min Run Initiate DSC Run Heating->Run Thermogram Generate DSC Thermogram (Heat Flow vs. Temp) Run->Thermogram Analysis Determine Glass Transition (Tg), Melting Point (Tm), & Decomposition Exotherm Thermogram->Analysis

Figure 2: Experimental workflow for DSC of 2-ethylhexyl trimellitate.

Key DSC Parameters:

  • Sample Size: 2-5 mg

  • Pans: Hermetically sealed aluminum pans to prevent volatilization before decomposition.

  • Atmosphere: Inert gas (e.g., Nitrogen) purge at 20-50 mL/min.

  • Heating/Cooling Rate: 10 °C/min is a common rate.

  • Temperature Program: A heat-cool-heat cycle is often employed. For TOTM, a range from -80°C (to observe the glass transition) up to a temperature beyond its decomposition onset (e.g., 400°C) would be appropriate.

Thermal Degradation Pathway

While a definitive, experimentally verified thermal degradation pathway for pure tri(2-ethylhexyl) trimellitate is not extensively detailed in the public literature, a plausible mechanism can be proposed based on studies of its metabolism and the thermal decomposition of similar ester compounds.[12] The combustion of 2-ethylhexyl trimellitate ultimately yields carbon dioxide and other pyrolysis products.[5]

The initial stages of thermal degradation are likely to involve the hydrolysis of the ester linkages, similar to its metabolic breakdown.[12] This would lead to the formation of di- and mono-esters of trimellitic acid, along with 2-ethylhexanol. As the temperature increases, further decomposition of these intermediates would occur.

Proposed Thermal Degradation Pathway of Tri(2-ethylhexyl) Trimellitate:

Degradation_Pathway cluster_initial Initial Degradation cluster_secondary Secondary Degradation cluster_final Final Products TOTM Tri(2-ethylhexyl) Trimellitate (TOTM) DEHTM Di(2-ethylhexyl) Trimellitate (DEHTM) TOTM->DEHTM Hydrolysis Ethylhexanol 2-Ethylhexanol TOTM->Ethylhexanol Ester Cleavage MEHTM Mono(2-ethylhexyl) Trimellitate (MEHTM) DEHTM->MEHTM Hydrolysis DEHTM->Ethylhexanol Trimellitic_Acid Trimellitic Acid MEHTM->Trimellitic_Acid Hydrolysis Ethylhexene 2-Ethyl-1-hexene Ethylhexanol->Ethylhexene Dehydration CO2 Carbon Dioxide (CO₂) Trimellitic_Acid->CO2 Decarboxylation H2O Water (H₂O) Trimellitic_Acid->H2O Other_Pyrolysis Other Pyrolysis Products Trimellitic_Acid->Other_Pyrolysis Ethylhexene->CO2 Oxidation Ethylhexene->H2O Ethylhexene->Other_Pyrolysis

Figure 3: Proposed thermal degradation pathway of tri(2-ethylhexyl) trimellitate.

Conclusion

Tri(2-ethylhexyl) trimellitate exhibits excellent thermal stability, with an onset of decomposition above 300°C, making it a suitable plasticizer for high-temperature applications.[1] Its low volatility further contributes to its performance and longevity in finished products. Understanding its thermal behavior through techniques like TGA and DSC is crucial for optimizing processing conditions and ensuring product integrity. While the precise high-temperature degradation mechanism requires further investigation, the proposed pathway involving initial hydrolysis followed by further decomposition aligns with existing knowledge of ester chemistry. For researchers and professionals in drug development and other high-performance sectors, the robust thermal properties of 2-ethylhexyl trimellitate esters make them a reliable choice for applications demanding stability and safety.

References

An In-depth Technical Guide on the Toxicological Data of 1-(2-Ethylhexyl) trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethylhexyl) trimellitate, commonly known as tri-(2-ethylhexyl) trimellitate (TOTM), is a high molecular weight branched triester of trimellitic acid. It serves as a plasticizer in various applications, including medical devices and PVC products, often as a replacement for phthalates like di-(2-ethylhexyl) phthalate (DEHP).[1][2] This technical guide provides a comprehensive overview of the available toxicological data for TOTM, with a focus on quantitative data, experimental methodologies, and visual representations of experimental workflows.

Toxicological Data Summary

The toxicological profile of 1-(2-Ethylhexyl) trimellitate has been evaluated through various studies, including acute, repeated dose, reproductive, and genotoxicity assessments. The following tables summarize the key quantitative findings from these studies.

Acute Toxicity

TOTM exhibits low acute toxicity across different exposure routes.

Endpoint Species Route Value Reference
LD50MouseOral>60,000 mg/kg[3][4]
LD50RatOral>3,200 mg/kg[3]
LD50RatOral>2,000 mg/kg bw[3]
LD50RatOral≥ 60 mg/kg bw[5]
LD50RabbitDermal>1,980 mg/kg[3]
LD50RabbitDermal>2 mL/kg bw[5]
LD50Guinea PigDermal>20 mL/kg (19,700 mg/kg)[6]
LC50RatInhalation>2,600 mg/m³ (4 h)[5]
Repeated Dose Toxicity

Studies involving repeated administration of TOTM have been conducted to assess its long-term effects.

Study Duration Species Route Doses NOAEL LOAEL Key Findings Reference
21 daysFischer-344 RatGavage (in corn oil)0, 200, 700, 2000 mg/kg-day--Significant increases in absolute and relative liver weights in females at all doses.[6]
28 daysSprague-Dawley RatGavage (in corn oil)0, 100, 300, 1000 mg/kg-day1000 mg/kg-day (both sexes)-No treatment-related effects reported.[6]
28 daysRatFeedUp to 2%-0.67%Hepatomegaly reported at 0.67% and 2.0%.[7]
90 daysRatFeedUp to 1000 mg/kg/bw--[7]
OECD TG 422Sprague-Dawley RatOral0, 30, 125, 500 mg/kg/day125 mg/kg/day (males), 30 mg/kg/day (females)-Hypertrophy of hepatocytes in males at 500 mg/kg.[3]
Reproductive and Developmental Toxicity

The potential for TOTM to affect reproduction and development has been investigated.

Study Type Species Route Doses NOEL Key Findings Reference
OECD TG 422Sprague-Dawley RatOral0, 30, 125, 500 mg/kg/day500 mg/kg/day (parent animals and offspring)No adverse effects on estrous cycle, fertility, delivery, or lactation. No changes in pups.[3]
Reproductive/Developmental Toxicity ScreeningRatOral100, 300, 1000 mg/kg/day100 mg/kg/day (males), 1000 mg/kg/day (females and offspring)Decrease in spermatocytes and spermatids in males at 300 and 1000 mg/kg/day.[7][8]
Developmental ToxicityRatGavageUp to 1000 and 1050 mg/kg bw/day (gestation days 14-18 and 6-19)-No toxicologically significant effects.[7]
Genotoxicity

TOTM has been evaluated for its potential to cause genetic mutations.

Assay Type Test System Metabolic Activation Result Reference
Ames TestSalmonella typhimurium TA100, TA1535, TA98, TA1537With and withoutNot mutagenic[3]
Ames TestEscherichia coli WP2 uvrAWith and withoutNot mutagenic[3]
Chromosomal AberrationCHL/IU cellsWith and withoutDid not induce structural chromosomal aberrations or polyploidy[3]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings.

Repeated Dose and Reproductive/Developmental Toxicity Screening (Based on OECD Test Guideline 422)

This study design evaluates both repeated dose toxicity and reproductive/developmental effects in a single study.

1. Test Animals and Housing:

  • Species: Sprague-Dawley rats.

  • Group Size: Typically 10 males and 10 females per dose group.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

  • Diet: Standard laboratory diet and water available ad libitum.

2. Administration of the Test Substance:

  • Route: Oral gavage is a common method.

  • Vehicle: Corn oil is often used as a vehicle.

  • Dosage: Males are dosed for a total of 42 days (2 weeks prior to mating, during mating, and up to necropsy). Females are dosed for 14 days prior to mating, through gestation, and until day 4 of lactation.

3. Mating Procedure:

  • After the pre-mating dosing period, one male and one female from the same dose group are paired for mating.

4. Observations and Examinations:

  • Clinical Signs: Animals are observed daily for any signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.

  • Reproductive Parameters:

    • Estrous cycles are monitored.

    • Mating, fertility, gestation, and parturition data are recorded.

  • Offspring: Pups are examined for viability, sex ratio, body weight, and any morphological abnormalities.

  • Pathology:

    • Gross necropsy is performed on all adult animals.

    • Organ weights (e.g., liver, kidneys, reproductive organs) are recorded.

    • Histopathological examination of selected organs is conducted.

In Vitro Hepatotoxicity Assessment

Studies on isolated rat hepatocytes help to determine the direct cytotoxic potential of a substance.[9][10]

1. Hepatocyte Isolation:

  • Hepatocytes are isolated from rats (e.g., Wistar strain) using a collagenase perfusion method.

2. Cell Culture and Exposure:

  • Isolated hepatocytes are suspended in a suitable culture medium.

  • Cells are incubated with various concentrations of the test substance (e.g., TOTM) and its metabolites for a defined period (e.g., 3 hours).[10]

3. Viability and Cytotoxicity Assays:

  • Trypan Blue Exclusion Test: Cell viability is assessed periodically (e.g., every 15-180 minutes) by counting the number of cells that exclude the trypan blue dye.[10]

  • Lactate Dehydrogenase (LDH) Leakage Assay: The activity of LDH released into the culture medium is measured at different time points (e.g., 1, 2, and 3 hours) as an indicator of cell membrane damage.[10]

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to detect gene mutations induced by a chemical.

1. Bacterial Strains:

  • A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used, which are designed to detect different types of mutations.[3]

2. Metabolic Activation:

  • The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.[3]

3. Experimental Procedure:

  • The bacterial tester strain, the test substance at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

  • The mixture is poured onto a minimal agar plate.

  • The plates are incubated for 48-72 hours.

4. Data Analysis:

  • The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for a Repeated Dose Toxicity Study

G cluster_0 Phase 1: Acclimatization & Pre-treatment cluster_1 Phase 2: Dosing Period cluster_2 Phase 3: Mating & Gestation (for reproductive studies) cluster_3 Phase 4: Terminal Phase & Data Collection acclimatization Animal Acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (e.g., Gavage) randomization->dosing Start of Study observation Daily Clinical Observations dosing->observation bw_fc Weekly Body Weight & Food Consumption dosing->bw_fc mating Pairing for Mating dosing->mating necropsy Necropsy & Gross Pathology bw_fc->necropsy gestation Gestation & Parturition mating->gestation gestation->necropsy Post-weaning organ_weight Organ Weight Measurement necropsy->organ_weight histopathology Histopathological Examination necropsy->histopathology blood_collection Blood Collection for Hematology & Clinical Chemistry necropsy->blood_collection

Caption: Workflow of a repeated dose and reproductive toxicity study.

Metabolic Pathway of 1-(2-Ethylhexyl) trimellitate in Rats

G cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Metabolism cluster_excretion Excretion TOTM 1-(2-Ethylhexyl) trimellitate (TOTM) feces Unchanged TOTM in Feces (~75%) TOTM->feces Excretion hydrolysis Hydrolysis TOTM->hydrolysis oral_admin Oral Administration oral_admin->TOTM DEHTM Di-(2-ethylhexyl) trimellitate (DEHTM) hydrolysis->DEHTM MEHTM Mono-(2-ethylhexyl) trimellitate (MEHTM) DEHTM->MEHTM EH 2-Ethylhexanol MEHTM->EH urine Metabolites in Urine (~16%) MEHTM->urine EHA 2-Ethylhexanoic acid EH->EHA CO2 Expired CO2 (~1.9%) EH->CO2 Oxidation EH->urine Heptanone 2-Heptanone EHA->Heptanone EHA->urine Heptanone->urine

Caption: Metabolic fate of orally administered TOTM in rats.[7][11]

Conclusion

The available toxicological data indicate that 1-(2-Ethylhexyl) trimellitate has a low order of acute toxicity. In repeated dose studies, the liver is a target organ, particularly in female rats, with effects such as increased liver weight and hepatocyte hypertrophy observed at higher doses.[3][6] TOTM is not considered to be genotoxic based on the results of in vitro assays.[3] Reproductive and developmental toxicity studies suggest that very high doses may impact male reproductive parameters, but no adverse effects on female reproduction or offspring development have been consistently observed at lower doses.[3][7] Compared to DEHP, TOTM generally exhibits a lower toxicity profile.[9][12] Further research into the mechanisms of TOTM-induced hepatotoxicity could provide a more complete understanding of its potential effects in humans.[13]

References

An In-depth Technical Guide to the Environmental Fate of 2-Ethylhexyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl) trimellitate (TOTM) is a high molecular weight, branched-chain triester used as a plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) products. As a common alternative to some regulated phthalate plasticizers, understanding its environmental fate is crucial for assessing its overall environmental risk profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, hydrolysis, photodegradation, and bioaccumulation of TOTM.

Physicochemical Properties

A foundational understanding of TOTM's environmental behavior begins with its physicochemical properties, which influence its distribution and persistence in various environmental compartments.

PropertyValueReference
Molecular Formula C₃₃H₅₄O₆--INVALID-LINK--
Molecular Weight 546.78 g/mol --INVALID-LINK--
Water Solubility 0.13 mg/L at 25°C[OECD, 2002][1]
log Kₒw (Octanol-Water Partition Coefficient) 5.94 (estimated)[OECD, 2002][1]
Vapor Pressure 3.8 x 10⁻⁶ mm Hg at 25°C (estimated)--INVALID-LINK--

Environmental Fate of 2-Ethylhexyl Trimellitate

The environmental fate of TOTM is governed by a combination of biotic and abiotic degradation processes, as well as its potential to accumulate in organisms.

Biodegradation

Biodegradation is a key process in the environmental degradation of organic compounds. Studies on TOTM indicate that it is not readily biodegradable.

Quantitative Data on Biodegradation

Test TypeDurationResultMethodReference
Ready Biodegradability (Activated Sludge)28 days4.2% of Theoretical BODOECD 301C[OECD, 2002][1]

Experimental Protocol: Ready Biodegradability Test (similar to OECD Guideline 301C)

The assessment of ready biodegradability is typically conducted following standardized protocols such as the OECD 301 series. The OECD 301C (Modified MITI Test I) is a manometric respirometry test.[2][3][4]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a relatively low concentration of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Test Concentration: A concentration of the test substance corresponding to a theoretical oxygen demand of 50-100 mg/L.

  • Test Duration: 28 days.

  • Measurements: Oxygen consumption is measured at regular intervals.

  • Reference Substance: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the test system.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[3]

Microbial Degradation Pathway

While specific studies on the complete microbial degradation pathway of TOTM are limited, the initial steps are likely to involve hydrolysis of the ester bonds, similar to the metabolism observed in humans and the degradation of other phthalate and trimellitate esters.[5][6][7] The proposed initial degradation pathway involves the stepwise hydrolysis of the ester linkages to form di-(2-ethylhexyl) trimellitate (DEHTM) and mono-(2-ethylhexyl) trimellitate (MEHTM) isomers, and ultimately trimellitic acid and 2-ethylhexanol.

G TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTM Di(2-ethylhexyl) trimellitate (DEHTM) TOTM->DEHTM Hydrolysis EH 2-Ethylhexanol TOTM->EH MEHTM Mono(2-ethylhexyl) trimellitate (MEHTM) DEHTM->MEHTM Hydrolysis DEHTM->EH TMA Trimellitic Acid MEHTM->TMA Hydrolysis MEHTM->EH

Caption: Proposed initial microbial degradation pathway of TOTM via hydrolysis.

Further degradation of trimellitic acid and 2-ethylhexanol would then proceed through established microbial metabolic pathways.

Hydrolysis

Abiotic hydrolysis can be a significant degradation pathway for esters in the aquatic environment, with the rate being dependent on pH and temperature.

Quantitative Data on Hydrolysis

Specific experimental data on the hydrolysis rate of TOTM under environmentally relevant conditions is limited. However, one study using rat intestinal homogenates at 37°C found no evidence of TOTM hydrolysis.[8] Given its ester structure, hydrolysis is a potential abiotic degradation pathway, and its rate would be expected to increase at high and low pH.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

The OECD Guideline 111 is a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.[9][10][11]

  • Principle: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and any major hydrolysis products are measured over time.

  • Tier 1 (Preliminary Test): A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable.

  • Tier 2 (Degradation Plot at one Temperature): If significant hydrolysis is observed in Tier 1, a more detailed study is conducted at a lower, environmentally relevant temperature (e.g., 25°C) to determine the hydrolysis rate constant and half-life at different pH values.

  • Test Conditions: The test is performed in the dark to prevent photodegradation. Sterile conditions are used to inhibit microbial degradation.

  • Analysis: The concentration of the test substance is determined at various time points using a suitable analytical method (e.g., HPLC, GC-MS).

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.

Quantitative Data on Photodegradation

Experimental Protocol: Phototransformation of Chemicals in Water (OECD Guideline 316)

The OECD Guideline 316 provides a framework for assessing the direct photolysis of chemicals in water.[12][13][14][15][16]

  • Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of photodegradation.

  • Light Source: A light source that provides a continuous emission spectrum from 290 to 800 nm, such as a xenon arc lamp with appropriate filters, is used to simulate sunlight.

  • Test System: The test is conducted in quartz cells that are transparent to UV light. Control samples are kept in the dark to account for other degradation processes like hydrolysis.

  • Measurements: The concentration of the test substance is measured at different time points. The light intensity is also measured using a radiometer or a chemical actinometer.

  • Data Analysis: The photodegradation rate constant and the quantum yield (the efficiency of a photon in causing a chemical reaction) are calculated.

G cluster_0 Photodegradation Experiment Workflow Prepare Prepare aqueous solution of TOTM Irradiate Irradiate with simulated sunlight Prepare->Irradiate Dark_Control Incubate dark control Prepare->Dark_Control Sample Sample at time intervals Irradiate->Sample Dark_Control->Sample Analyze Analyze TOTM concentration (e.g., HPLC, LC-MS) Sample->Analyze Calculate Calculate rate constant and quantum yield Analyze->Calculate

Caption: General workflow for a photodegradation experiment.

Bioaccumulation

Bioaccumulation is the process by which a substance is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.

Quantitative Data on Bioaccumulation

OrganismExposure DurationBioconcentration Factor (BCF)MethodReference
Carp6 weeks<1 to 2.7OECD 305[OECD, 2002][1]

The low BCF value indicates a low potential for bioaccumulation in fish.

Experimental Protocol: Bioaccumulation in Fish (OECD Guideline 305)

The OECD Guideline 305 describes a flow-through method for determining the bioconcentration factor in fish.[1][17][18][19][20]

  • Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in water. During the depuration phase, the fish are transferred to clean water.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio), is used.

  • Uptake Phase: Fish are exposed to the test substance for a period sufficient to reach a steady-state concentration in the fish tissues (typically 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance and the rate of elimination is monitored.

  • Measurements: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.

Analytical Methods

The accurate determination of TOTM and its degradation products in environmental matrices is essential for fate and exposure assessment. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23][24][25][26]

Sample Preparation

  • Water: Solid-phase extraction (SPE) is commonly used to pre-concentrate TOTM from water samples.

  • Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically used.

  • Biota: Tissues are typically homogenized and extracted with an organic solvent, followed by a clean-up step to remove lipids.

Instrumentation

  • GC-MS: Provides good separation and sensitivity for the analysis of TOTM.

  • LC-MS/MS: Offers high selectivity and sensitivity, particularly for the analysis of the more polar hydrolysis products of TOTM.[21][26]

Conclusion

Based on the available data, 2-ethylhexyl trimellitate (TOTM) is characterized by low water solubility and a high octanol-water partition coefficient, suggesting it will preferentially partition to soil, sediment, and biota. However, its environmental persistence is mitigated by several factors. While it is not readily biodegradable, it is expected to undergo slow biodegradation initiated by the hydrolysis of its ester bonds. Direct experimental data on its abiotic hydrolysis and photodegradation rates are limited, but these processes may contribute to its overall degradation in the environment. Importantly, experimental studies have shown a very low potential for bioaccumulation in fish. Further research focusing on the rates and pathways of abiotic and biotic degradation of TOTM in various environmental compartments would provide a more complete understanding of its environmental risk profile.

References

Methodological & Application

Application Notes and Protocols for the Detection of 1-(2-Ethylhexyl) trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethylhexyl) trimellitate, also known as Tris(2-ethylhexyl) trimellitate (TOTM), is a high-molecular-weight plasticizer used as a substitute for phthalates like di-(2-ethylhexyl) phthalate (DEHP) in various applications, including medical devices, food packaging, and building materials.[1][2][3] Due to its widespread use and potential for human exposure, sensitive and reliable analytical methods are crucial for monitoring its presence in various matrices and understanding its metabolic fate.[4] This document provides detailed application notes and protocols for the detection and quantification of TOTM and its principal metabolites. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.[1][5][6]

Analytical Methods Overview

The determination of TOTM and its metabolites often involves extraction from a sample matrix followed by chromatographic separation and mass spectrometric detection. LC-MS/MS is particularly well-suited for analyzing TOTM and its polar metabolites in biological fluids like urine and blood.[1][7] GC-MS is a robust technique for the analysis of the parent compound in materials and can be used for leachables and extractables testing.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to detect TOTM and its metabolites.

Table 1: LC-MS/MS Methods for TOTM and its Metabolites

Analyte(s)MatrixSample PreparationLOQLODRecovery (%)RSD (%)Reference
TOTMIntravenous PreparationsLiquid-Liquid Extraction1.0 ng/mL0.5 ng/mL101.14.72[3]
TOTM and primary metabolitesBloodLiquid-Liquid Extraction2-5 µg/L0.7-5.5 µg/L86-1091.8-5.3[7][8]
Six main TOTM metabolitesUrineOnline SPE-0.01-0.04 µg/L-< 10[1]
Ten TOTM metabolitesUrineSPE----[9]

Table 2: GC-MS Methods for Plasticizers including TOTM

Analyte(s)MatrixSample PreparationLOQLODRecovery (%)RSD (%)Reference
Nine Plasticizers (including DEHP)Bee PollenModified QuEChERS0.5–57.5 µg/kg0.2–17.2 µg/kg77-104< 15[10]
Extractables from packagingPVC bagSolvent Extraction / Headspace----[5]

Experimental Protocols

Protocol 1: Determination of TOTM in Intravenous Preparations by LC-MS/MS

This protocol is adapted from a method for the determination of TOTM released from PVC medical devices.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • Fill a PVC tube with the intravenous preparation.

  • Shake for 1 hour at room temperature to extract TOTM.

  • Transfer a known volume of the intravenous preparation to a clean glass tube.

  • Add an appropriate organic solvent (e.g., hexane or ethyl acetate) for extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm)[3]

    • Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v)[3]

    • Flow Rate: 0.2 mL/min[3]

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Instrument: Tandem mass spectrometer with a turbo ionspray ionization source.[3]

    • Ionization Mode: Positive ion mode[3]

    • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TOTM.

Protocol 2: Analysis of TOTM Metabolites in Urine by Online SPE-UHPLC-MS/MS

This protocol is based on a sensitive method for monitoring the main metabolites of TOTM in urine.[1]

1. Sample Preparation: Enzymatic Hydrolysis and Online SPE

  • To 1 mL of urine, add a buffer (e.g., ammonium acetate) and a β-glucuronidase/arylsulfatase enzyme solution to deconjugate the metabolites.

  • Incubate the mixture (e.g., at 37°C for 2 hours).

  • Add an isotopically labeled internal standard solution.

  • Centrifuge the sample to remove any precipitate.

  • Inject the supernatant directly into the online SPE-UHPLC-MS/MS system. The system will automatically enrich the analytes on an SPE column before they are eluted onto the analytical column.[1]

2. UHPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • SPE Column: A suitable reversed-phase SPE column.

    • Analytical Column: A high-resolution UHPLC column suitable for separating isomeric metabolites.

    • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

  • Mass Spectrometry Conditions:

    • Instrument: A sensitive tandem mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific metabolites.

    • Monitoring: MRM of precursor-to-product ion transitions for each of the target TOTM metabolites and the internal standards.[1]

Visualizations

Logical Relationship: Human Metabolism of TOTM

The metabolism of TOTM in the human body involves a series of hydrolysis and oxidation reactions. This diagram illustrates the general metabolic pathway from the parent compound to its primary and secondary metabolites found in urine and blood.[2][4]

TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTM Di(2-ethylhexyl) trimellitate (DEHTM isomers) TOTM->DEHTM Hydrolysis MEHTM Mono(2-ethylhexyl) trimellitate (MEHTM isomers) DEHTM->MEHTM Hydrolysis Oxidized_MEHTM Oxidized MEHTM Metabolites MEHTM->Oxidized_MEHTM Oxidation

Caption: General metabolic pathway of TOTM in humans.

Experimental Workflow: Online SPE-UHPLC-MS/MS Analysis of TOTM Metabolites in Urine

This workflow diagram outlines the key steps involved in the automated analysis of TOTM metabolites in urine samples, from sample injection to data acquisition.[1]

cluster_prep Sample Preparation cluster_analysis Online SPE-UHPLC-MS/MS Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Sample->Enzymatic_Hydrolysis Internal_Standard Add Internal Standard Enzymatic_Hydrolysis->Internal_Standard Centrifugation Centrifugation Internal_Standard->Centrifugation Injection Injection of Supernatant Centrifugation->Injection SPE Online Solid-Phase Extraction (SPE) Injection->SPE Loading UHPLC UHPLC Separation SPE->UHPLC Elution MSMS Tandem Mass Spectrometry (MS/MS) Detection UHPLC->MSMS

Caption: Workflow for automated analysis of TOTM metabolites.

Experimental Workflow: GC-MS Analysis of Extractables from PVC

This diagram illustrates a typical workflow for analyzing plasticizers that have leached from a Polyvinyl Chloride (PVC) material using solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

PVC_Sample PVC Sample Solvent_Extraction Solvent Extraction (e.g., with Ethanol, DCM, or Hexane) PVC_Sample->Solvent_Extraction Sonication Sonication & Incubation Solvent_Extraction->Sonication Concentration Concentration of Extract Sonication->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of PVC extractables.

References

Application Note: Quantification of 2-Ethylhexyl Trimellitate in Polymers using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tri-(2-ethylhexyl) trimellitate (TOTM) is a high molecular weight plasticizer utilized as a substitute for phthalates like di-(2-ethylhexyl) phthalate (DEHP) in various polymer applications, notably in PVC medical devices.[1][2] Its primary function is to enhance the flexibility, transparency, and durability of plastic products.[3] Monitoring the concentration of TOTM in polymer matrices is crucial for quality control and to assess its potential for migration into surrounding environments. This application note details a robust and sensitive method for the quantification of 2-ethylhexyl trimellitate in polymers utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology involves the extraction of 2-ethylhexyl trimellitate from the polymer matrix, followed by chromatographic separation using a reversed-phase HPLC system. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • 2-ethylhexyl trimellitate (TOTM) analytical standard

  • Internal Standard (IS), e.g., isotopically labeled TOTM

  • HPLC-grade solvents: Tetrahydrofuran (THF), Acetonitrile (ACN), Methanol (MeOH), Water

  • Ammonium acetate

  • 0.2 µm PTFE syringe filters

2. Sample Preparation

A critical step in the analysis is the efficient extraction of TOTM from the polymer matrix.

  • Polymer Dissolution:

    • Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

    • Add 10 mL of THF to dissolve the polymer. The dissolution time may vary depending on the polymer type and can range from 1 hour to overnight.[4]

    • Gentle agitation can aid in the dissolution process. Avoid vigorous shaking to prevent polymer degradation.[4]

  • Precipitation and Extraction:

    • Once the polymer is fully dissolved, add 20 mL of methanol to precipitate the polymer.

    • Vortex the mixture for 1 minute to ensure thorough mixing and complete precipitation.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer.

    • Carefully transfer the supernatant, containing the extracted TOTM, into a clean tube.

    • Spike the extract with the internal standard.

    • Filter the final extract through a 0.2 µm PTFE syringe filter prior to LC-MS/MS analysis.

3. LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of TOTM.

  • Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 column (e.g., 100 x 4.6 mm, 2.6 µm)[3]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile[2][5]
Gradient Start with 80% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.5 mL/min[3]
Injection Volume 10 µL
Column Temperature 40 °C
  • Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2][5]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z) 547.4 [M+H]+[6]
Product Ions (m/z) 305.1, 323.1[6]
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation

Table 1: MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
2-ethylhexyl trimellitate547.4305.1Quantifier
2-ethylhexyl trimellitate547.4323.1Qualifier
Internal StandardSpecific to ISSpecific to ISQuantifier

Table 2: Method Validation Summary

The method should be validated according to established guidelines to ensure reliability.[7][8]

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL[2][5]
Limit of Quantification (LOQ) 1.0 ng/mL[2][5]
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%[9]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Polymer Sample dissolution Dissolve in THF sample->dissolution precipitation Precipitate with Methanol dissolution->precipitation centrifugation Centrifuge precipitation->centrifugation extraction Collect Supernatant centrifugation->extraction filtration Filter Extract extraction->filtration lc_separation LC Separation filtration->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Acquire Data reporting Reporting quantification->reporting

Caption: Workflow for the quantification of 2-ethylhexyl trimellitate in polymers.

References

Application of 2-Ethylhexyl Trimellitate in Medical Devices: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl trimellitate, commonly known as trioctyl trimellitate (TOTM), is a high-molecular-weight, branched triglycidyl ether plasticizer increasingly utilized in the manufacturing of medical devices. It serves as a safer alternative to traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which have raised health concerns due to their potential for endocrine disruption and reproductive toxicity.[1] TOTM's favorable toxicological profile, low migration characteristics, and excellent biocompatibility make it a preferred choice for a variety of medical applications where patient safety is paramount.[1][2] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals working with TOTM in medical devices.

TOTM is employed in a range of medical-grade polyvinyl chloride (PVC) products, including:

  • Blood bags and tubing: Its low leachability is critical for ensuring the integrity of stored blood and blood components.[1][3]

  • Infusion and chemotherapy sets: TOTM's chemical resistance makes it suitable for contact with various pharmaceutical formulations.[3]

  • Catheters and enteral feeding tubes: Its flexibility and biocompatibility enhance patient comfort and safety.[1][3]

  • Peritoneal dialysis equipment: The low migration of TOTM minimizes patient exposure to leachables during long-term therapies.

Key Performance Characteristics

TOTM offers several advantages over traditional plasticizers in medical applications:

  • Low Migration and Leaching: Due to its higher molecular weight and branched structure, TOTM exhibits significantly lower migration from the PVC matrix compared to DEHP.[4][5] Studies have shown that the migration of TOTM can be up to 350 times lower than that of DEHP, minimizing patient exposure to the plasticizer.[4][6]

  • Excellent Biocompatibility: TOTM is considered to have a favorable toxicological profile with low toxicity.[2][7] In vitro studies have demonstrated that TOTM has a significantly weaker effect on cell viability and proliferation compared to DEHP.[8][9]

  • Chemical Resistance: TOTM provides good resistance to a variety of chemicals, including lipids and many pharmaceutical agents, which is crucial for applications like drug infusion.[1][3]

  • Good Mechanical Properties: PVC plasticized with TOTM maintains the necessary flexibility, durability, and thermal stability required for medical device applications.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of 2-ethylhexyl trimellitate in medical devices.

Table 1: Migration of Plasticizers from PVC Medical Tubing

PlasticizerMigration Rate (relative to DEHP)Reference
DEHP 1 (Baseline)[4][10]
TOTM ~1/350[4][6]
TOTM >20 times less than DEHP[10]

Table 2: Biocompatibility Data for TOTM-Plasticized PVC

TestEndpointResultReference
In Vitro Cytotoxicity (ISO 10993-5) Cell Viability>70% (Non-cytotoxic)[7]
Hemocompatibility (ASTM F756) Hemolysis<2% (Non-hemolytic)[5][11]
Estrogen Receptor α Activation Relative Activity vs. DEHP~10-fold weaker[8][9]

Table 3: Mechanical Properties of TOTM-Plasticized PVC

PropertyTypical ValueTest Method
Tensile Strength 15 - 25 MPaASTM D638 / ISO 527-2
Elongation at Break 300 - 450%ASTM D638 / ISO 527-2
Hardness (Shore A) 60 - 90ASTM D2240

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and published research.

Protocol 1: Determination of Plasticizer Migration from Medical Devices by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the migration of TOTM from PVC medical tubing into a food simulant.

1. Materials and Reagents:

  • PVC tubing plasticized with TOTM

  • Ethanol/water (50/50 v/v) solution (food simulant for lipophilic substances)

  • Chloroform (for extraction)

  • Benzylbutylphthalate (BBP) solution (internal standard)

  • Single-use glass flasks and GC-MS vials

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

2. Sample Preparation and Extraction:

  • Before testing, determine the initial concentration of TOTM in the PVC tubing by solvent extraction and GC-MS analysis.[12]

  • Fill a non-PVC bag with the 50/50 ethanol/water simulant.

  • Connect the PVC tubing to the bag and set a specific flow rate (e.g., 8 mL/h) for 24 hours at 25°C to mimic clinical use.[12]

  • Collect the simulant that has passed through the tubing at various time points (e.g., 1h, 2h, 4h, 8h, 24h) for a kinetic study.[12][13]

3. Analyte Extraction from Simulant:

  • Take 600 µL of the collected simulant and add it to a clean glass tube.

  • Add 600 µL of a 2 µg/mL BBP solution in chloroform (internal standard).[12]

  • Homogenize the mixture using a vortex mixer for 30 seconds.[12]

  • Centrifuge the sample at 3500 rpm for 5 minutes to separate the phases.[12]

  • Carefully collect the lower chloroform phase for GC-MS analysis.[12]

4. GC-MS Analysis:

  • Inject the chloroform extract into the GC-MS system.

  • Use a suitable temperature program to separate the analytes.

  • Identify and quantify TOTM based on its retention time and mass spectrum, using the internal standard for calibration.

5. Data Analysis:

  • Calculate the cumulative amount of TOTM released at each time point.

  • Express the migration results in µg/mL of simulant or as a percentage of the initial plasticizer content.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PVC_Tubing PVC Tubing with TOTM Infusion_Setup Simulated Infusion PVC_Tubing->Infusion_Setup Simulant Ethanol/Water Simulant Simulant->Infusion_Setup Collect_Simulant Collect Simulant Infusion_Setup->Collect_Simulant 24h @ 25°C Add_IS Add Internal Standard (BBP in Chloroform) Collect_Simulant->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Collect_Organic Collect Chloroform Layer Vortex->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS Data Data Quantification GCMS->Data

Figure 1: Experimental workflow for determining plasticizer migration.
Protocol 2: In Vitro Cytotoxicity Testing (MTT Assay) based on ISO 10993-5

This protocol describes a quantitative method to assess the cytotoxicity of extracts from TOTM-plasticized medical devices.

1. Materials and Reagents:

  • TOTM-plasticized medical device material

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

2. Preparation of Material Extracts:

  • Prepare extracts of the medical device according to ISO 10993-12.[4] This typically involves incubating the material in cell culture medium at 37°C for 24-72 hours.[4] The extraction ratio should be appropriate for the device's surface area or weight.

3. Cell Culture and Exposure:

  • Seed L929 cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • After cell attachment (typically 24 hours), replace the culture medium with various concentrations of the material extract.

  • Include negative controls (culture medium only) and positive controls (a known cytotoxic substance).

  • Incubate the cells with the extracts for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

4. MTT Assay:

  • After the incubation period, remove the extract-containing medium.

  • Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells (typically 2-4 hours).

  • Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a purple solution.

5. Data Analysis:

  • Measure the absorbance of the purple solution in each well using a spectrophotometer at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each extract concentration relative to the negative control.

  • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[7]

G cluster_setup Setup cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed L929 Cells in 96-well plate Add_Extracts Add Extracts to Cells Seed_Cells->Add_Extracts Prepare_Extracts Prepare Medical Device Extracts (ISO 10993-12) Prepare_Extracts->Add_Extracts Incubate Incubate 24-72h Add_Extracts->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan Incubate_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (570nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 3: Hemolysis Testing based on ASTM F756

This protocol describes the assessment of the hemolytic properties of TOTM-plasticized materials that come into contact with blood.

1. Materials and Reagents:

  • TOTM-plasticized material

  • Freshly drawn, anticoagulated human or rabbit blood

  • Phosphate-buffered saline (PBS)

  • Distilled water (positive control)

  • Saline (negative control)

  • Centrifuge

  • Spectrophotometer

2. Test Procedure (Direct Contact Method):

  • Place the test material in a tube.

  • Add a specific volume of diluted blood.

  • Incubate the tubes at 37°C with gentle agitation for a specified time.[11]

  • Centrifuge the tubes to pellet the red blood cells.

  • Carefully collect the supernatant (plasma).

3. Test Procedure (Indirect/Extract Method):

  • Prepare an extract of the test material in saline according to ISO 10993-12.

  • Add the extract to a tube containing diluted blood.

  • Follow the same incubation and centrifugation steps as the direct contact method.[11]

4. Analysis:

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis for the test material relative to the positive control (water, representing 100% hemolysis) and corrected for the negative control (saline).

  • A hemolysis rate of less than 2% is generally considered acceptable for medical devices.[11]

Signaling Pathways and Molecular Mechanisms

While TOTM is considered to have a safer toxicological profile than DEHP, it is important for researchers to understand its potential biological interactions. A transcriptomics study in mice exposed to TOTM revealed effects on several key biological processes.

A study on the effects of TOTM on gene expression in the liver of mice identified alterations in genes involved in:

  • Cell Cycle: Indicating a potential influence on cell proliferation and regulation.

  • Metabolic Process: Suggesting an impact on lipid and other metabolic pathways.

  • Oxidative Activity: Highlighting a possible role in modulating oxidative stress.

The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis from this study implicated the following pathways:

  • Cell cycle pathway

  • Lipid metabolism

  • Oxidative process

It is important to note that some in vitro studies have shown that TOTM can exhibit weak estrogenic activity, though it is approximately 10-fold weaker than that of DEHP.[8][9] This is an important consideration for devices with long-term patient contact.

G cluster_cellular Cellular Effects cluster_molecular Molecular Interactions TOTM 2-Ethylhexyl Trimellitate (TOTM) GeneExpression Altered Gene Expression TOTM->GeneExpression EstrogenReceptor Weak Estrogen Receptor Interaction TOTM->EstrogenReceptor CellCycle Cell Cycle Regulation Metabolism Metabolic Processes (Lipid Metabolism) OxidativeStress Oxidative Stress GeneExpression->CellCycle GeneExpression->Metabolism GeneExpression->OxidativeStress

Figure 3: Potential signaling pathways affected by TOTM exposure.

Conclusion

2-Ethylhexyl trimellitate is a well-established and safer alternative to DEHP for the plasticization of PVC medical devices. Its low migration profile, favorable biocompatibility, and good mechanical properties make it suitable for a wide range of applications. The provided application notes and experimental protocols offer a framework for researchers and developers to evaluate and utilize TOTM in the design of next-generation medical devices with enhanced patient safety. It is crucial to conduct thorough biocompatibility and toxicological risk assessments as outlined in the relevant ISO standards to ensure the safety and efficacy of any new medical device.

References

In Vitro Analysis of 2-Ethylhexyl Trimellitate (TEHTM) Metabolites: Application Notes and Protocols for Endocrine Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-(2-ethylhexyl) trimellitate (TEHTM) is a plasticizer utilized as a replacement for some ortho-phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), in various consumer products, including medical devices. While considered a safer alternative, understanding the biological activities of its metabolites is crucial for a comprehensive safety assessment. This document provides detailed application notes and experimental protocols for the in vitro investigation of the endocrine-disrupting potential of TEHTM metabolites. The primary focus is on the hormonal activities of key metabolites, including 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), a mixture of 1- and 2-mono-(2-ethylhexyl) trimellitate (1/2-MEHTM), and various diester metabolites.

Recent research has indicated that certain primary metabolites of TEHTM can interact with nuclear receptors and influence steroid hormone production. Specifically, in vitro studies have demonstrated that 4-MEHTM exhibits agonist activities on estrogen receptors (ERs) and thyroid receptors (TRs), while a mixture of 1/2-MEHTM has been shown to alter steroidogenesis in the H295R cell model by increasing estradiol and decreasing testosterone levels.[1] Furthermore, diester metabolites of TEHTM have been identified as antagonists of the thyroid receptor.[1]

These findings underscore the importance of robust in vitro screening methods to characterize the potential endocrine-disrupting effects of these metabolites. The following sections provide a summary of the reported biological activities, detailed protocols for relevant bioassays, and visual representations of the experimental workflows and associated signaling pathways.

Data Presentation: Summary of In Vitro Effects of TEHTM Metabolites

The following tables summarize the qualitative and semi-quantitative findings from in vitro studies on the endocrine activities of TEHTM metabolites. This data is primarily based on the findings reported by Dahbi et al. (2022).[1]

Table 1: Estrogenic and Thyroidogenic Activity of 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM)

BioassayTargetObserved Effect
Estrogen Receptor (ER) Reporter AssayEstrogen Receptor Alpha (ERα)Agonist
T-Screen AssayThyroid Receptor (TR)Agonist

Table 2: Effects of a Mixture of 1/2-mono-(2-ethylhexyl) trimellitate (1/2-MEHTM) on Steroidogenesis

BioassayCell LineMeasured HormonesObserved Effect
H295R Steroidogenesis AssayH295REstradiol (E2)Increased production
H295R Steroidogenesis AssayH295RTestosterone (T)Decreased production

Table 3: Thyroid Receptor Antagonism by TEHTM Diester Metabolites

BioassayTargetObserved Effect
T-Screen AssayThyroid Receptor (TR)Antagonist

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess the endocrine-disrupting potential of TEHTM metabolites. These are generalized protocols based on standard methodologies and should be optimized for specific laboratory conditions.

Protocol 1: Estrogen Receptor Alpha (ERα) Agonist Screening using a Reporter Gene Assay

1. Principle: This assay utilizes a mammalian cell line stably transfected with an estrogen receptor alpha (ERα) expression vector and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Binding of an agonist to ERα induces a conformational change, leading to the transcription of the reporter gene. The resulting signal (luminescence) is proportional to the estrogenic activity of the test compound.

2. Materials:

  • ERα-positive reporter cell line (e.g., MCF-7 BUS, T-47D-KBluc)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.

  • Charcoal-dextran stripped FBS (to remove endogenous steroids)

  • Test compounds (TEHTM metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: 17β-Estradiol (E2)

  • Negative control: Vehicle (e.g., DMSO)

  • 96-well clear bottom, white-walled cell culture plates

  • Luciferase assay reagent

  • Luminometer

3. Procedure:

  • Cell Seeding:

    • Culture the reporter cells in growth medium until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in assay medium containing charcoal-dextran stripped FBS.

    • Seed the cells into 96-well plates at a predetermined density and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds and controls in assay medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.

    • Remove the seeding medium from the cells and replace it with the medium containing the test compounds, positive control, or negative control.

    • Incubate the plates for 24-48 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the vehicle control.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 (half-maximal effective concentration) for agonist activity.

Experimental Workflow for ERα Agonist Screening

ER_Agonist_Workflow start Start: Culture ERα Reporter Cells seed_plate Seed Cells in 96-well Plate start->seed_plate incubate1 Incubate 24h seed_plate->incubate1 expose_cells Expose Cells to Compounds incubate1->expose_cells prepare_compounds Prepare Serial Dilutions of TEHTM Metabolites & Controls prepare_compounds->expose_cells incubate2 Incubate 24-48h expose_cells->incubate2 lyse_cells Lyse Cells & Add Luciferase Substrate incubate2->lyse_cells read_plate Measure Luminescence lyse_cells->read_plate analyze_data Data Analysis: Calculate EC50 read_plate->analyze_data end End: Determine Estrogenic Activity analyze_data->end

Caption: Workflow for ERα agonist screening assay.

Protocol 2: Thyroid Receptor (TR) Antagonist Screening using the T-Screen Assay

1. Principle: The T-screen assay utilizes a rat pituitary cell line (GH3) that proliferates in response to thyroid hormones. TR antagonists will inhibit the proliferation induced by a known TR agonist, such as triiodothyronine (T3). The inhibition of cell proliferation is measured as a decrease in cell viability.

2. Materials:

  • GH3 cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with horse serum and fetal bovine serum.

  • Charcoal-dextran stripped serum

  • Test compounds (TEHTM metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • TR agonist: Triiodothyronine (T3)

  • Positive control (antagonist): A known TR antagonist (e.g., amiodarone)

  • Negative control: Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Spectrophotometer or luminometer

3. Procedure:

  • Cell Seeding:

    • Culture GH3 cells in growth medium.

    • Seed the cells in 96-well plates in assay medium containing charcoal-dextran stripped serum and incubate for 24 hours.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds and controls.

    • Treat the cells with the test compounds in the presence of a fixed, sub-maximal concentration of T3 (e.g., the EC80).

    • Include controls for basal proliferation (vehicle only) and maximal proliferation (T3 only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Normalize the data to the T3-stimulated control (100% proliferation) and the vehicle control (0% proliferation).

    • Plot the percentage inhibition of T3-induced proliferation against the logarithm of the test compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) for antagonist activity.

Experimental Workflow for TR Antagonist Screening

TR_Antagonist_Workflow start Start: Culture GH3 Cells seed_plate Seed Cells in 96-well Plate start->seed_plate incubate1 Incubate 24h seed_plate->incubate1 expose_cells Expose Cells to Metabolites + a fixed concentration of T3 incubate1->expose_cells prepare_compounds Prepare Serial Dilutions of Metabolites, T3 & Controls prepare_compounds->expose_cells incubate2 Incubate 48-72h expose_cells->incubate2 add_viability_reagent Add Cell Viability Reagent incubate2->add_viability_reagent read_plate Measure Absorbance/ Luminescence add_viability_reagent->read_plate analyze_data Data Analysis: Calculate IC50 read_plate->analyze_data end End: Determine TR Antagonist Activity analyze_data->end H295R_Workflow start Start: Culture H295R Cells seed_plate Seed Cells in 24-well Plate start->seed_plate incubate1 Incubate 24h seed_plate->incubate1 expose_cells Expose Cells to Compounds incubate1->expose_cells prepare_compounds Prepare Serial Dilutions of Metabolites & Controls prepare_compounds->expose_cells incubate2 Incubate 48h expose_cells->incubate2 collect_medium Collect Culture Medium incubate2->collect_medium cell_viability Assess Cell Viability incubate2->cell_viability hormone_quant Quantify Estradiol & Testosterone (ELISA or LC-MS/MS) collect_medium->hormone_quant analyze_data Data Analysis: Determine Fold Change hormone_quant->analyze_data cell_viability->analyze_data end End: Assess Impact on Steroidogenesis analyze_data->end Estrogen_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα) Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates to Nucleus and Binds to ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Response Physiological Response Protein->Response Metabolite 4-MEHTM (Agonist) Metabolite->ER Binds to ER Thyroid_Antagonist_Signaling cluster_cell Cell cluster_nucleus Nucleus TR Thyroid Receptor (TR) TRE Thyroid Response Element (TRE) on DNA TR->TRE Binds to TRE No_Transcription Gene Transcription Blocked TRE->No_Transcription No_Response Inhibition of Physiological Response No_Transcription->No_Response Metabolite TEHTM Diester (Antagonist) Metabolite->TR Binds to TR T3 T3 (Endogenous Ligand) T3->TR Binding Blocked Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol via Aromatase Metabolite 1/2-MEHTM Mixture Metabolite->Testosterone Decreases Metabolite->Estradiol Increases Aromatase Aromatase (CYP19A1) Metabolite->Aromatase Potential Modulation

References

Application Notes and Protocols: 1-(2-Ethylhexyl) trimellitate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethylhexyl) trimellitate, more commonly known as Tris(2-ethylhexyl) trimellitate (TOTM), is a high-molecular-weight plasticizer utilized as a safer alternative to phthalates like di(2-ethylhexyl) phthalate (DEHP) in the manufacturing of polyvinyl chloride (PVC) products, particularly for medical devices.[1] Its lower potential for migration and toxicity make it a subject of significant interest.[2][3] As a reference standard, TOTM is crucial for the accurate quantification of its presence in various matrices, including medical device leachables, environmental samples, and biological specimens. These application notes provide detailed protocols and data for the use of TOTM as a reference standard in analytical testing.

Physicochemical Properties and Specifications

A high-purity reference standard is fundamental for accurate quantification. Commercially available analytical standards of TOTM typically exhibit the following properties:

PropertyValueReference
Chemical Formula C₃₃H₅₄O₆[4]
Molecular Weight 546.78 g/mol
CAS Number 3319-31-1[4]
Purity (Assay) ≥98%
Appearance Clear, viscous, colorless to pale yellow liquid[5]
Solubility Immiscible in water[5]
Storage Temperature 2-30°C

Analytical Applications and Methodologies

The primary application of the TOTM reference standard is in chromatography, particularly for the quantification of its migration from plastic materials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used, highly sensitive, and selective method for this purpose.[6][7]

Quantitative Analysis of TOTM Leaching from PVC Medical Devices

Objective: To determine the concentration of TOTM that has leached from PVC medical devices into a simulated or actual drug product.

Instrumentation and Parameters:

ParameterSpecificationReference
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[7]
Column Inertsil-C8 (50 mm x 2.1 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water (90:10, v/v)[7]
Flow Rate 0.2 mL/min[7]
Ionization Mode Positive Ion Electrospray (ESI+)[7]
Limit of Detection (LOD) 0.5 ng/mL[6][7]
Limit of Quantification (LOQ) 1.0 ng/mL[6][7]
Experimental Protocol: Quantification of TOTM in a Saline Solution
  • Preparation of Standard Solutions:

    • Prepare a stock solution of TOTM reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Cut a section of the PVC tubing or device to be tested.

    • Fill the tubing with a saline solution.

    • Incubate at room temperature for a specified period (e.g., 1 hour) with gentle agitation.[7]

    • Collect the saline solution for analysis.

  • LC-MS/MS Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the calibration standards and the collected sample solution into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for TOTM.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the TOTM standard against its concentration.

    • Determine the concentration of TOTM in the sample by interpolating its peak area from the calibration curve.

Comparative Leaching Data

Studies have demonstrated the significantly lower leaching potential of TOTM compared to DEHP.

PlasticizerCumulative Amount Released (24h in paclitaxel solution)Reference
DEHP 21.14 mg[2]
TOTM 0.078 mg[2]

This data highlights that the amount of DEHP leached can be approximately 270 times greater than that of TOTM under the same conditions.[2]

G Experimental Workflow for TOTM Leaching Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare TOTM Calibration Standards LCMS LC-MS/MS Analysis StandardPrep->LCMS SamplePrep Incubate PVC Device with Solution SamplePrep->LCMS CalCurve Construct Calibration Curve LCMS->CalCurve Quant Quantify TOTM in Sample CalCurve->Quant

Workflow for quantifying TOTM leaching.

Metabolism and Biological Interactions

Understanding the metabolic fate of TOTM is crucial for toxicology and drug development studies. The TOTM reference standard and its metabolite standards are essential for these investigations.

Metabolic Pathway of TOTM

In humans, TOTM is metabolized through hydrolysis into diester and monoester forms.[8][9] The primary metabolites include di-(2-ethylhexyl) trimellitates (DEHTM) and mono-(2-ethylhexyl) trimellitates (MEHTM).[8][9] 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) has been identified as a major urinary biomarker of TOTM exposure.[8][9]

G Metabolic Pathway of TOTM TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTM Di(2-ethylhexyl) trimellitates (DEHTM) TOTM->DEHTM Hydrolysis MEHTM Mono(2-ethylhexyl) trimellitates (MEHTM) DEHTM->MEHTM Hydrolysis Excretion Urinary Excretion MEHTM->Excretion

Simplified metabolic pathway of TOTM.
Interaction with Signaling Pathways

While TOTM is considered less toxic than DEHP, its metabolites have been shown to interact with nuclear receptors. Specifically, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has demonstrated agonist activity on estrogen receptors (ERs) and thyroid receptors (TRs).[10] This interaction can potentially lead to endocrine-disrupting effects. Furthermore, studies in mice have indicated that exposure to TOTM can affect genes involved in the cell cycle, lipid metabolism, and oxidative processes.[11]

G Potential Signaling Interactions of TOTM Metabolites TOTM_Metabolites TOTM Metabolites (e.g., 4-MEHTM) Nuclear_Receptors Nuclear Receptors (Estrogen, Thyroid Receptors) TOTM_Metabolites->Nuclear_Receptors Binds to Gene_Expression Altered Gene Expression Nuclear_Receptors->Gene_Expression Regulates Cellular_Processes Impacted Cellular Processes (Cell Cycle, Lipid Metabolism, Oxidative Stress) Gene_Expression->Cellular_Processes Affects

Interaction of TOTM metabolites with cellular pathways.

Conclusion

The use of 1-(2-Ethylhexyl) trimellitate (TOTM) as a reference standard is indispensable for the accurate assessment of its presence in leachables from medical devices and for studying its metabolic fate and potential biological interactions. The protocols and data presented herein provide a framework for researchers and scientists to develop and validate robust analytical methods, contributing to the safety assessment of medical materials and a deeper understanding of the toxicology of plasticizers.

References

Application Note: Analysis of 2-Ethylhexyl Trimellitate Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tris(2-ethylhexyl) trimellitate (TOTM or TEHTM) is a high-molecular-weight plasticizer used as a replacement for phthalates like di-(2-ethylhexyl) phthalate (DEHP) in various materials, including medical devices and food packaging.[1][2] As plasticizers are not chemically bound to the polymer matrix, they can migrate into contact substances.[3] In biological or environmental systems, TOTM can undergo hydrolysis to form various di-(2-ethylhexyl) trimellitate (DEHTM) and mono-(2-ethylhexyl) trimellitate (MEHTM) isomers.[2][4] Monitoring these isomers is crucial for safety, toxicological assessments, and quality control. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is frequently used for biological samples[4][5], Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and widely available alternative for the analysis of these semi-volatile compounds in various matrices.[6][7] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of 2-ethylhexyl trimellitate isomers.

Experimental Workflow

The overall process involves sample preparation through solvent extraction, followed by instrumental analysis using GC-MS for separation and identification, and concluding with data processing.

G cluster_workflow GC-MS Analysis Workflow Sample 1. Sample Collection (e.g., PVC material, packaging) Extraction 2. Solvent Extraction (e.g., Acetone, Chloroform) Sample->Extraction Maceration/ Ultrasonication Concentration 3. Concentration & Reconstitution (Nitrogen evaporation & solvent exchange) Extraction->Concentration Extract GCMS 4. GC-MS Analysis (Separation & Detection) Concentration->GCMS Final Sample (in compatible solvent) Data 5. Data Processing (Quantification & Identification) GCMS->Data Chromatogram & Mass Spectra

Caption: Overall experimental workflow for the GC-MS analysis of trimellitate isomers.

Hydrolysis Pathway of TOTM

TOTM hydrolyzes to form three potential di-ester isomers (DEHTM) and three potential mono-ester isomers (MEHTM), depending on which ester groups are cleaved. The specific isomers formed can be crucial for metabolism and toxicological studies.[2][4]

G cluster_di Di-ester Isomers (DEHTM) cluster_mono Mono-ester Isomers (MEHTM) TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTM12 1,2-DEHTM TOTM->DEHTM12 Hydrolysis (-1 ester group) DEHTM14 1,4-DEHTM TOTM->DEHTM14 Hydrolysis (-1 ester group) DEHTM24 2,4-DEHTM TOTM->DEHTM24 Hydrolysis (-1 ester group) MEHTM1 1-MEHTM DEHTM12->MEHTM1 Hydrolysis (-1 ester group) MEHTM2 2-MEHTM DEHTM12->MEHTM2 Hydrolysis (-1 ester group) MEHTM4 4-MEHTM DEHTM12->MEHTM4 Hydrolysis (-1 ester group) DEHTM14->MEHTM1 Hydrolysis (-1 ester group) DEHTM14->MEHTM2 Hydrolysis (-1 ester group) DEHTM14->MEHTM4 Hydrolysis (-1 ester group) DEHTM24->MEHTM1 Hydrolysis (-1 ester group) DEHTM24->MEHTM2 Hydrolysis (-1 ester group) DEHTM24->MEHTM4 Hydrolysis (-1 ester group)

Caption: Hydrolysis relationship between TOTM and its DEHTM and MEHTM isomers.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol is adapted for extracting plasticizers from a solid polymer matrix, such as PVC gloves or tubing.[6][8]

  • Sample Weighing: Accurately weigh approximately 100-200 mg of the sample material, cut into small pieces, and place it into a clean glass tube.[6]

  • Solvent Addition: Add 2.0 mL of a suitable extraction solvent like acetone or chloroform.[6][8] Chloroform is noted as an effective solvent for extracting additives.[8]

  • Extraction: Seal the glass tube and place it in an ultrasonic bath at room temperature for 30-60 minutes to facilitate the extraction of the plasticizers.[6]

  • Filtration/Centrifugation: After extraction, filter the extract through a 0.22 µm filter to remove any particulate matter that could interfere with the GC-MS analysis.[9] Alternatively, centrifuge the sample to separate solids.[9]

  • Internal Standard Spiking: Transfer 990 µL of the clear extract into a GC vial and add 10 µL of an appropriate internal standard (IS) solution (e.g., deuterated phthalate or another non-interfering high molecular weight ester) for accurate quantification.[6]

  • Concentration (Optional): If analyte concentrations are low, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[10] The residue is then reconstituted in a smaller, known volume of a solvent suitable for GC injection (e.g., hexane or ethyl acetate).[10][11]

GC-MS Instrumental Analysis

The following parameters are a recommended starting point for the analysis of TOTM and its isomers, based on established methods for plasticizers.[6][7][8]

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5-MS (or similar 5% diphenyl / 95% dimethylsiloxane), 30 m x 0.25 mm i.d. x 0.25 µm film thickness[6][8]
Injector Temperature 270 °C[12]
Injection Mode Splitless (for trace analysis)[8][12]
Injection Volume 1.0 µL[8]
Carrier Gas Helium, constant flow approx. 1.0-1.2 mL/min
Oven Program Initial 100 °C, hold 2 min; ramp at 20-30 °C/min to 250 °C; ramp at 10 °C/min to 280 °C, hold for 10-15 min[6]
Transfer Line Temp. 280 °C[8]
MS Ion Source Temp. 230-250 °C[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Acquisition Mode Full Scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Key Mass Fragments for Identification

Identification of TOTM and its isomers is performed by comparing retention times and mass spectra against standards. The table below lists expected key fragments. The molecular weight of TOTM is 546.78 g/mol .[13]

CompoundMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
TOTM 546.8149, 263, 419, 435
DEHTM Isomers 434.5149, 167, 263, 279, 417
MEHTM Isomers 322.3149, 167, 191, 305

Note: Fragmentation patterns are predictive and should be confirmed with analytical standards. The ion m/z 149 is a common fragment for aromatic carboxylic acid esters.

Typical Method Performance (Hypothetical)

The following table presents typical performance characteristics achievable with GC-MS methods for plasticizer analysis.[12] These values should be determined specifically during method validation for trimellitate isomers.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.03 - 0.07 µg/mL[12]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL[12]
Precision (%RSD) < 15%
Accuracy/Recovery 85 - 115%

This application note outlines a comprehensive GC-MS protocol for the identification and quantification of 2-ethylhexyl trimellitate isomers. The method involves a straightforward solvent extraction procedure followed by a robust GC-MS analysis. The separation on a standard HP-5-MS type column coupled with mass spectrometric detection provides the necessary selectivity and sensitivity for monitoring these compounds in various materials. Proper method validation is essential to ensure data accuracy and reliability for research, quality control, and regulatory purposes.

References

Leaching of 1-(2-Ethylhexyl) trimellitate from PVC Tubing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used polymer in the manufacturing of medical devices, including tubing for intravenous (IV) administration, dialysis, and extracorporeal membrane oxygenation (ECMO) circuits. To achieve the necessary flexibility and durability, PVC is compounded with plasticizers. 1-(2-Ethylhexyl) trimellitate, also known as tris(2-ethylhexyl) trimellitate (TEHTM or TOTM), is a common alternative to phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP). While TOTM is considered to have a better toxicological profile and lower migration potential compared to DEHP, understanding its leaching characteristics from PVC tubing is crucial for assessing patient safety and ensuring the integrity of delivered therapeutics.

These application notes provide a summary of quantitative data from leaching studies of TOTM from PVC tubing and detailed protocols for conducting such investigations.

Data Presentation: Quantitative Leaching of TOTM from PVC Tubing

The following tables summarize the quantitative data on TOTM leaching from PVC tubing under various experimental conditions.

Table 1: Comparative Leaching of TOTM and DEHP in a Heart-Lung Machine Circuit

PlasticizerMean Total Migration (µg)Fold DifferenceReference
DEHP1,480~350x higher[1]
TOTM4.21x[1]

Conditions: In-vitro study using a heart-lung machine with fresh frozen plasma and whole blood, simulating cardiopulmonary bypass in children.[1]

Table 2: Leaching of TOTM into Different Priming Fluids Over Time

TimeFluid 1 (0.9% NaCl)Fluid 2 (0.9% NaCl + 1/3 20% Human Albumin)Fluid 3 (Plasmalyte 148 + 5% Human Albumin)Reference
1 hourNot DetectedNot DetectedNot Detected[2]
4 hoursNot DetectedNot DetectedNot Detected[2]
8 hoursNot DetectedNot DetectedNot Detected[2]
24 hoursNot DetectedNot DetectedNot Detected[2]
48 hoursNot DetectedNot DetectedNot Detected[2]
7 daysNot DetectedNot Detected0.0067 ± 0.0023[2]
14 days0.0086 ± 0.000570.010 ± 0.0010.0067 ± 0.0023[2]
28 days0.0086 ± 0.000570.010 ± 0.0010.0067 ± 0.0023[2]

Values are presented as mean concentration in mg/mL ± standard deviation.[2] The study highlights that significant migration of TOTM was observed only after 14 days of exposure in fluids containing proteins and lipids.[2]

Table 3: Effect of Flow Rate on TOTM Migration from PVC Infusion Devices

Flow RateTotal Leached TOTM (µg) - Non-coextruded TubingTotal Leached TOTM (µg) - Coextruded Tubing (with PE inner layer)Reference
10 mL/h (after 8h)561.640[3]
20 mL/h (after 8h)378.8-[3]
50 mL/h (after 4h)609.1-[3]
100 mL/h (after 2h)489.1-[3]

This study demonstrates that the presence of a coextruded inner layer of polyethylene (PE) significantly reduces the leaching of TOTM.[3] The total amount of leached plasticizer was also influenced by the flow rate and the total volume of the simulant passed through the tubing.[3]

Experimental Protocols

Protocol for Determination of TOTM Leaching from PVC Tubing using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used in comparative studies of plasticizer leaching.[4]

Objective: To quantify the amount of TOTM leached from PVC tubing into a simulant fluid (e.g., blood, plasma, or a drug formulation).

Materials:

  • PVC tubing containing TOTM.

  • HPLC system with a UV detector.

  • C18 HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile phase: Acetonitrile/Water gradient.

  • TOTM analytical standard.

  • Extraction solvent: n-Hexane.

  • Simulant fluid (e.g., human plasma, 0.9% saline, ethanol/water mixture).

  • Glass vials and syringes.

Procedure:

  • Sample Preparation:

    • Cut a defined length and surface area of the PVC tubing.

    • Immerse the tubing in a known volume of the simulant fluid in a sealed glass container.

    • Incubate the sample under controlled conditions (e.g., specific temperature, agitation, and duration) that mimic clinical use.

  • Extraction of TOTM from Simulant:

    • After incubation, remove the PVC tubing.

    • Transfer a known volume of the simulant fluid to a glass extraction tube.

    • Add a known volume of n-hexane and vortex vigorously for 2 minutes to extract TOTM into the organic phase.

    • Centrifuge to separate the layers.

    • Carefully transfer the n-hexane (upper) layer to a clean glass vial.

    • Evaporate the n-hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Run the analysis using a suitable gradient program (e.g., starting with 70% acetonitrile and increasing to 100% over 15 minutes).

    • Set the UV detector to a wavelength of 240 nm.

    • Identify the TOTM peak by comparing its retention time to that of the analytical standard.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the TOTM analytical standard.

    • Calculate the concentration of TOTM in the sample by comparing its peak area to the calibration curve.

    • Express the results as the total amount of TOTM leached per unit surface area of the tubing (e.g., µg/cm²).

Protocol for In-Vitro Leaching Study in a Simulated Clinical Environment

This protocol outlines a general procedure for assessing plasticizer migration under dynamic conditions, such as those in dialysis or ECMO circuits.[1][4]

Objective: To simulate the leaching of TOTM from PVC tubing during a clinical procedure and quantify the leached amount.

Materials:

  • Complete extracorporeal circuit or a representative section of PVC tubing.

  • Peristaltic pump.

  • Simulant fluid reservoir (e.g., human blood, plasma, or a clinically relevant solution).

  • Temperature-controlled environment.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS).

Procedure:

  • Circuit Setup:

    • Assemble the PVC tubing circuit, including a reservoir for the simulant fluid.

    • Prime the circuit with the simulant fluid, ensuring all air is removed.

  • Dynamic Leaching:

    • Circulate the simulant fluid through the tubing using a peristaltic pump at a clinically relevant flow rate.

    • Maintain the circuit at a physiological temperature (e.g., 37°C).

    • Collect samples of the simulant fluid from the circuit at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process and analyze the collected samples for TOTM concentration using a validated analytical method such as HPLC-UV, GC-MS, or LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of leached TOTM over time to determine the leaching kinetics.

    • Calculate the cumulative amount of TOTM leached over the duration of the experiment.

Visualizations

Experimental Workflow for a Leaching Study

G cluster_prep Sample Preparation cluster_leaching Leaching Conditions cluster_extraction Extraction cluster_analysis Analysis prep1 Cut defined length of PVC tubing prep2 Measure surface area and weight prep1->prep2 prep3 Place in glass container with simulant prep2->prep3 leach1 Incubate at controlled temperature prep3->leach1 leach2 Apply specific agitation/flow rate leach1->leach2 leach3 Defined time intervals leach2->leach3 ext1 Collect simulant sample leach3->ext1 ext2 Liquid-liquid extraction (e.g., with n-hexane) ext1->ext2 ext3 Evaporate and reconstitute ext2->ext3 ana1 Inject into analytical instrument (HPLC/GC-MS) ext3->ana1 ana2 Quantify using calibration curve ana1->ana2 ana3 Data analysis and reporting ana2->ana3

Caption: Workflow for a typical TOTM leaching study from PVC tubing.

Conceptual Signaling Pathway: Estrogenic Activity of TOTM

One of the potential biological effects of leached TOTM is its interaction with the estrogen receptor alpha (ERα), leading to estrogenic activity.[5][6] The following diagram illustrates a simplified, conceptual pathway.

G TOTM Leached TOTM ER_alpha Estrogen Receptor α (ERα) (in cytoplasm) TOTM->ER_alpha Binds to Dimerization ERα Dimerization ER_alpha->Dimerization Conformational change & dissociation from HSP HSP Heat Shock Proteins (HSP) HSP->ER_alpha Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) (on DNA) Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Cellular_Effects Cellular Effects (e.g., Proliferation, Apoptosis) Transcription->Cellular_Effects Leads to

Caption: Conceptual diagram of TOTM's potential estrogenic signaling pathway via ERα.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethylhexyl) trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Ethylhexyl) trimellitate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(2-Ethylhexyl) trimellitate, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of 1-(2-Ethylhexyl) trimellitate (Monoester) Formation of di- and tri-esters: The reaction of trimellitic anhydride with 2-ethylhexanol can proceed to form di-(2-ethylhexyl) trimellitate and tri-(2-ethylhexyl) trimellitate, especially with longer reaction times, higher temperatures, and a higher molar ratio of alcohol to anhydride.[1]Control Reaction Parameters: - Molar Ratio: Use a strict 1:1 or a slight excess of trimellitic anhydride to 2-ethylhexanol to favor mono-esterification.- Temperature: Maintain a lower reaction temperature (e.g., 140-160°C) to favor the kinetically controlled monoester product.- Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the formation of the monoester is maximized, typically within a shorter timeframe. Increasing the reaction time can lead to the formation of multiple esterifications.[1]
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.Optimize Reaction Conditions: - Catalyst: Ensure the catalyst (e.g., octylene glycol titanate) is active and used in the correct proportion (around 0.1% by weight of reactants).[2]- Stirring: Ensure efficient stirring to promote contact between reactants and catalyst.- Water Removal: If applicable to the specific protocol, ensure efficient removal of water to drive the equilibrium towards product formation.
Loss of Product during Workup and Purification: The product can be lost during extraction, washing, or purification steps.Refine Workup and Purification: - Extraction: Ensure the correct solvent and pH are used for efficient extraction of the monoester.- Purification: Use an appropriate purification method, such as column chromatography, to separate the monoester from unreacted starting materials and other esters. Monitor fractions carefully to avoid loss of product.
Product Discoloration (Yellow or Brown) High Reaction Temperature: Running the reaction at excessively high temperatures can lead to the formation of colored byproducts.Maintain Optimal Temperature: Keep the reaction temperature within the recommended range. For the synthesis of the monoester, a lower temperature is generally preferred.
Presence of Impurities in Starting Materials: Impurities in trimellitic anhydride or 2-ethylhexanol can lead to colored products.Use Pure Starting Materials: Ensure the purity of the reactants before starting the synthesis. If necessary, purify the starting materials.
Oxidation: The product or intermediates may be susceptible to oxidation at high temperatures in the presence of air.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen gas) to prevent oxidation.[2]
Presence of Multiple Products in the Final Mixture Lack of Selectivity: The reaction conditions may favor the formation of a mixture of mono-, di-, and tri-esters.Control Stoichiometry and Temperature: As mentioned for low yield, carefully control the molar ratio of reactants and the reaction temperature to enhance the selectivity towards the monoester.
Transesterification: If purification is done via distillation at high temperatures, transesterification might occur, leading to a mixture of esters.Milder Purification: Consider purification methods that do not require high temperatures, such as column chromatography.
Difficulty in Separating Mono-, Di-, and Tri-esters Similar Polarities: These esters can have similar polarities, making their separation by column chromatography challenging.Optimize Chromatography Conditions: - Solvent System: Perform small-scale experiments to find an optimal solvent system for thin-layer chromatography (TLC) that provides good separation, and then scale up to column chromatography.- Gradient Elution: Employing a gradient elution in column chromatography can improve the separation of the different ester species.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of trimellitic anhydride to 2-ethylhexanol for synthesizing the monoester?

A1: To selectively synthesize 1-(2-Ethylhexyl) trimellitate, it is recommended to use a molar ratio of 1:1 of trimellitic anhydride to 2-ethylhexanol. Using a significant excess of the alcohol will promote the formation of the di- and tri-esters.

Q2: What is a suitable catalyst for this reaction and at what concentration should it be used?

A2: A common and effective catalyst is a titanate catalyst, such as octylene glycol titanate.[2] A typical catalyst loading is around 0.1% by weight of the total reactants.

Q3: How can I monitor the progress of the reaction to maximize the yield of the monoester?

A3: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the formation of the monoester and the disappearance of the starting materials. This will help you determine the optimal time to stop the reaction before significant amounts of di- and tri-esters are formed.

Q4: What are the key side reactions to be aware of?

A4: The primary side reactions are the further esterification of the initially formed monoester to the di- and tri-esters. Another potential side reaction is the hydrolysis of the anhydride group of trimellitic anhydride if water is present in the reaction mixture, which would form trimellitic acid.

Q5: How can I purify the 1-(2-Ethylhexyl) trimellitate from the reaction mixture?

A5: Purification can be achieved through several methods. After the reaction, unreacted trimellitic anhydride can be removed by washing with a mild aqueous base. The separation of the monoester from the di- and tri-esters is typically achieved by column chromatography on silica gel. Careful selection of the eluting solvent system is crucial for good separation.

Experimental Protocols

Synthesis of 1-(2-Ethylhexyl) trimellitate

This protocol is adapted from a known synthetic route and is aimed at producing a mixture containing the monoester.[2] For higher selectivity of the monoester, further optimization of the molar ratio and reaction time is recommended as discussed in the troubleshooting guide.

Materials:

  • Trimellitic anhydride: 193 g (1 mol)

  • 2-Ethylhexanol: 234 g (1.8 mol)

  • Octylene glycol titanate: 0.2 g

  • Nitrogen gas

Procedure:

  • In a one-liter round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser, add trimellitic anhydride, 2-ethylhexanol, and octylene glycol titanate.

  • Start stirring the mixture and begin a slow purge of nitrogen gas.

  • Heat the mixture to 150°C. At this temperature, the removal of water will commence.

  • Over a period of 4 hours, gradually increase the temperature to 220°C.

  • Collect the water byproduct that distills off.

  • Monitor the reaction progress by checking the acid number of the reaction mixture. The reaction is considered complete when the acid number is in the range of 150 ± 10 mg KOH/g.[2]

Note on Selectivity: The protocol above uses a 1:1.8 molar ratio of anhydride to alcohol, which will likely result in a mixture of mono-, di-, and tri-esters. To improve the yield of the monoester, it is crucial to adjust the molar ratio closer to 1:1 and monitor the reaction to stop it at the optimal time.

Visualizations

Experimental Workflow for 1-(2-Ethylhexyl) trimellitate Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Trimellitic Anhydride 2-Ethylhexanol Catalyst Setup Combine Reactants in Flask Reactants->Setup Heat Heat and Stir under N2 Setup->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Wash Wash with Aqueous Base Cool->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry Organic Layer Extract->Dry Solvent_Removal Solvent Removal Dry->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product Isolate Pure Monoester Chromatography->Product

Caption: Experimental workflow for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate.

Troubleshooting Logic for Low Yield of Monoester

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Monoester Overreaction Formation of Di/Tri-esters Start->Overreaction Incomplete Incomplete Reaction Start->Incomplete Loss Product Loss During Workup Start->Loss Control_Params Adjust Molar Ratio (1:1) Lower Temperature Shorter Reaction Time Overreaction->Control_Params Optimize_Cond Check Catalyst Activity Ensure Efficient Stirring Incomplete->Optimize_Cond Refine_Workup Optimize Extraction pH Careful Chromatography Loss->Refine_Workup

Caption: Logical relationships for troubleshooting low yield of the monoester product.

References

Technical Support Center: 2-Ethylhexyl Trimellitate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 2-ethylhexyl trimellitate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the production of 2-ethylhexyl trimellitate?

A1: Impurities in 2-ethylhexyl trimellitate (also known as trioctyl trimellitate or TOTM) can originate from raw materials or side reactions during synthesis. Common impurities include:

  • From Trimellitic Anhydride: Phthalic anhydride, isophthalic acid (m-phthalic acid), terephthalic acid (p-phthalic acid), and pyromellitic dianhydride.[1]

  • Reaction Byproducts: Mono- and di-esters of trimellitic acid, such as mono-(2-ethylhexyl) trimellitate and di-(2-ethylhexyl) trimellitate.[2][3] If phthalic anhydride is present as an impurity in the starting material, di-(2-ethylhexyl) phthalate (DEHP) can be formed.[4]

  • Unreacted Starting Materials: Residual trimellitic acid and 2-ethylhexanol.[2][3]

  • Color Bodies: High-temperature processing can lead to the formation of colored impurities, affecting the product's color number (APHA).[1]

Q2: What are the primary synthesis routes for 2-ethylhexyl trimellitate, and how do they impact purity?

A2: There are two main synthesis routes:

  • Direct Esterification: This is the conventional method involving the direct reaction of trimellitic anhydride with 2-ethylhexanol.[1] The purity of the final product is highly dependent on the purity of the trimellitic anhydride used. Impurities in the raw material can lead to byproducts that are difficult to remove.[1]

  • Two-Step Transesterification: This method involves: a. Esterification of trimellitic anhydride with methanol to form trimethyl trimellitate. b. Purification of the trimethyl trimellitate intermediate via rectification (distillation). This step is effective due to the lower boiling point of trimethyl trimellitate, allowing for the separation of heavier impurities.[1] c. Transesterification of the purified trimethyl trimellitate with 2-ethylhexanol to yield high-purity 2-ethylhexyl trimellitate.[1] This method can produce a product with a higher purity (95%-99.0%) and a lower color number (5#-30# APHA).[5]

Q3: What are the recommended purification methods for crude 2-ethylhexyl trimellitate?

A3: The most common purification methods are:

  • Vacuum Distillation (Rectification): This is highly effective for removing both more volatile and less volatile impurities.[1]

  • Activated Carbon Treatment: This method is primarily used to remove colored impurities and can reduce the product's color number.[5]

  • Solvent Extraction: Can be used to separate the desired product from certain impurities.[6]

Q4: Which analytical techniques are suitable for purity and impurity analysis of 2-ethylhexyl trimellitate?

A4: A combination of chromatographic techniques is recommended for comprehensive analysis:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for determining the purity of the final product and quantifying known impurities.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for identifying and quantifying trace-level impurities and degradation products.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 2-ethylhexyl trimellitate.

Problem 1: High Acid Number in the Final Product
  • Symptom: The acid number of the purified 2-ethylhexyl trimellitate is above the desired specification, indicating the presence of unreacted trimellitic acid or its monoesters.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Incomplete Esterification Reaction - Ensure the reaction has gone to completion by monitoring the acid number of the crude product before purification.- Increase reaction time or temperature as needed.- Verify the catalyst concentration and activity.
Inefficient Purification - Optimize vacuum distillation parameters (vacuum level, temperature) to ensure the removal of acidic components.- Consider a post-distillation neutralization wash, followed by a drying step.
Problem 2: Product Has a High Color Number (Yellowish Tinge)
  • Symptom: The final product has a high APHA color value, indicating the presence of colored impurities.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Impure Raw Materials - Use high-purity trimellitic anhydride. The two-step transesterification method, which includes rectification of the trimethyl trimellitate intermediate, is recommended for a lower color product.[1][5]
Thermal Degradation - Avoid excessive temperatures during the reaction and distillation.- Ensure an inert atmosphere (e.g., nitrogen sparging) is maintained throughout the high-temperature stages to prevent oxidation.
Ineffective Decolorization - Implement or optimize an activated carbon treatment step before final filtration.[5]- Ensure the correct type and amount of activated carbon are used, with sufficient contact time and temperature.
Problem 3: Presence of Phthalate Impurities (e.g., DEHP)
  • Symptom: GC-MS or LC-MS/MS analysis detects di-(2-ethylhexyl) phthalate (DEHP) in the final product.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Contaminated Raw Material - The primary source of DEHP is the presence of phthalic anhydride in the trimellitic anhydride starting material.[4]- Source trimellitic anhydride with a specified low phthalic anhydride content.- The two-step synthesis method with intermediate purification can help reduce this impurity.[1]
Inefficient Purification - Optimize vacuum distillation conditions to separate DEHP from the main product.

Quantitative Data on Impurity Reduction

The following tables provide an overview of typical purity levels and the effectiveness of different purification methods.

Table 1: Comparison of Synthesis Methods on Final Product Purity

ParameterDirect EsterificationTwo-Step Transesterification
Purity (%) 95-96%[1]95%-99.0%[5]
Color (APHA) Higher (dependent on raw material)5#-30#[5]
Phthalate Content (ppm) Dependent on raw material5-300 ppm[5]

Table 2: Effectiveness of Purification Techniques

Purification MethodTarget ImpuritiesExpected Outcome
Vacuum Distillation Unreacted starting materials, mono-/di-esters, phthalates, other organic byproductsSignificant increase in purity; removal of both low and high boiling point impurities.
Activated Carbon Treatment Color bodies, trace organic impuritiesReduction in APHA color value; removal of some polar impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation (Lab Scale)
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a round-bottom flask, a packed distillation column (e.g., with Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Procedure: a. Charge the crude 2-ethylhexyl trimellitate into the round-bottom flask. b. Begin to slowly reduce the pressure in the system to the target vacuum level (e.g., 150-500 Pa).[10] c. Gradually heat the distillation flask. d. Monitor the temperature at the top of the column. Collect and discard any initial low-boiling fractions. e. Collect the main product fraction at the appropriate temperature and pressure range (e.g., tower top temperature of 193-195°C at 150 Pa for the trimethyl trimellitate intermediate).[10] f. Stop the distillation before the flask is completely dry to prevent the concentration of high-boiling impurities and potential decomposition. g. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Activated Carbon Treatment for Color Reduction
  • Preparation: a. In a reaction vessel, heat the colored 2-ethylhexyl trimellitate to a moderately elevated temperature (e.g., 40-80°C) to reduce its viscosity.[5]

  • Treatment: a. Add powdered activated carbon to the heated product (typically 0.5-2.0% by weight). b. Stir the mixture vigorously for a defined period (e.g., 20-60 minutes) to ensure adequate contact.[5]

  • Filtration: a. Filter the hot mixture through a suitable filter medium (e.g., a filter press or a heated funnel with filter paper) to remove the activated carbon. The addition of a filter aid like kieselguhr (diatomaceous earth) can improve filtration efficiency.[5] b. Collect the decolorized product.

Protocol 3: Purity Analysis by GC-FID
  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[1]

    • Detector: Flame Ionization Detector (FID).[1]

    • Column: Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm.[1]

    • Inlet: Split mode (e.g., 100:1), 270°C.[1]

    • Carrier Gas: Helium at a constant flow of 2.1 mL/min.[1]

    • Oven Program: Initial temperature of 60°C for 10 minutes, then ramp at 5°C/min to 150°C and hold for 10 minutes.[1]

    • Detector Temperature: 300°C.[1]

    • Injection Volume: 0.5 µL.[1]

  • Sample Preparation: a. Accurately weigh the 2-ethylhexyl trimellitate sample. b. Dissolve in a suitable solvent (e.g., acetone or dichloromethane) to a known concentration.

  • Analysis: a. Inject the prepared sample into the GC. b. Integrate the peak areas of the main component and all impurities. c. Calculate the purity using the area normalization method, assuming a similar response factor for all components. For higher accuracy, use an internal or external standard method with known response factors.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Raw Materials Raw Materials Esterification Esterification Raw Materials->Esterification Trimellitic Anhydride + 2-Ethylhexanol Crude Product Crude Product Esterification->Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Activated Carbon\nTreatment Activated Carbon Treatment Vacuum Distillation->Activated Carbon\nTreatment Filtration Filtration Activated Carbon\nTreatment->Filtration Final Product Final Product Filtration->Final Product Analysis Analysis Final Product->Analysis GC-FID LC-MS/MS

Caption: General experimental workflow for the synthesis and purification of 2-ethylhexyl trimellitate.

troubleshooting_high_color Start High Color (Yellow Tinge) Check_Raw_Materials Purity of Raw Materials? Start->Check_Raw_Materials Check_Process_Temp Excessive Temperature? Check_Raw_Materials->Check_Process_Temp High Purity Solution_Raw_Materials Use high-purity trimellitic anhydride or two-step synthesis. Check_Raw_Materials->Solution_Raw_Materials Low Purity Check_Decolorization Activated Carbon Treatment Effective? Check_Process_Temp->Check_Decolorization No Solution_Process_Temp Reduce reaction/distillation temperature. Use inert atmosphere. Check_Process_Temp->Solution_Process_Temp Yes Solution_Decolorization Optimize carbon type, amount, and contact time. Check_Decolorization->Solution_Decolorization No Final_Product Low Color Product Check_Decolorization->Final_Product Yes Solution_Raw_Materials->Final_Product Solution_Process_Temp->Final_Product Solution_Decolorization->Final_Product

Caption: Troubleshooting logic for addressing high color in the final product.

References

Technical Support Center: Mass Spectrometry of Trimellitate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference issues encountered during the mass spectrometry analysis of trimellitate isomers.

Frequently Asked Questions (FAQs)

Q1: Why are trimellitate isomers so challenging to differentiate using mass spectrometry?

A1: Trimellitate isomers present a significant analytical challenge primarily because they are structural isomers. This means they have the identical molecular formula and, therefore, the exact same molecular mass.[1] Consequently, a standard mass spectrometer cannot distinguish them based on mass-to-charge ratio (m/z) alone. Furthermore, their structural similarities often lead to very similar or identical fragmentation patterns in tandem mass spectrometry (MS/MS), making differentiation difficult without specialized techniques or preceding separation.[2]

Q2: What are the primary sources of interference in trimellitate isomer analysis?

A2: Interference can arise from several sources:

  • Co-elution: Isomers that are not fully separated by liquid chromatography (LC) or gas chromatography (GC) will enter the mass spectrometer simultaneously, leading to overlapping signals that are difficult to interpret.[3][4]

  • Matrix Effects: Components of the sample matrix (e.g., salts, proteins, lipids in biological samples) can suppress or enhance the ionization of the target trimellitate isomers, leading to inaccurate quantification.[5]

  • Isobaric Interference: Other compounds in the sample may have the same nominal mass as the trimellitate isomers, causing interference. High-resolution mass spectrometry can help distinguish between compounds with different elemental compositions but the same nominal mass.

  • In-source Fragmentation: The ionization source itself can sometimes cause molecules to fragment. This can be problematic if an interfering compound breaks down to form an ion with the same m/z as one of your target isomers.[6]

Q3: What are the most effective analytical strategies for resolving and identifying trimellitate isomers?

A3: A multi-faceted approach is typically required:

  • Chromatographic Separation: The most common strategy is to separate the isomers before they enter the mass spectrometer.[7] High-performance liquid chromatography (HPLC), particularly with core-shell columns, has been successfully used to separate various di- and mono-ester trimellitate isomers.[8]

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and fragmenting it, you can generate a unique "fingerprint" for the molecule. Even if isomers produce many common fragments, differences in the relative intensities of these fragments can be used for identification and quantification.[2][9]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase.[10][11] Coupling IMS with MS (IMS-MS) provides an additional dimension of separation that can resolve isomers that are not separable by chromatography alone.[11][12][13]

  • Chemical Derivatization: Modifying the isomers with a chemical tag can sometimes alter their chromatographic behavior or fragmentation patterns, making them easier to distinguish.

Troubleshooting Guides

Problem: I am not seeing any peaks, or the signal intensity for my trimellitate isomers is very low.
Possible Cause Troubleshooting Step
Improper Sample Preparation Verify that the extraction procedure (e.g., liquid-liquid extraction) is appropriate for your sample matrix and has been performed correctly.[8] Ensure the final sample is dissolved in a solvent compatible with your mobile phase.
Ionization Issues Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Trimellitate metabolites have been successfully analyzed using electrospray ionization (ESI) in negative mode.[8] Ensure the mobile phase composition is conducive to good ionization.
Mass Spectrometer Tuning/Calibration Confirm that the mass spectrometer has been recently and successfully tuned and calibrated. Perform a system suitability test with a known standard to check instrument performance.
Incorrect MS Method Parameters Double-check that the correct precursor and product ions are specified in your Multiple Reaction Monitoring (MRM) method. Verify that collision energies and other MS/MS parameters are optimized for your specific analytes.
Problem: My chromatographic peaks are broad or split, leading to poor resolution between isomers.
Possible Cause Troubleshooting Step
Column Degradation The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it. Check column performance with a standard mixture.
Incompatible Injection Solvent The solvent used to dissolve the sample may be too strong, causing band broadening. If possible, dissolve the sample in the initial mobile phase.[7]
Suboptimal LC Method Re-evaluate the mobile phase gradient, flow rate, and column temperature. A slower, shallower gradient may improve the resolution of closely eluting isomers.
Extra-column Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening. Ensure all fittings are secure and tubing is as short as possible.[7]
Problem: My isomers are co-eluting and their MS/MS spectra are too similar to distinguish.
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Further optimize the LC method as described above. Consider a different column chemistry (e.g., a different stationary phase) or a longer column to increase resolving power.
Non-optimal MS/MS Fragmentation Perform a detailed optimization of the collision energy for each isomer. Even small differences in fragmentation patterns can be enhanced by carefully tuning the energy.[14] This can create more significant differences in the ratios of product ions.
Identical Fragmentation If isomers truly produce identical fragments at all energies, consider alternative techniques. Ion Mobility Spectrometry (IMS) is a powerful tool for separating co-eluting isomers based on their shape (collision cross-section).[12][13]
Statistical Analysis For isomers that produce the same fragments but at different relative intensities, a statistical framework can be applied to determine the probability that the spectra are from different analytes, enabling confident identification.[2]

Experimental Protocols

Protocol: Analysis of Trimellitate Isomers in Blood by LC-MS/MS

This protocol is adapted from a validated method for the determination of tri-(2-ethylhexyl) trimellitate (TOTM) metabolites in blood.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of blood into a glass tube.

  • Add internal standards (stable isotope-labeled analogues).

  • Add 1 mL of formic acid (5 M).

  • Add 3 mL of an extraction solvent mixture (e.g., tert-butyl methyl ether/n-heptane).

  • Vortex for 2 minutes and centrifuge for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction step on the remaining aqueous layer.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A core-shell C18 column (e.g., Kinetex EVO C18).

  • Mobile Phase A: Ammonium acetate buffer.

  • Mobile Phase B: Methanol/Acetonitrile mixture.

  • Gradient: A programmed gradient from ~50% B to 100% B over approximately 20 minutes.

  • Flow Rate: ~0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard.

Quantitative Data

The following table summarizes the performance of a validated LC-MS/MS method for analyzing TOTM and its primary metabolites in blood.[8]

AnalyteLimit of Detection (LOD) in Blood (µg/L)Relative Standard Deviation (%)
1-mono-(2-ethylhexyl) trimellitate (1-MEHTM)0.7 - 5.50.9 - 8.7
2-mono-(2-ethylhexyl) trimellitate (2-MEHTM)0.7 - 5.50.9 - 8.7
4-mono-(2-ethylhexyl) trimellitate (4-MEHTM)0.7 - 5.50.9 - 8.7
1,2-di-(2-ethylhexyl) trimellitate (1,2-DEHTM)0.7 - 5.50.9 - 8.7
1,4-di-(2-ethylhexyl) trimellitate (1,4-DEHTM)0.7 - 5.50.9 - 8.7
2,4-di-(2-ethylhexyl) trimellitate (2,4-DEHTM)0.7 - 5.50.9 - 8.7
Tri-(2-ethylhexyl) trimellitate (TOTM)0.7 - 5.50.9 - 8.7

Visualizations

Isomer_Analysis_Troubleshooting cluster_start Start: Analytical Problem cluster_lc LC Optimization cluster_ms MS Optimization cluster_sample Sample & System Checks cluster_solution Solution start Poor or No Signal? check_lc Check LC Separation: Broad or Co-eluting Peaks? start->check_lc No check_sample Verify Sample Prep & Standards start->check_sample Yes opt_gradient Optimize Gradient & Flow Rate check_lc->opt_gradient Yes check_ms Check MS/MS Spectra: Indistinguishable? check_lc->check_ms No check_column Check/Replace Column opt_gradient->check_column check_column->check_lc Re-run opt_ce Optimize Collision Energy check_ms->opt_ce Yes solution Successful Analysis check_ms->solution No, Spectra are Distinct opt_ce->check_ms Re-evaluate Spectra adv_tech Consider Advanced Techniques (e.g., Ion Mobility) opt_ce->adv_tech Still Indistinguishable adv_tech->solution check_system Check MS Tune & Calibration check_sample->check_system check_system->start Re-run

Caption: Troubleshooting workflow for mass spectrometry analysis of isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Blood Sample (1 mL) add_is 2. Add Internal Standards sample->add_is extract 3. Liquid-Liquid Extraction add_is->extract evap 4. Evaporate Solvent extract->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute inject 6. Inject into HPLC reconstitute->inject separate 7. Chromatographic Separation (C18 Core-Shell Column) inject->separate ionize 8. ESI (Negative Mode) separate->ionize detect 9. MS/MS Detection (MRM) ionize->detect integrate 10. Integrate Peak Areas detect->integrate quantify 11. Quantify vs. Internal Standards integrate->quantify

Caption: Experimental workflow for trimellitate isomer analysis in blood.

References

Technical Support Center: Tri(2-ethylhexyl) Trimellitate (TOTM) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tri(2-ethylhexyl) trimellitate (TOTM).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for tri(2-ethylhexyl) trimellitate (TOTM)?

A1: There are two main industrial methods for synthesizing TOTM:

  • Direct Esterification: This is a one-step process involving the direct reaction of trimellitic anhydride (TMA) with 2-ethylhexanol in the presence of a catalyst.

  • Transesterification: This two-step process first involves the esterification of trimellitic anhydride with methanol to form trimethyl trimellitate. This intermediate is then purified and undergoes a transesterification reaction with 2-ethylhexanol to produce TOTM.[1][2] This method can be advantageous for achieving higher purity and better color in the final product.[1][2]

Q2: What is the optimal temperature range for the direct esterification of TMA with 2-ethylhexanol?

A2: The optimal temperature for direct esterification is typically staged. The reaction can be initiated at a lower temperature and gradually increased. For instance, a process might involve heating to 120-135°C, then to 155-165°C, and finally to around 170-177°C as the reaction progresses and more reactants are added.[3] Another approach involves heating up to 205°C after catalyst addition and holding for a period to ensure the reaction goes to completion.[4]

Q3: What is the recommended temperature for the transesterification reaction to produce TOTM?

A3: For the transesterification of trimethyl trimellitate with 2-ethylhexanol, a common temperature is around 220°C.[1][2] The reaction mixture is typically heated slowly to this temperature and held for a specific duration, for example, 2.5 to 3.5 hours, to ensure the completion of the ester exchange.[1][2]

Q4: What are common catalysts used in TOTM synthesis?

A4: Titanate esters are frequently used catalysts. Examples include tetraisopropyl titanate[1][2] and butyl titanate.[3] Organotin compounds, such as tri-isooctyl acid tin, can also be used in conjunction with titanate catalysts.[3]

Q5: How can I improve the color of my final TOTM product?

A5: A high color number in the final product can be due to impurities in the raw materials or side reactions during synthesis. To improve color, consider the following:

  • Use high-purity trimellitic anhydride.[4]

  • Employ the transesterification method, as the intermediate trimethyl trimellitate can be purified by rectification to remove color-forming impurities before the final reaction.[1][2]

  • Conduct the reaction under a nitrogen atmosphere to prevent oxidation.[4]

  • After the reaction, treat the crude product with activated carbon and filter to decolorize it.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (e.g., up to 205-220°C) for a sufficient duration (e.g., 2-3.5 hours).[1][2][4] - Verify the correct catalyst concentration is being used. - Ensure efficient removal of water (in direct esterification) or methanol (in transesterification) to drive the equilibrium towards product formation.
High Acid Number in Final Product Incomplete esterification of the carboxylic acid groups on the trimellitic anhydride.- Increase the reaction time or temperature to ensure all acid groups have reacted. - Use a slight excess of 2-ethylhexanol. - After the main reaction, a post-esterification step at a higher temperature may be necessary. - A small amount of a neutralizing agent, such as sodium carbonate, can be added during workup, but this may introduce salts into the product.[3]
Product Fails to Meet Purity Specifications Presence of unreacted starting materials or byproducts from side reactions.- Impurities in the trimellitic anhydride raw material can lead to corresponding ester impurities in the final product. Using a higher purity grade of TMA is recommended.[1] - The transesterification route allows for the purification of the trimethyl trimellitate intermediate via rectification, which can significantly improve the final product's purity.[1][2] - Implement a vacuum dealcoholysis step to effectively remove excess 2-ethylhexanol.[3]
Poor Thermal Stability of the Product Residual catalyst in the final product can decrease its thermal stability.- After the reaction is complete, the catalyst can be deactivated by adding water.[4] - Subsequent purification steps, such as treatment with adsorbents like activated carbon or silica/alumina, can help remove catalyst residues.[3]

Experimental Protocols

Direct Esterification of Trimellitic Anhydride
  • Charging the Reactor: Charge the reactor with trimellitic anhydride and 2-ethylhexanol.

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[4]

  • Heating and Catalyst Addition:

    • Begin heating the mixture with stirring.

    • In a staged approach, when the temperature reaches 120-135°C, add a portion of the catalyst (e.g., butyl titanate) and more 2-ethylhexanol.[3]

    • Continue heating, and at 155-165°C, add another portion of the catalyst and alcohol.[3]

  • Reaction: Continue to heat the reaction mixture to a final temperature of around 205°C and hold for approximately 2 hours to ensure the esterification is complete.[4] Throughout the reaction, the water formed as a byproduct is continuously removed.

  • Dealcoholysis: After the reaction is complete, apply a vacuum to the reactor to distill off the excess 2-ethylhexanol.

  • Purification:

    • Cool the crude product.

    • Add activated carbon and kieselguhr and stir for 20-60 minutes at 40-80°C.[2]

    • Filter the mixture while hot to obtain the purified tri(2-ethylhexyl) trimellitate.[2]

Transesterification of Trimethyl Trimellitate
  • Esterification to Trimethyl Trimellitate:

    • React trimellitic anhydride with methanol in the presence of a catalyst (e.g., tetraisopropyl titanate) to form trimethyl trimellitate.[1]

  • Purification of Intermediate:

    • Purify the crude trimethyl trimellitate by rectification under vacuum to obtain a high-purity, low-color intermediate.[1][2]

  • Transesterification Reaction:

    • Charge a reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., tetraisopropyl titanate). A typical mass ratio is 100 parts trimethyl trimellitate to 300 parts 2-ethylhexanol and 0.3 parts catalyst.[2]

    • Slowly heat the mixture under a nitrogen atmosphere to 220°C and maintain this temperature for about 2.5 to 3.5 hours.[1][2] Methanol generated during the reaction is continuously removed.

  • Desolventizing:

    • After the reaction, cool the mixture to about 150°C and apply a vacuum (e.g., 500 Pa) to remove the excess 2-ethylhexanol and any remaining volatile components.[1][2]

  • Final Purification:

    • The crude TOTM can be further purified by treatment with activated carbon and filtration, similar to the direct esterification process.[2]

Data Summary

Reaction Temperature and Duration
Synthesis RouteStepTemperatureDurationReference
Direct EsterificationStaged Catalyst/Alcohol Addition 1120-135°C-[3]
Staged Catalyst/Alcohol Addition 2155-165°C-[3]
Final Reaction205°C2 hours[4]
TransesterificationEster Exchange220°C2.5 - 3.5 hours[1][2]
Desolventizing150°C (under vacuum)-[1][2]

Visualizations

experimental_workflow cluster_direct Direct Esterification cluster_trans Transesterification da1 Charge Reactor: TMA + 2-Ethylhexanol da2 Heat to 120-135°C Add Catalyst & Alcohol da1->da2 da3 Heat to 155-165°C Add Catalyst & Alcohol da2->da3 da4 Heat to 205°C Hold for 2h da3->da4 da5 Vacuum Dealcoholysis da4->da5 da6 Purification: Activated Carbon Filtration da5->da6 da_out Purified TOTM da6->da_out ta1 Esterification: TMA + Methanol ta2 Purification: Rectification of Trimethyl Trimellitate ta1->ta2 ta3 Transesterification: + 2-Ethylhexanol + Catalyst ta2->ta3 ta4 Heat to 220°C Hold for 2.5-3.5h ta3->ta4 ta5 Vacuum Desolventizing ta4->ta5 ta6 Purification: Activated Carbon Filtration ta5->ta6 ta_out High-Purity TOTM ta6->ta_out

Caption: Comparative workflow of direct esterification and transesterification for TOTM synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity / High Color cluster_acid High Acid Number start Problem with TOTM Synthesis ly1 Check Reaction Temperature & Time start->ly1 Low Yield lp1 Check Purity of TMA Raw Material start->lp1 Purity/Color Issue ha1 Increase Reaction Time / Temperature start->ha1 High Acid Number ly2 Verify Catalyst Concentration ly1->ly2 ly3 Ensure Efficient Byproduct Removal ly2->ly3 lp2 Consider Transesterification Route for Higher Purity lp1->lp2 lp3 Optimize Purification (Activated Carbon) lp1->lp3 lp4 Use Nitrogen Atmosphere lp1->lp4 ha2 Use Slight Excess of 2-Ethylhexanol ha1->ha2 ha3 Consider Post- Esterification Step ha2->ha3

Caption: Troubleshooting decision tree for common issues in TOTM synthesis.

References

Technical Support Center: Separation of 1- and 2-(2-Ethylhexyl) Trimellitate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 1- and 2-(2-Ethylhexyl) trimellitate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 1- and 2-(2-Ethylhexyl) trimellitate isomers?

A1: The primary challenge lies in the fact that these are positional isomers with very similar physicochemical properties, such as polarity, molecular weight, and pKa. This similarity often leads to co-elution or poor resolution in standard reversed-phase chromatography systems. Achieving baseline separation requires careful optimization of chromatographic conditions, particularly the stationary phase and mobile phase composition.

Q2: Which type of HPLC column is most effective for separating these isomers?

A2: While standard C18 columns can be used, they often provide insufficient selectivity. For positional isomers of aromatic compounds, columns that offer alternative selectivities are generally more effective. Phenyl- and Pentafluorophenyl (PFP)-based stationary phases are highly recommended as they can provide π-π interactions, leading to enhanced resolution of aromatic positional isomers. C8 columns can also sometimes offer different selectivity compared to C18.

Q3: Can I use Normal Phase Chromatography to separate these isomers?

A3: Yes, Normal Phase (NP) chromatography can be a viable alternative. Since the isomers have slight differences in the accessibility of their polar carboxyl groups, NP chromatography using a silica column with a non-polar mobile phase (e.g., hexane/ethyl acetate) may provide good separation. However, NP-HPLC can be more sensitive to water content in the mobile phase, potentially leading to retention time variability.

Q4: My peaks for the 1- and 2- isomers are co-eluting. What is the first step to troubleshoot this?

A4: The first step is to modify the mobile phase composition to alter the selectivity. If you are using a reversed-phase system (e.g., C18 or Phenyl column) with a methanol/water or acetonitrile/water gradient, try changing the organic modifier (e.g., from methanol to acetonitrile or vice-versa). You can also introduce a small amount of an acid, such as formic acid (0.1%), to the mobile phase to suppress the ionization of the carboxylic acid groups, which can sharpen the peaks and potentially improve resolution.

Q5: I am observing peak splitting for my trimellitate isomer peaks. What could be the cause?

A5: Peak splitting in the chromatography of these isomers can have several causes:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak splitting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Try back-flushing the column or replacing it if the problem persists.

  • Co-elution with an Impurity: The split peak might actually be two closely eluting compounds. A mass spectrometer can help identify if the two parts of the peak have the same mass-to-charge ratio.

Troubleshooting Guides

Problem 1: Poor Resolution Between 1- and 2- Isomer Peaks
Possible Cause Suggested Solution
Inappropriate Column Chemistry Switch from a standard C18 column to a Phenyl- or PFP-type column to leverage alternative separation mechanisms (π-π interactions).
Suboptimal Mobile Phase Composition 1. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).2. Add a mobile phase modifier like 0.1% formic acid to control ionization.3. Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.
Incorrect Flow Rate Decrease the flow rate. This can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Elevated Temperature Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance selectivity, leading to better resolution.
Problem 2: Peak Tailing of Isomer Peaks
Possible Cause Suggested Solution
Secondary Interactions with Silica Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase if using a silica-based column without end-capping, or if the column is old. However, be mindful of MS compatibility.
Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units below the pKa of the trimellitic acid moiety to ensure it is fully protonated and to minimize ionic interactions with the stationary phase. The addition of 0.1% formic acid usually achieves this.
Column Overload Reduce the amount of sample injected onto the column.
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, try back-flushing the analytical column.
Problem 3: Retention Time Drift
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A longer equilibration time may be necessary.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. If using buffered mobile phases, be aware of potential precipitation if the organic content is too high. Ensure accurate mixing of the mobile phase components.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Significant changes in ambient temperature can affect retention times.
Pump Malfunction Check for leaks in the pump and ensure the check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump issues.

Experimental Protocols

Analytical Separation of 1- and 2-(2-Ethylhexyl) Trimellitate Isomers

This method is adapted from an established analytical procedure for trimellitate metabolites in biological samples and serves as a starting point for method development.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Column: A core-shell Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 240 nm or MS in negative ionization mode.

Scaling to Preparative Separation

To scale up the analytical method for purification, consider the following adjustments:

  • Column: Use a preparative column with the same stationary phase chemistry but larger dimensions (e.g., 250 mm x 21.2 mm, 5 µm).

  • Flow Rate: Adjust the flow rate according to the column dimensions to maintain a similar linear velocity. For a 21.2 mm ID column, the flow rate would be in the range of 15-25 mL/min.

  • Injection Volume and Sample Concentration: Increase the injection volume and sample concentration to maximize throughput. This will require an optimization study to determine the maximum loading capacity without sacrificing resolution.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance or time to collect the eluting peaks corresponding to the 1- and 2- isomers.

  • Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

Quantitative Data

The following table provides an example of expected analytical performance for the separation of mono-(2-ethylhexyl) trimellitate (MEHTM) isomers based on published data.[1] Actual results may vary depending on the specific instrumentation and experimental conditions.

Analyte Retention Time (min) Limit of Detection (LOD) (µg/L) Limit of Quantification (LOQ) (µg/L) Relative Standard Deviation (%)
1-mono-(2-ethylhexyl) trimellitate~12.50.7 - 1.52.0 - 5.0< 9%
2-mono-(2-ethylhexyl) trimellitate~13.00.7 - 1.52.0 - 5.0< 9%

Note: This data is for analytical quantification in a biological matrix and should be used as a reference for developing a preparative method.

Visualizations

TroubleshootingWorkflow cluster_start Start: Initial Separation Attempt cluster_eval Evaluation cluster_problems Problem Identification cluster_solutions_res Solutions for Poor Resolution cluster_solutions_tail Solutions for Peak Tailing cluster_solutions_other General Troubleshooting cluster_end Goal start Inject Isomer Mixture on HPLC evaluation Evaluate Chromatogram start->evaluation poor_resolution Poor Resolution / Co-elution evaluation->poor_resolution Resolution < 1.5 peak_tailing Peak Tailing evaluation->peak_tailing Asymmetric Peaks other_issues Other Issues (Pressure, Drift, etc.) evaluation->other_issues Inconsistent Results success Baseline Separation Achieved evaluation->success Good Separation change_column Change Column Chemistry (e.g., to Phenyl/PFP) poor_resolution->change_column optimize_mobile_phase Optimize Mobile Phase (Organic Modifier, Additives) poor_resolution->optimize_mobile_phase adjust_gradient Adjust Gradient Slope poor_resolution->adjust_gradient adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->adjust_ph reduce_load Reduce Sample Load peak_tailing->reduce_load check_system Check System for Leaks, Blockages, and Temperature Stability other_issues->check_system change_column->evaluation optimize_mobile_phase->evaluation adjust_gradient->evaluation adjust_ph->evaluation reduce_load->evaluation check_system->evaluation

Caption: Troubleshooting workflow for separating 1- and 2-(2-Ethylhexyl) trimellitate isomers.

MethodDevelopment cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up step1 Step 1: Column Selection Select a column with appropriate selectivity for positional isomers, such as a Phenyl or PFP phase. step2 Step 2: Mobile Phase Scouting Test different organic modifiers (Acetonitrile vs. Methanol) and additives (e.g., 0.1% Formic Acid). step1->step2 step3 Step 3: Gradient Optimization Run a scouting gradient, then optimize the slope for the best resolution of the isomer pair. step2->step3 step4 Step 4: Fine-Tuning Adjust flow rate and temperature to maximize resolution and efficiency. step3->step4 step5 Step 5: Geometric Scaling Select a preparative column with the same stationary phase. Scale the flow rate based on the column cross-sectional area. step4->step5 step6 Step 6: Loading Study Determine the maximum sample load that can be injected without significant loss of resolution. step5->step6 step7 Step 7: Purification and Analysis Perform the preparative run, collect fractions, and analyze their purity using the analytical method. step6->step7

Caption: Logical workflow for method development and scale-up for isomer separation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Ethylhexyl) trimellitate (TEHTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(2-Ethylhexyl) trimellitate (TEHTM), also known as Tris(2-ethylhexyl) trimellitate (TOTM). As a common plasticizer used in medical devices and other materials, robust and reliable analytical methods are crucial for exposure assessment, quality control, and safety studies.[1][2][3] This document details the performance of various methods, supported by experimental data, to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Comparison of Analytical Method Performance

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the predominant technique for the sensitive and selective quantification of TEHTM and its metabolites in various matrices, including biological fluids and leachates from plastic materials.[2][4][5] The following tables summarize the validation parameters for several published LC-MS/MS methods, offering a clear comparison of their performance.

Table 1: Validation Parameters for TEHTM Analysis in Liquid Samples (e.g., Intravenous Preparations)

ParameterMethod 1: LC-MS/MS[4][6]
Matrix Intravenous Preparation
Limit of Detection (LOD) 0.5 ng/mL[4][6]
Limit of Quantitation (LOQ) 1.0 ng/mL[4][6]
Accuracy (Recovery) 101.1%[4][6]
Precision (RSD) 4.72%[4][6]

Table 2: Validation Parameters for TEHTM and its Metabolites in Biological Matrices

ParameterMethod A: UHPLC-MS/MS (Urine)[1]Method B: HPLC-MS/MS (Blood)[5]Method C: LC-MS/MS (Blood)[7]
Matrix Human UrineHuman BloodHuman Blood
Analytes TEHTM MetabolitesTEHTM & MetabolitesTEHTM & Degradation Products
Limit of Detection (LOD) 0.01 - 0.04 µg/L[1]0.7 - 5.5 µg/L[5]Not Reported
Limit of Quantitation (LOQ) Not ReportedNot Reported2 - 5 µg/L[7]
Accuracy (Recovery) Not SpecifiedNot Specified86% - 109%[7]
Precision (RSD) < 10%[1]0.9% - 8.7%[5]1.8% - 5.3%[7]

Detailed Experimental Protocol: LC-MS/MS for TEHTM in Medical Leachates

This section provides a detailed methodology based on a validated method for determining TEHTM released from Polyvinyl Chloride (PVC) medical devices.[4]

1. Objective: To quantify the concentration of TEHTM leached from a PVC tube into an intravenous preparation.

2. Materials and Reagents:

  • TEHTM reference standard

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • PVC tubing

  • Intravenous preparation (e.g., Prograf)

3. Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with a turbo ionspray ionization source[4]

  • Analytical Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm)[4]

4. Sample Preparation (Extraction):

  • Fill a section of the PVC tube with the intravenous preparation.

  • Agitate the filled tube by shaking for 1 hour at room temperature to facilitate extraction.[4]

  • Collect the intravenous preparation for analysis.

5. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Purified Water (90:10, v/v).[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm).[4]

  • Injection Volume: As appropriate for the system.

6. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode using a turbo ionspray source.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to TEHTM.

7. Validation Procedure: The method should be validated according to established guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[8]

  • Specificity: Analyze blank matrix to ensure no interfering peaks at the retention time of TEHTM.

  • Linearity: Prepare a calibration curve from a series of standard solutions of known concentrations. A minimum of five concentrations is recommended.

  • Accuracy: Assess by performing recovery studies on spiked matrix samples at a minimum of three concentration levels (e.g., 3 concentrations / 3 replicates each).[8]

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Express results as the Relative Standard Deviation (RSD).

  • LOD & LOQ: Determine experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process, from initial development to final application.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Method Development B Define Analytical Requirements A->B C Select Technique (e.g., LC-MS/MS) B->C D Optimize Parameters (Mobile Phase, Flow Rate, etc.) C->D E Pre-Validation Check D->E F Validation Protocol Definition E->F G Execute Validation Experiments F->G H Assess Performance Criteria (Accuracy, Precision, Linearity, etc.) G->H I Criteria Met? H->I J Method Re-Optimization I->J No K Final Validation Report I->K Yes J->D L Routine Method Application K->L G cluster_params ICH Q2(R1) Validation Parameters cluster_exp Experimental Assessment param_node param_node test_node test_node result_node Quantitative Fitness for Purpose Accuracy Accuracy Spiking Spiked Matrix Recovery Accuracy->Spiking Precision Precision Replicates Replicate Injections (Intra & Inter-day) Precision->Replicates Specificity Specificity Interference Blank Matrix Analysis Specificity->Interference LOD LOD SignalNoise Signal-to-Noise Ratio LOD->SignalNoise LOQ LOQ LOQ->SignalNoise Linearity Linearity Calibration Calibration Curve Analysis Linearity->Calibration Range Range Range->Calibration Robustness Robustness ParameterVariation Deliberate Parameter Changes Robustness->ParameterVariation Spiking->result_node % Recovery Replicates->result_node % RSD Interference->result_node No Interference SignalNoise->result_node S/N Ratio Calibration->result_node Correlation Coefficient (r²) ParameterVariation->result_node Method Reliability

References

"comparative analysis of 2-ethylhexyl trimellitate and DEHP"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Ethylhexyl Trimellitate (TOTM) and Di(2-ethylhexyl) Phthalate (DEHP) for Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of plasticizers in polymer formulations, particularly for sensitive applications such as medical devices and laboratory equipment, is a critical decision governed by performance, safety, and regulatory considerations. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the most widely used plasticizer for polyvinyl chloride (PVC) due to its cost-effectiveness and excellent performance in imparting flexibility. However, concerns over its potential health risks, including endocrine disruption, have led to increased scrutiny and the search for safer alternatives.[1][2] One of the leading alternatives is 2-ethylhexyl trimellitate, also known as Trioctyl Trimellitate (TOTM). This guide provides a comprehensive, data-driven comparison of TOTM and DEHP, focusing on their physicochemical properties, performance characteristics, and toxicological profiles to aid researchers, scientists, and drug development professionals in making informed decisions.

Data Presentation: Physicochemical and Performance Properties

The following tables summarize the key physicochemical and performance properties of TOTM and DEHP.

Table 1: Physicochemical Properties of TOTM and DEHP

Property2-Ethylhexyl Trimellitate (TOTM)Di(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula C₃₃H₅₄O₆[1]C₂₄H₃₈O₄[3]
Molecular Weight ( g/mol ) 546.78[4][5]390.57[3][6]
Appearance Colorless to pale yellow, oily liquid[4][5][7]Colorless, oily liquid[6][8]
Boiling Point (°C) 414[4]384[3][6]
Melting Point (°C) -43[4]-50
Vapor Pressure (mmHg at 25°C) Significantly lower than DEHP1.42 x 10⁻⁷[6]
Water Solubility (mg/L at 25°C) Practically insoluble (0.1 g/L)[4]0.27[6]
Specific Gravity (at 20°C/20°C) ~0.988[4]0.986[6]

Table 2: Performance Characteristics in PVC Formulations

Performance Metric2-Ethylhexyl Trimellitate (TOTM)Di(2-ethylhexyl) Phthalate (DEHP)
Plasticizing Efficiency Similar to phthalates[9]Standard for flexible PVC[2]
Volatility Extremely low[2]Higher than TOTM
Migration Resistance Superior to DEHP[2]Prone to migration
Heat Resistance Excellent[9]Good, but less stable than TOTM at high temperatures
Low-Temperature Flexibility GoodExcellent
Electrical Properties Excellent dielectric properties[10]Good
Extraction Resistance High resistance to extraction by aqueous and oily substancesLower resistance, leaches into lipophilic solutions[11]

Experimental Data: Leachability and Toxicity

Leachability in Medical Applications

A significant concern with plasticizers, especially in the context of medical devices, is their potential to leach out of the polymer matrix and into solutions that come into contact with the patient. Numerous studies have demonstrated the superior migration resistance of TOTM compared to DEHP.

Table 3: Comparative Leachability of TOTM and DEHP from Medical Tubing

StudyMedical ApplicationContact FluidDEHP LeachedTOTM LeachedReference
Kambia et al. (2001)HemodialysisPatient blood (4-hour session)122.95 ± 33.94 mg (from DEHP-only tubing)75.11 ± 25.72 mg (from TOTM-DEHP tubing)[12]
Chen et al. (2012)Intravenous InfusionPaclitaxel solution (24 hours)21.14 mg0.078 mg[13]
Eckert et al. (2016)Heart-Lung MachineBlood (in vitro)Migration rate ~350 times higher than TOTMSignificantly lower migration[9][14]
Toxicological Profile

The toxicological profiles of DEHP and TOTM are a key differentiator. DEHP has been classified as a substance of very high concern due to its reproductive toxicity and endocrine-disrupting properties.[1] In contrast, TOTM generally exhibits a more favorable toxicological profile.

Table 4: Comparative Toxicological Data for TOTM and DEHP

Toxicological Endpoint2-Ethylhexyl Trimellitate (TOTM)Di(2-ethylhexyl) Phthalate (DEHP)
Acute Oral Toxicity (LD50, rat) >3200 mg/kg[10]Varies, reported up to 30,000 mg/kg
Endocrine Disruption Weak to no estrogenic activity.[15] Did not induce MCF-7 cell proliferation.Known endocrine disruptor.[1] Binds to estrogen receptor alpha (ERα) and disrupts steroidogenesis.[15]
Hepatotoxicity Weak inducer of peroxisome proliferation, much less potent than DEHP.[10]Induces peroxisome proliferation and can lead to liver tumors in rodents.[6][10]
Reproductive Toxicity NOEL for reproductive/developmental toxicity in rats reported as 500 mg/kg/day.Known reproductive toxicant.

Experimental Protocols

Determination of Plasticizer Leachability from PVC Tubing by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described in studies comparing the leachability of plasticizers from medical tubing.[12][13]

Objective: To quantify the amount of TOTM or DEHP that leaches from PVC tubing into a contact solution over a specified period.

Materials:

  • PVC tubing containing either TOTM or DEHP

  • Contact solution (e.g., simulated body fluid, pharmaceutical solution, or patient blood)

  • HPLC system with a UV detector

  • C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Plasticizer standards (TOTM and DEHP)

  • Glass vials and syringes with filters

Procedure:

  • Sample Preparation: Cut a defined length and surface area of the PVC tubing.

  • Leaching Simulation: Immerse the tubing in a known volume of the contact solution in a sealed glass container. For dynamic conditions, the solution can be circulated through the tubing. Incubate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 24 hours).

  • Sample Extraction: At the end of the incubation period, remove an aliquot of the contact solution. If the solution is complex (e.g., blood), perform a liquid-liquid or solid-phase extraction to isolate the plasticizers.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water.

    • Set the UV detector to the appropriate wavelength for detecting the plasticizers (e.g., 225 nm).

    • Inject a known volume of the extracted sample into the HPLC system.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare a calibration curve using standard solutions of TOTM and DEHP of known concentrations.

    • Identify the peaks corresponding to TOTM and DEHP in the sample chromatogram based on their retention times.

    • Calculate the concentration of the leached plasticizer in the sample by comparing the peak area to the calibration curve.

Assessment of Cytotoxicity using the MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of TOTM and DEHP on a cell line in vitro.[16][17][18]

Objective: To determine the concentration-dependent effect of TOTM and DEHP on cell viability.

Materials:

  • Human cell line (e.g., hepatocytes, endothelial cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • TOTM and DEHP stock solutions in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of TOTM and DEHP in cell culture medium. Remove the old medium from the cells and add the different concentrations of the plasticizers. Include a vehicle control (medium with the solvent) and a negative control (medium only).

  • Incubation: Incubate the cells with the plasticizers for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathway Analysis

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DEHP is a well-known peroxisome proliferator, primarily through the activation of PPARα by its metabolite, mono(2-ethylhexyl) phthalate (MEHP).[19][20] This activation leads to the transcription of genes involved in lipid metabolism and can contribute to hepatotoxicity.[21][22] TOTM is a much weaker activator of PPARs compared to DEHP.[10]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DEHP DEHP Metabolism Metabolism (Hydrolysis) DEHP->Metabolism TOTM TOTM (weaker effect) TOTM->Metabolism MEHP MEHP Metabolism->MEHP PPARa PPARα MEHP->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds Target_Genes Target Gene Transcription (e.g., ACOX1, CYP4A) PPRE->Target_Genes Activates Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism Peroxisome_Proliferation Peroxisome Proliferation Target_Genes->Peroxisome_Proliferation Hepatotoxicity Potential Hepatotoxicity Peroxisome_Proliferation->Hepatotoxicity

Caption: PPAR signaling pathway activation by DEHP metabolite (MEHP).

Estrogen Receptor (ER) Signaling

DEHP has been shown to interact with estrogen receptors, particularly ERα, and can disrupt normal endocrine function.[15][16] This interaction can lead to altered gene expression and cellular responses that are normally regulated by estrogen. TOTM has demonstrated little to no binding affinity for ERα.[15]

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DEHP DEHP ERa Estrogen Receptor α (ERα) DEHP->ERa Binds TOTM TOTM (no significant effect) DEHP_ERa DEHP-ERα Complex ERa->DEHP_ERa ERE Estrogen Response Element (ERE) DEHP_ERa->ERE Binds Target_Genes Target Gene Transcription (e.g., Proliferation genes) ERE->Target_Genes Activates Cellular_Response Altered Cellular Response Target_Genes->Cellular_Response Endocrine_Disruption Endocrine Disruption Cellular_Response->Endocrine_Disruption

Caption: Estrogen receptor signaling disruption by DEHP.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative toxicological assessment of TOTM and DEHP.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Plasticizer_Prep Prepare Stock Solutions (TOTM & DEHP in DMSO) Serial_Dilution Prepare Serial Dilutions in Cell Culture Medium Plasticizer_Prep->Serial_Dilution Cell_Culture Culture Human Cell Line (e.g., HepG2, HUVEC) Cell_Treatment Treat Cells with Plasticizers (24, 48, 72 hours) Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Treatment->Cytotoxicity Endocrine_Activity Endocrine Activity Assay (ER Transactivation Assay) Cell_Treatment->Endocrine_Activity IC50 Calculate IC50 Values Cytotoxicity->IC50 Leachability Leachability Study (HPLC Analysis) Quantification Quantify Leached Plasticizer Leachability->Quantification ER_Activation Determine Estrogenic Potential Endocrine_Activity->ER_Activation Comparison Comparative Analysis IC50->Comparison Quantification->Comparison ER_Activation->Comparison

Caption: Workflow for comparative toxicological assessment.

Conclusion

The comparative analysis of 2-ethylhexyl trimellitate (TOTM) and di(2-ethylhexyl) phthalate (DEHP) reveals significant differences in their physicochemical properties, performance characteristics, and toxicological profiles. While DEHP has been a long-standing, cost-effective plasticizer, its propensity for migration and its adverse health effects, particularly endocrine disruption, are major drawbacks.

TOTM emerges as a superior alternative in applications where safety and stability are paramount. Its lower volatility, higher migration resistance, and more favorable toxicological profile make it a suitable choice for medical devices, wire and cable insulation, and other high-performance applications. The experimental data consistently demonstrates significantly lower leachability of TOTM compared to DEHP, reducing potential exposure and associated health risks. Furthermore, in vitro studies indicate that TOTM has a markedly lower potential for endocrine disruption.

For researchers, scientists, and drug development professionals, the choice of plasticizer can have a profound impact on the integrity of experiments and the safety of products. Based on the evidence presented, TOTM offers a scientifically sound and safer alternative to DEHP, aligning with the growing demand for materials with enhanced safety profiles.

References

A Comparative Analysis of Trimellitate Plasticizers: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate plasticizers is a critical factor in ensuring the performance, stability, and safety of a wide range of polymer-based products. Among the various classes of plasticizers, trimellitates have garnered significant attention for their excellent high-temperature performance, low volatility, and superior resistance to migration. This guide provides an objective comparison of different trimellitate plasticizers, supported by experimental data and detailed methodologies to aid in informed material selection.

Trimellitate plasticizers are esters of trimellitic acid (1,2,4-benzenetricarboxylic acid) and are characterized by their high molecular weight and thermal stability.[1] They are frequently employed in demanding applications such as automotive interiors, wire and cable insulation, and medical devices where durability and permanence are paramount.[2][3] This guide will focus on a comparative evaluation of commonly used trimellitate plasticizers, including Trioctyl Trimellitate (TOTM) and Triisononyl Trimellitate (TINTM), as well as the performance differences between linear and branched chain trimellitates.

Key Performance Indicators and Comparative Data

The performance of a plasticizer is evaluated based on several key parameters that dictate its suitability for specific applications. These include plasticizing efficiency, volatility, migration resistance, thermal stability, and electrical properties. The following tables summarize the available quantitative data for different trimellitate plasticizers.

General Properties
PropertyTrioctyl Trimellitate (TOTM)Triisononyl Trimellitate (TINTM)Test Method
Molecular FormulaC₃₃H₅₄O₆C₃₆H₆₀O₆-
CAS Number3319-31-153894-23-8-
AppearanceColorless, transparent oily liquid-Visual
Ester Content (%)≥ 99.0-Titration
Acidity (mg KOH/g)≤ 0.20-Titration
Density (20°C, g/cm³)0.988 ± 0.003-Hydrometer
Refractive Index (25°C)1.4485-Refractometer
Flash Point (°C)≥ 245-Cleveland Open Cup
Boiling Point (°C at 3mmHg)283-Distillation
Viscosity (20°C, cP)100-300-Viscometer

Data sourced from[1][3]

Performance Characteristics
Performance MetricTrioctyl Trimellitate (TOTM)Triisononyl Trimellitate (TINTM)Linear vs. Branched TrimellitatesKey Benefits
Volatility Extremely LowExtremely LowLinear trimellitates generally have lower volatility than their branched counterparts.Enhanced permanence and longevity of the plasticized material, especially at elevated temperatures.
High-Temperature Performance ExcellentExcellentBoth offer good high-temperature resistance.Maintains flexibility and mechanical properties in thermally demanding applications.
Migration Resistance HighHigh-Reduces the leaching of plasticizer into surrounding materials, crucial for sensitive applications like medical devices and food contact materials.
Extraction Resistance Good resistance to soapy water--Maintains plasticizer content when in contact with aqueous solutions.
Cold Temperature Flexibility GoodSuperior to TOTMLinear trimellitates offer superior cold temperature flexibility compared to branched trimellitates.Improved performance in low-temperature environments, preventing brittleness.
Electrical Properties Excellent (Volume Resistivity ≥ 5x10¹¹ Ω·cm)Excellent-Suitable for wire and cable insulation due to high electrical resistance.
Plasticizing Efficiency GoodGood-Efficiently imparts flexibility to the polymer matrix.

Qualitative comparisons are based on information from various sources. Quantitative data for direct comparison is limited in publicly available literature.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of trimellitate plasticizers, standardized experimental protocols are essential. The following sections detail the methodologies for key performance tests.

Volatility Determination (ASTM D1203)

This method determines the volatile loss from a plastic material under defined conditions of time and temperature using activated carbon.

Procedure:

  • Specimen Preparation: Test specimens are typically 50 mm diameter disks with a thickness of 0.25 mm.[4]

  • Conditioning: Condition the specimens at 23°C and 50% relative humidity for at least 20 hours.[4]

  • Initial Weighing: Weigh the conditioned specimens individually.[4]

  • Exposure: Place the specimens in a container with activated carbon. For Method A, the specimen is in direct contact with the carbon. For Method B, a wire cage is used to prevent direct contact.[4]

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[5]

  • Final Weighing: After cooling, remove the specimens and reweigh them.

  • Calculation: The percentage of weight loss is calculated, which represents the volatility of the plasticizer.

Migration Resistance to Other Materials (ASTM D2199)

This accelerated test method measures the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating.

Procedure:

  • Coating Preparation: Apply a uniform film of the lacquer to be tested on a glass panel and allow it to dry.

  • Assembly: Place a small sample of the vinyl fabric containing the trimellitate plasticizer onto the dried lacquer film.

  • Pressure Application: Apply a pressure of 0.5 psi (3.45 kPa) on the vinyl fabric.

  • Heating: Place the assembly in a forced-convection oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).

  • Evaluation: After cooling, remove the vinyl fabric and visually inspect the lacquer surface for any marring, softening, or tackiness, which indicates the degree of plasticizer migration.

Solvent Extraction

This method evaluates the resistance of a plasticizer to being extracted by a liquid.

Procedure:

  • Sample Preparation: A sample of the plasticized polymer is accurately weighed.

  • Immersion: The sample is immersed in a specified solvent (e.g., soapy water, oil) in a sealed container.

  • Agitation and Temperature Control: The container is agitated at a controlled temperature for a specific duration.

  • Drying: The sample is removed from the solvent, wiped dry, and then dried in an oven to a constant weight.

  • Final Weighing: The dried sample is reweighed.

  • Calculation: The weight loss of the sample, expressed as a percentage of the initial plasticizer content, indicates the extraction resistance.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the plasticizer by measuring its weight loss as a function of increasing temperature in a controlled atmosphere.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the trimellitate plasticizer is placed in a TGA sample pan.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • Weight Measurement: The TGA instrument continuously records the weight of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which specific weight loss percentages occur. A higher decomposition temperature indicates greater thermal stability.

Volume Resistivity

This test measures the electrical insulating properties of the plasticizer, which is critical for applications in wire and cable insulation.

Procedure:

  • Sample Preparation: The liquid plasticizer is placed in a test cell with defined electrode geometry.

  • Voltage Application: A DC voltage is applied across the electrodes.

  • Current Measurement: The resulting current flowing through the plasticizer is measured after a specified time.

  • Calculation: The volume resistivity is calculated using the applied voltage, the measured current, and the geometric constant of the test cell. A higher volume resistivity indicates better electrical insulation properties.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general chemical structure of trimellitate plasticizers and a typical experimental workflow for performance testing.

G cluster_structure General Chemical Structure of Trimellitate Plasticizers Trimellitic_Acid Trimellitic Acid (1,2,4-Benzenetricarboxylic Acid) Esterification Esterification Trimellitic_Acid->Esterification Trimellitate_Ester Trimellitate Ester (Plasticizer) Esterification->Trimellitate_Ester Alcohol Alcohol (e.g., 2-Ethylhexanol, Isononanol) Alcohol->Esterification

General chemical structure of trimellitate plasticizers.

G cluster_workflow Experimental Workflow for Plasticizer Performance Evaluation Sample_Preparation Sample Preparation (Plasticizer Compounding with Polymer) Performance_Testing Performance Testing Sample_Preparation->Performance_Testing Volatility_Test Volatility Test (ASTM D1203) Performance_Testing->Volatility_Test Migration_Test Migration Test (ASTM D2199) Performance_Testing->Migration_Test Extraction_Test Solvent Extraction Test Performance_Testing->Extraction_Test Thermal_Stability_Test Thermal Stability Test (TGA) Performance_Testing->Thermal_Stability_Test Electrical_Properties_Test Electrical Properties Test (Volume Resistivity) Performance_Testing->Electrical_Properties_Test Data_Analysis Data Analysis and Comparison Volatility_Test->Data_Analysis Migration_Test->Data_Analysis Extraction_Test->Data_Analysis Thermal_Stability_Test->Data_Analysis Electrical_Properties_Test->Data_Analysis

References

A Comparative Toxicity Analysis of 2-Ethylhexyl Trimellitate and Other Leading Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 2-ethylhexyl trimellitate (TOTM) and other commercially significant plasticizers. The information presented herein is curated from a range of experimental studies to assist in the informed selection of plasticizers for sensitive applications. All quantitative data is summarized for direct comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

The selection of a plasticizer is a critical consideration in the development of polymeric materials, particularly for applications in the medical, pharmaceutical, and food contact sectors. This guide focuses on the comparative toxicity of Tris(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight plasticizer, against several alternatives, including the well-studied phthalate, Di(2-ethylhexyl) phthalate (DEHP), and other non-phthalate alternatives such as Diisononyl phthalate (DINP), Di(2-ethylhexyl) terephthalate (DEHT/DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Acetyl tributyl citrate (ATBC). The data presented covers key toxicological endpoints: acute toxicity, cytotoxicity, endocrine disruption potential, and reproductive toxicity.

Comparative Toxicity Data

The following tables summarize the available quantitative data for the selected plasticizers across various toxicity assays.

Table 1: Acute and General Toxicity
PlasticizerChemical ClassAcute Oral LD50 (mg/kg, rat)
TOTM Trimellitate> 3200[1]
DEHP Phthalate> 25,000[2]
DINP Phthalate> 10,000
DEHT/DOTP Terephthalate> 5000[3]
DINCH Cyclohexanoate> 5000
ATBC Citrate> 25,000[4]
Table 2: In Vitro Cytotoxicity
PlasticizerCell LineAssayEndpointIC50 / Effect
TOTM Not SpecifiedNot SpecifiedNot SpecifiedGenerally lower cytotoxicity than DEHP
DEHP H295RViabilityIC50100-1000 µM[5]
DEHA H295RViabilityIC50100-1000 µM[5]
DBP H295RViabilityIC50100-1000 µM[5]
Table 3: Endocrine Disruption Potential - Estrogenic and Androgenic Effects
PlasticizerEstrogenic Activity (E-Screen Assay)Anti-Androgenic Activity (MDA-kb2 Assay)
TOTM Weak estrogenic activity reportedData not readily available
DEHP Moderate estrogenic activityStrong anti-androgenic activity (IC50 = 2.87 µM)[6]
DINP No significant estrogenic activityStrong anti-androgenic activity (IC50 = 0.068 µM)[6]
DEHT/DOTP No estrogenic activity observedNo anti-androgenic activity observed
BBP No significant estrogenic activityStrong anti-androgenic activity (IC50 = 5.30 µM)[6]
Table 4: Endocrine Disruption Potential - Steroidogenesis (H295R Assay)
PlasticizerEffect on Estradiol (E2)Effect on Testosterone (T)
TOTM Data not readily availableData not readily available
DEHP Increased E2 levelsReduced T levels[5]
DEHA Increased E2 levelsReduced T levels[5]
DBP Increased E2 levelsReduced T levels[5]
Table 5: Reproductive and Developmental Toxicity
PlasticizerNOAEL (mg/kg/day, rat)Endpoint
TOTM 100Testicular toxicity (decreased spermatocytes and spermatids)[4]
DEHP 5Reproductive effects[7]
DINP 665-779 (male), 696-802 (female)Reproductive toxicity[8]
DEHT/DOTP 150No effect on reproduction or sperm production[9]
DINCH 100Overall NOAEL from 2-generation study[9][10]
ATBC 1000Repeated-dose studies[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Exposure: Treat cells with various concentrations of the test plasticizer and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

E-Screen (Estrogen Receptor Activation) Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

  • Cell Culture: Culture MCF-7 cells in a suitable medium.

  • Hormone Deprivation: Prior to the assay, culture the cells in a medium without phenol red and with charcoal-dextran-stripped fetal bovine serum to remove any estrogenic compounds.

  • Cell Seeding: Seed the cells in 96-well plates.

  • Compound Exposure: Expose the cells to a range of concentrations of the test plasticizer, along with a positive control (17β-estradiol) and a negative control (vehicle).

  • Incubation: Incubate the plates for a period of 6 days.

  • Cell Proliferation Measurement: Determine the cell number in each well. This can be done by various methods, including DNA quantification using the Burton diphenylamine assay.

MDA-kb2 Androgen Receptor Transactivation Assay

This assay is used to assess the potential of a chemical to act as an androgen receptor (AR) agonist or antagonist.

  • Cell Line: The MDA-kb2 cell line is a human breast cancer cell line that has been stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

  • Agonist Mode: To test for androgenic activity, MDA-kb2 cells are exposed to various concentrations of the test compound. An increase in luciferase activity indicates AR activation.

  • Antagonist Mode: To test for anti-androgenic activity, the cells are co-exposed to a known AR agonist (e.g., dihydrotestosterone) and the test compound. A decrease in the agonist-induced luciferase activity indicates that the test compound is an AR antagonist.

  • Luciferase Measurement: After the exposure period, the cells are lysed, and luciferase activity is measured using a luminometer.

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.

  • Cell Culture and Plating: H295R cells are cultured and then seeded into multi-well plates (typically 24-well) and allowed to acclimate for 24 hours.

  • Chemical Exposure: The cells are then exposed to at least seven concentrations of the test chemical in triplicate for 48 hours. The assay includes a solvent control, a known inhibitor, and a known inducer of hormone production as controls.

  • Hormone Measurement: After the exposure period, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured. This can be done using various methods, including ELISA or LC-MS/MS.

  • Cell Viability: The viability of the cells in each well is assessed to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: The hormone concentration data is expressed as a fold change relative to the solvent control. The Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) are determined.

Visualizing Endocrine Disruption Pathways

The following diagram illustrates a simplified signaling pathway for endocrine disruption by plasticizers that can interact with the estrogen receptor.

References

A Comparative Analysis of Leaching Behavior: 1-(2-Ethylhexyl) trimellitate (DEHT) vs. Tris(2-ethylhexyl) trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer additives, particularly for sensitive applications such as medical devices and food contact materials, the potential for plasticizer leaching is a critical consideration. This guide provides a detailed comparison of the leaching characteristics of two prominent non-phthalate plasticizers: Di(2-ethylhexyl) terephthalate (DEHT), often referred to as DOTP, and Tris(2-ethylhexyl) trimellitate (TOTM). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform material selection and risk assessment.

Executive Summary

Both DEHT and TOTM are considered safer alternatives to traditional phthalate plasticizers like DEHP. However, their leaching profiles differ, primarily due to variations in their molecular weight and structure. Experimental evidence consistently demonstrates that TOTM exhibits significantly lower migration or leaching from PVC matrices compared to DEHT under similar conditions. This is attributed to TOTM's higher molecular weight and more complex structure, which restricts its mobility within the polymer.

Quantitative Leaching Data

The following table summarizes key quantitative data on the leaching of DEHT and TOTM from Polyvinyl Chloride (PVC) materials under various experimental conditions. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with consideration of the varying experimental parameters.

PlasticizerMaterialSimulantTimeTemperatureLeached Amount/Migration RateCitation
DEHT PVC Infusion SetsEthanol/Water (50/50 v/v)24 h40°CMigration level three times smaller than DEHP[1]
TOTM PVC Infusion SetsEthanol/Water (50/50 v/v)24 h40°CMigration level more than 20 times less than DEHP[1]
TOTM PVC Tubing (coextruded with PE)Not Specified24 hNot SpecifiedSignificantly lower release than PVC alone[2]
TOTM PVC Tubing (coextruded with PU)Not Specified24 hNot SpecifiedHigher release than PVC/PE and PVC/SEBS coextruded tubings[2]
TOTM PVC Blood TubingBlood4 h (perfusion)37°CMigration distinctly lower than DEHP (by a factor of approx. 350)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of plasticizer leaching. Below are representative experimental protocols for determining the migration of DEHT and TOTM from a polymer matrix.

Sample Preparation and Migration Test

This protocol is based on common practices for migration testing of food contact materials and medical devices.

  • Material Preparation: Samples of the plasticized PVC material with a defined surface area are cut.

  • Simulant Selection: The choice of simulant depends on the intended application. Common simulants include:

    • Aqueous/Acidic Foods: 3% (w/v) acetic acid in aqueous solution.

    • Alcoholic Foods: 10%, 20%, or 50% (v/v) ethanol in aqueous solution.

    • Fatty Foods: Olive oil or other vegetable oils. For medical applications, a lipophilic drug simulant may be used.

  • Migration Cell Setup: The PVC samples are immersed in the chosen simulant within a sealed, inert container (e.g., glass). The ratio of the surface area of the sample to the volume of the simulant is standardized (e.g., 6 dm² per 1 kg of simulant).

  • Incubation: The migration cells are incubated at a controlled temperature for a specified duration. Testing conditions are often chosen to represent worst-case scenarios of use (e.g., 10 days at 40°C for long-term room temperature contact).

  • Sample Collection: At predetermined time points, an aliquot of the simulant is collected for analysis.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for identifying and quantifying plasticizers that have leached into a simulant.

  • Sample Extraction:

    • For aqueous simulants, a liquid-liquid extraction is typically performed using a solvent like hexane or chloroform to transfer the plasticizers from the simulant to the organic phase.

    • For oily simulants, a solvent extraction followed by a clean-up step (e.g., using solid-phase extraction - SPE) may be necessary to remove interfering lipids.

  • Internal Standard: An internal standard (e.g., a deuterated analog of the analyte) is added to the extracted sample to improve the accuracy and precision of the quantification.

  • GC-MS Analysis:

    • Injection: A small volume of the extracted sample is injected into the GC.

    • Separation: The plasticizers are separated based on their boiling points and interactions with the GC column (e.g., a DB-5 capillary column). The oven temperature is programmed to ramp up to ensure good separation.

    • Detection: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.

  • Calibration: A calibration curve is generated using standard solutions of DEHT and TOTM of known concentrations to quantify the amount of plasticizer in the test samples.

Visualizing the Leaching Analysis Workflow

The following diagram illustrates the typical workflow for a plasticizer leaching study, from sample preparation to data analysis.

Caption: Workflow for Plasticizer Leaching Analysis.

Signaling Pathway of Potential Endocrine Disruption

While both DEHT and TOTM are considered safer alternatives to many phthalates, it is important for researchers to be aware of the potential mechanisms by which plasticizers can exert biological effects, such as endocrine disruption. The following diagram illustrates a generalized signaling pathway for a hypothetical endocrine-disrupting chemical (EDC).

Endocrine_Disruption_Pathway Generalized Endocrine Disruptor Signaling Pathway cluster_cellular Cellular Environment EDC Endocrine Disrupting Chemical (EDC) Receptor Nuclear Receptor (e.g., Estrogen Receptor) EDC->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Biological_Response Adverse Biological Response Gene_Expression->Biological_Response Leads to

Caption: Generalized Endocrine Disruptor Pathway.

Conclusion

The selection of a plasticizer for sensitive applications requires a thorough evaluation of its potential to migrate out of the polymer matrix. The available data strongly indicates that Tris(2-ethylhexyl) trimellitate (TOTM) exhibits a significantly lower leaching potential compared to Di(2-ethylhexyl) terephthalate (DEHT) . This is primarily due to its higher molecular weight and more complex structure, which results in lower volatility and mobility. For applications where minimizing patient or consumer exposure to leached chemicals is of paramount importance, TOTM presents a more robust solution. However, factors such as cost, processing characteristics, and specific performance requirements must also be considered in the final material selection. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting reliable leaching assessments to ensure product safety and regulatory compliance.

References

A Spectroscopic Comparison of 1- and 2-(2-Ethylhexyl) trimellitate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two positional isomers: 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate. Due to the scarcity of direct experimental data for these specific mono-esters, this comparison is based on established principles of spectroscopic analysis for aromatic positional isomers. The information herein is intended to guide researchers in the identification and differentiation of these compounds.

Introduction

1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate are mono-esters of trimellitic acid and 2-ethylhexanol. As positional isomers, they share the same molecular formula and weight, but differ in the substitution pattern of the 2-ethylhexyl ester group on the aromatic ring. This structural difference leads to distinct spectroscopic signatures, which can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These isomers are known metabolites of the widely used plasticizer tris(2-ethylhexyl) trimellitate (TOTM)[1][2].

Predicted Spectroscopic Data Comparison

The following table summarizes the expected key differences in the spectroscopic data for the two isomers. These predictions are based on the principles of chemical shifts in NMR, vibrational modes in FT-IR, and fragmentation patterns in mass spectrometry as they relate to the substitution on a benzene ring.

Spectroscopic Technique1-(2-Ethylhexyl) trimellitate2-(2-Ethylhexyl) trimellitateRationale for Differentiation
¹H NMR Three distinct aromatic proton signals. The proton between two carboxyl groups is expected to be the most downfield.Three distinct aromatic proton signals with a different splitting pattern due to the different positions of the substituents.The chemical shifts and coupling patterns of the aromatic protons will be unique for each isomer due to the different electronic environments.
¹³C NMR Three distinct aromatic signals for the protons attached to carbons and three for the quaternary carbons. The carbonyl carbon of the ester will have a characteristic chemical shift.Three distinct aromatic signals for the protons attached to carbons and three for the quaternary carbons, with different chemical shifts compared to the 1-isomer due to the change in symmetry and electronic environment.The chemical shifts of the aromatic carbons, particularly those bearing the carboxyl and ester groups, will differ between the two isomers.
FT-IR Characteristic C=O stretching vibrations for the carboxylic acids and the ester. Out-of-plane C-H bending bands in the fingerprint region will be indicative of the 1,2,4-trisubstitution pattern.Similar C=O stretching vibrations to the 1-isomer. The out-of-plane C-H bending bands in the fingerprint region will also indicate a 1,2,4-trisubstitution pattern, but may show subtle differences in position and intensity. Aromatic esters show characteristic peaks around 1715-1730 cm⁻¹ for the C=O stretch[3].While the main functional group absorptions will be similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) related to the substitution pattern can be used for differentiation[4].
Mass Spectrometry The molecular ion peak (M+) will be identical for both isomers. Fragmentation patterns are expected to differ due to the position of the ester group, leading to characteristic fragment ions.The molecular ion peak (M+) will be identical to the 1-isomer. The fragmentation pattern will be different, potentially showing a more stable fragmentation pathway for certain fragments compared to the 1-isomer.The relative intensities of fragment ions resulting from the cleavage of the ester group and subsequent rearrangements will be different, allowing for isomer differentiation, especially with tandem mass spectrometry (MS/MS)[5].

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between the isomers based on the chemical shifts and coupling constants of the protons and carbons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This will aid in the unambiguous assignment of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present and to differentiate the isomers based on their unique fingerprint in the infrared spectrum.

Methodology:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H stretch of the carboxylic acids, the C-H stretches of the aromatic ring and the alkyl chain, the C=O stretches of the ester and carboxylic acids, and the C-O stretches[3].

    • Pay close attention to the fingerprint region (1500-600 cm⁻¹) for subtle differences in the C-H out-of-plane bending vibrations that are characteristic of the substitution pattern[4].

Mass Spectrometry (MS)

Objective: To determine the molecular weight and to differentiate the isomers based on their fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred[6][7].

  • Ionization: Use a soft ionization technique like ESI or Chemical Ionization (CI) to observe the molecular ion peak. Electron Ionization (EI) can also be used to induce fragmentation.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern. This is crucial for distinguishing between isomers[5].

  • Data Analysis:

    • Identify the molecular ion peak and confirm it corresponds to the expected molecular weight.

    • Analyze the fragmentation pattern and propose fragmentation pathways. The differences in the relative abundance of specific fragment ions will be key to differentiating the 1- and 2-isomers.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 1- and 2-(2-Ethylhexyl) trimellitate.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Comparison Sample_1 1-(2-Ethylhexyl) trimellitate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_1->NMR FTIR FT-IR Spectroscopy Sample_1->FTIR MS Mass Spectrometry (LC-MS/MS) Sample_1->MS Sample_2 2-(2-Ethylhexyl) trimellitate Sample_2->NMR Sample_2->FTIR Sample_2->MS Data_Analysis Spectral Interpretation - Chemical Shifts - Vibrational Modes - Fragmentation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis of Isomeric Data Data_Analysis->Comparison Conclusion Isomer Differentiation & Structural Confirmation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of trimellitate isomers.

References

A Comparative Analysis of the Biological Effects of Trimellitate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of various trimellitate isomers, a class of compounds often used as plasticizers. As alternatives to some ortho-phthalates, understanding their toxicological and metabolic profiles is crucial for informed risk assessment and material selection in biomedical and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known metabolic pathways to facilitate a clear comparison of these compounds.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of different trimellitate isomers. It is important to note that the data are derived from various studies and may not be directly comparable due to differing experimental conditions.

Trimellitate IsomerAnimal ModelStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Key Findings
Tricaprylyl/Capryl Trimellitate Rat28-day (gavage)300 mg/kg/dayA slight, statistically significant increase in absolute and relative liver weights was observed in males and females at 1000 mg/kg/day.[1]
Rat13-week (gavage)500 mg/kg/dayNo significant adverse effects were reported up to this dosage.[1]
RatDevelopmental (gavage)Maternal: 300 mg/kg bw/day; Fetotoxicity: 1000 mg/kg bw/dayDosed on days 6-15 of gestation.[1]
Triethylhexyl Trimellitate (TEHTM/TOTM) Rat21-day (gavage)>2000 mg/kg/dayNo significant test-article related effects were reported.
Rat28-day (gavage)>1000 mg/kg/dayNo significant test-article related effects were reported.
Rat90-day (diet)225 mg/kg bw/daySome effects were observed on liver and spleen weights.
RatReproductive & DevelopmentalMale: 100 mg/kg/day; Female & Offspring: 1000 mg/kg/dayA decrease in spermatocytes and spermatids was observed at 300 and 1000 mg/kg/day.[1]

In Vitro Cellular Effects

Trimellitate IsomerCell LineAssayEndpointResults
Triethylhexyl Trimellitate (TEHTM/TOTM) HL-60 (Human Leukemia)MTT AssayCell ViabilityInhibited cell viability at 1.0 mM. The inhibitory effect was 5-fold weaker than that of DEHP.[2]
MCF-7 (Human Breast Cancer)Proliferation AssayCell ProliferationIncreased cell proliferation in a concentration-dependent manner, with a significant increase at 1.0 mM (155 ± 8% of control). This proliferative effect was approximately 10-fold weaker than that of DEHP.[2]
ERα Binding AssayEstrogenic ActivityShowed binding affinity for the human estrogen receptor alpha (ERα). The stimulating action was approximately 10-fold weaker than that of DEHP.[2]

Experimental Protocols

In Vivo Repeated Dose Oral Toxicity Study (Rodent Model)

This protocol provides a general framework for assessing the systemic toxicity of trimellitate isomers following repeated oral administration.

  • Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

  • Grouping and Dosing: At least three dose groups and a control group (vehicle only) are used, with an equal number of male and female animals in each group. The test substance is typically administered daily by gavage for a period of 28 or 90 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cell lines, such as HL-60 or MCF-7, are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the trimellitate isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Estrogenic Activity Assay (E-Screen Assay)

This assay measures the proliferative response of estrogen-sensitive cells to assess the estrogenic potential of a substance.

  • Cell Culture: MCF-7 human breast cancer cells, which are estrogen-responsive, are used.

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are exposed to a range of concentrations of the test compound for several days (e.g., 6 days). 17β-estradiol is used as a positive control.

  • Cell Proliferation Measurement: Cell proliferation is assessed by quantifying the final cell number, for example, by using a DNA-binding fluorescent dye or by protein quantification.

  • Data Analysis: The proliferative effect of the test compound is compared to that of the vehicle control and the positive control to determine its relative estrogenic activity.

Metabolic Pathways and Experimental Workflows

The metabolism of trimellitate esters is a key factor in determining their biological activity and potential toxicity. The following diagram illustrates the generalized metabolic pathway of trialkyl trimellitates, primarily based on studies of Triethylhexyl Trimellitate (TEHTM).

Metabolic_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Intake Oral Intake of Trialkyl Trimellitate GI_Tract Gastrointestinal Tract Oral_Intake->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Parent_Compound Trialkyl Trimellitate Systemic_Circulation->Parent_Compound Distribution to Liver Di_ester Dialkyl Trimellitate (Di-ester) Parent_Compound->Di_ester Hydrolysis Alcohol Corresponding Alcohol (e.g., 2-ethylhexanol) Parent_Compound->Alcohol Esterase Activity Feces Feces Parent_Compound->Feces Unchanged Mono_ester Monoalkyl Trimellitate (Mono-ester) Di_ester->Mono_ester Hydrolysis Di_ester->Feces Oxidized_Metabolites Oxidized Metabolites (e.g., 2-ethylhexanoic acid, 2-heptanone) Mono_ester->Oxidized_Metabolites Oxidation Urine Urine Mono_ester->Urine Oxidized_Metabolites->Urine Alcohol->Urine

Caption: Generalized metabolic pathway of trialkyl trimellitates in vivo.

The following diagram illustrates a typical experimental workflow for assessing the in vitro toxicity of trimellitate isomers.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Trimellitate Isomers Treatment Treat Cells with a Range of Isomer Concentrations Compound_Prep->Treatment Cell_Culture Culture Human Cell Lines (e.g., MCF-7, HL-60, HepG2) Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for Defined Time Periods Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity Estrogenic_Activity Estrogenic Activity Assay (e.g., E-Screen) Incubation->Estrogenic_Activity Genotoxicity Genotoxicity Assay (e.g., Ames Test) Incubation->Genotoxicity Data_Collection Collect Absorbance/ Fluorescence Data Cytotoxicity->Data_Collection Estrogenic_Activity->Data_Collection Genotoxicity->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., IC50, NOEC) Data_Collection->Statistical_Analysis Comparison Compare Potency and Efficacy of Isomers Statistical_Analysis->Comparison

Caption: Workflow for in vitro toxicity assessment of trimellitate isomers.

Conclusion

The available data suggest that trialkyl trimellitates generally exhibit lower systemic toxicity compared to some of their ortho-phthalate counterparts. For instance, Triethylhexyl Trimellitate (TOTM) has been shown to have weaker estrogenic and cytotoxic effects than Di(2-ethylhexyl) phthalate (DEHP).[2] However, the biological effects of trimellitate isomers can vary depending on the specific alkyl chain length and branching. The primary route of metabolism for these compounds appears to be hydrolysis to their corresponding mono- and di-esters, followed by oxidation.[3]

It is evident that more direct comparative studies employing standardized protocols are needed to fully elucidate the structure-activity relationships and relative risks of different trimellitate isomers. Researchers and drug development professionals should consider the specific isomer and potential exposure levels when evaluating the safety of materials containing these compounds.

References

2-Ethylhexyl Trimellitate (TOTM): A Validated Alternative to DEHP for Drug Development and Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of performance, safety, and biological impact for researchers, scientists, and drug development professionals.

The plasticizer bis(2-ethylhexyl) phthalate (DEHP) has long been a standard in the manufacturing of flexible polyvinyl chloride (PVC) medical devices. However, concerns over its potential as an endocrine disruptor and its propensity to leach from materials have spurred the search for safer alternatives. Among the leading candidates is tris(2-ethylhexyl) trimellitate (TOTM), a plasticizer with a more favorable toxicological profile and lower migration characteristics. This guide provides an objective comparison of TOTM and DEHP, supported by experimental data, to inform material selection in sensitive applications.

Performance and Safety: A Data-Driven Comparison

Quantitative analysis of migration and toxicity data highlights the significant advantages of TOTM over DEHP for use in medical devices and drug-contacting materials.

Migration/Leachability

One of the primary concerns with DEHP is its migration from the PVC matrix into solutions it comes in contact with, such as intravenous fluids, blood products, and liquid drug formulations. Experimental studies have consistently demonstrated the superior performance of TOTM in this regard.

Table 1: Comparison of Plasticizer Migration from PVC Tubing

PlasticizerMigration Level Compared to DEHPTest ConditionsSource
DEHP -Ethanol/water (50/50 v/v) at 40°C[1]
TOTM >20 times less than DEHPEthanol/water (50/50 v/v) at 40°C[1]
DEHP Higher than TOTMShort and long-term exposure to various priming fluids[2]
TOTM Lower than DEHPShort and long-term exposure to various priming fluids[2]
Toxicological Profile

The toxicological profiles of DEHP and TOTM have been extensively studied, with a particular focus on reproductive toxicity and cellular mechanisms of action. The No Observed Adverse Effect Level (NOAEL) is a key metric in these assessments.

Table 2: Toxicological Comparison of DEHP and TOTM

ParameterDEHPTOTMSource
Reproductive Toxicity NOAEL (Rat) 4.8 mg/kg/dayMale: 100 mg/kg/day; Female & Offspring: 1000 mg/kg/day[3][4][5]
Peroxisome Proliferation (Rat) Potent inducerWeak inducer[6]
Hepatocyte Cytotoxicity Metabolite (MEHP) is cytotoxic and induces H₂O₂ productionNot directly cytotoxic; does not induce H₂O₂ production
Binding to PPARs Weakly bindsIncapable of binding

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of DEHP and TOTM.

Plasticizer Migration/Leaching Study

This protocol outlines a typical method for quantifying the migration of plasticizers from PVC tubing into a liquid simulant.

  • Sample Preparation: Cut standardized lengths of PVC tubing plasticized with either DEHP or TOTM.

  • Simulant Preparation: Prepare a simulant solution representative of the intended application (e.g., ethanol/water mixture for lipophilic drugs, or specific cell culture media). A common simulant is a 50/50 (v/v) mixture of ethanol and water.[1]

  • Incubation: Immerse the PVC tubing samples in the simulant solution in sealed containers. Incubate at a controlled temperature (e.g., 40°C) for specified time intervals (e.g., 24 hours, 72 hours, 10 days).[1]

  • Sample Collection: At each time point, an aliquot of the simulant is collected for analysis.

  • Quantification: The concentration of the leached plasticizer in the simulant is determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The amount of migrated plasticizer is calculated and expressed as mass per unit area or volume of the tubing.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and, therefore, cytotoxicity.

  • Cell Culture: Plate cells (e.g., human cell lines) in a 96-well plate and culture until they reach the desired confluence.

  • Treatment: Expose the cells to various concentrations of DEHP, TOTM, or their metabolites, dissolved in the appropriate cell culture medium. Include positive (e.g., Triton X-100) and negative (vehicle) controls.

  • Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant, which contains LDH released from damaged cells.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent mixture. This reagent typically includes lactate, NAD+, and a tetrazolium salt.

  • Measurement: The enzymatic reaction, where LDH converts lactate to pyruvate, leads to the reduction of the tetrazolium salt into a colored formazan product. The absorbance of this product is measured using a spectrophotometer at a specific wavelength (e.g., 490 nm).[7]

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of the positive control (maximum LDH release).

Signaling Pathways and Mechanisms of Action

Understanding the interaction of these plasticizers with cellular signaling pathways is crucial for assessing their potential biological impact.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DEHP, primarily through its metabolite mono(2-ethylhexyl) phthalate (MEHP), is known to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9] This activation can disrupt lipid metabolism and steroidogenesis. In contrast, TOTM has not been shown to bind to or activate PPARs.

PPAR_Signaling cluster_dehp DEHP Pathway cluster_totm TOTM Pathway DEHP DEHP MEHP MEHP DEHP->MEHP Metabolism PPAR_alpha_gamma PPARα / PPARγ MEHP->PPAR_alpha_gamma Activates Gene_Expression Altered Gene Expression (Lipid Metabolism, Steroidogenesis) PPAR_alpha_gamma->Gene_Expression TOTM TOTM No_PPAR_Binding No PPAR Binding TOTM->No_PPAR_Binding Estrogen_Signaling cluster_plasticizer Plasticizer Interaction cluster_nucleus Nuclear Events Plasticizer DEHP or TOTM ER Estrogen Receptor (ERα / ERβ) Plasticizer->ER Binds & Activates Dimerization Receptor Dimerization ER->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Binds to Estrogen Responsive Element (ERE) Nuclear_Translocation->ERE Transcription Transcription of Target Genes ERE->Transcription Migration_Workflow Sample_Prep Prepare PVC Tubing Samples (DEHP and TOTM) Incubation Immerse Tubing in Simulant (Controlled Temperature & Time) Sample_Prep->Incubation Simulant_Prep Prepare Simulant Solution Simulant_Prep->Incubation Aliquoting Collect Aliquots at Time Intervals Incubation->Aliquoting Analysis Analyze by HPLC or GC-MS Aliquoting->Analysis Quantification Quantify Leached Plasticizer Analysis->Quantification Cytotoxicity_Workflow Cell_Culture Culture Cells in 96-well Plate Treatment Expose Cells to DEHP/TOTM and Controls Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection LDH_Reaction Perform LDH Reaction Supernatant_Collection->LDH_Reaction Measurement Measure Absorbance LDH_Reaction->Measurement Calculation Calculate % Cytotoxicity Measurement->Calculation

References

A Comparative Guide to the Thermal Stability of Trimellitate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of excipients is paramount to ensuring product quality, safety, and shelf-life. This guide provides a comparative analysis of the thermal stability of various trimellitate esters, a class of compounds often utilized as plasticizers and in the formulation of various materials.

Trimellitate esters are known for their high boiling points and low volatility, which contributes to their excellent thermal stability.[1] This makes them suitable for applications requiring high-temperature processing or for products that may be exposed to elevated temperatures during their lifecycle. The thermal stability of these esters is influenced by the nature of the alcohol moiety, with variations in chain length and branching affecting the decomposition temperature.

Quantitative Comparison of Thermal Stability

To provide a clear comparison, the following table summarizes the available quantitative data on the thermal stability of different trimellitate esters, primarily determined by Thermogravimetric Analysis (TGA). The onset of decomposition is a critical parameter indicating the temperature at which the material starts to degrade.

Trimellitate EsterCommon Name/AbbreviationOnset of Decomposition (Tonset) in °C (approx.)Boiling Point (°C)Reference
Trimethyl trimellitateTMTMNot specified194 @ 12 mmHg[2]
Tri-n-butyl trimellitate-Not specified220 @ 3 mmHg
Tri-n-hexyl trimellitate-Not specifiedNot specified
Tris(2-ethylhexyl) trimellitateTOTM~375414[3]
Tri-n-octyl trimellitate-Not specifiedNot specified
Triisooctyl trimellitateTIOTM300 - 350Not specified
Triisodecyl trimellitateTIDTMNot specifiedNot specified

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions. A standardized testing protocol is crucial for precise comparison.

Relationship between Structure and Thermal Stability

The thermal decomposition of trimellitate esters is a complex process. The general workflow for synthesizing these esters and analyzing their thermal properties is outlined below.

G cluster_synthesis Ester Synthesis cluster_purification Purification cluster_analysis Thermal Analysis Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification Alcohol Alcohol Alcohol->Esterification Crude Ester Crude Ester Esterification->Crude Ester Washing Washing Crude Ester->Washing Drying Drying Washing->Drying Purified Ester Purified Ester Drying->Purified Ester TGA Instrument TGA Instrument Purified Ester->TGA Instrument Data Analysis Data Analysis TGA Instrument->Data Analysis Heating Program Heating Program Heating Program->TGA Instrument Thermal Stability Data Thermal Stability Data Data Analysis->Thermal Stability Data

Workflow for Synthesis and Thermal Analysis of Trimellitate Esters.

Experimental Protocols

The primary method for evaluating the thermal stability of these esters is Thermogravimetric Analysis (TGA) . A general protocol based on the ASTM E1131 standard is described below. It is important to note that specific parameters should be kept consistent across all samples for a valid comparison.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition temperature and the thermal degradation profile of trimellitate esters.

Apparatus: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the trimellitate ester into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C).

      • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset of decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline weight is observed. This can be calculated using various methods, such as the intersection of the baseline tangent with the tangent of the steepest weight loss.

    • The temperature at the maximum rate of weight loss (Tpeak) can be determined from the first derivative of the TGA curve (DTG curve).

The synthesis of trimellitate esters generally involves the esterification of trimellitic anhydride with the corresponding alcohol. The following diagram illustrates the general reaction pathway.

G Trimellitic Anhydride Trimellitic Anhydride Reaction Esterification (Acid Catalyst, Heat) Trimellitic Anhydride->Reaction Alcohol (3 eq.) Alcohol (3 eq.) Alcohol (3 eq.)->Reaction Trimellitate Ester Trimellitate Ester Reaction->Trimellitate Ester Water (2 eq.) Water (2 eq.) Reaction->Water (2 eq.)

General Synthesis Pathway for Trimellitate Esters.

Conclusion

The thermal stability of trimellitate esters is a key performance characteristic. While Tris(2-ethylhexyl) trimellitate (TOTM) is a well-characterized example with high thermal stability, the properties of other esters in this class can be tailored by varying the alcohol component. For a definitive comparative assessment, it is essential to analyze the different esters under identical, standardized TGA conditions. The experimental protocol outlined in this guide provides a robust framework for such evaluations, enabling researchers to make informed decisions in material selection and formulation development.

References

Safety Operating Guide

Proper Disposal of 1-(or 2)-(2-Ethylhexyl) Trimellitate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-(or 2)-(2-Ethylhexyl) trimellitate, also known as tris(2-ethylhexyl) trimellitate or TOTM. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 1-(or 2)-(2-Ethylhexyl) trimellitate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the work area to minimize inhalation exposure.[1] In case of a spill, immediately clean it up by absorbing the material with an inert substance and placing it into a suitable, clean, dry, and closed container for disposal.[1]

Step-by-Step Disposal Protocol

The proper disposal of 1-(or 2)-(2-Ethylhexyl) trimellitate should be conducted in a manner that prioritizes safety and environmental responsibility. The following protocol outlines the necessary steps for its disposal:

  • Waste Characterization : The first and most critical step is to determine if the waste is classified as hazardous. Chemical waste generators are responsible for making this determination based on federal, state, and local regulations, such as the US EPA guidelines found in 40 CFR Parts 261.3.[1] While some safety data sheets may indicate that 1-(or 2)-(2-Ethylhexyl) trimellitate is not a hazardous substance, this should be verified against the relevant regulations in your jurisdiction.[2]

  • Container Management :

    • Primary Container : Ensure the waste is stored in a clean, dry, and properly sealed container to prevent leaks or spills.[1] The container must be compatible with the chemical.

    • Labeling : Clearly label the waste container with the chemical name, "1-(or 2)-(2-Ethylhexyl) trimellitate," and any other identifiers required by your institution or local regulations.

    • Contaminated Packaging : Before disposing of the original product container, ensure it is completely empty.[2] The empty container should then be disposed of in accordance with local and national regulations.[2]

  • Engage a Licensed Waste Disposal Company : The disposal of chemical waste should be entrusted to a licensed and qualified waste disposal company.[2] These companies are knowledgeable about the specific requirements for transporting and disposing of different classes of chemical waste.

  • Documentation : Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and internal safety audits.

  • Environmental Considerations : Under no circumstances should 1-(or 2)-(2-Ethylhexyl) trimellitate or water used for cleaning contaminated equipment be allowed to enter drains or waterways.[3] All contaminated cleaning materials and wash water should be collected and treated as chemical waste.[3]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 1-(or 2)-(2-Ethylhexyl) trimellitate.

A Start: Have 1-(or 2)-(2-Ethylhexyl) trimellitate for disposal B Characterize Waste: Is it hazardous per local/ state/federal regulations? A->B C Package in a labeled, sealed, and compatible container B->C  Yes or Unsure H Consult Institutional EHS for guidance B->H  Uncertain D Contact Licensed Waste Disposal Company C->D E Arrange for Pickup and Disposal D->E F Document Disposal Record E->F G End: Proper Disposal Complete F->G H->C

Caption: Disposal workflow for 1-(or 2)-(2-Ethylhexyl) trimellitate.

References

Essential Safety and Logistical Information for Handling 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides direct, procedural guidance for the safe handling, use, and disposal of 1(or 2)-(2-Ethylhexyl) trimellitate, also known as tris(2-ethylhexyl) trimellitate or TOTM. The following protocols are designed to ensure the safety of laboratory personnel and compliance with standard safety practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to TOTM. While TOTM is not classified as a hazardous substance, direct contact should always be avoided.[1][2] The following table summarizes the required and recommended PPE for handling this chemical.

Protection Type Specific Recommendations Additional Guidance
Eye and Face Protection Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin Protection - Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or PVC gloves are recommended.[1][4] Always inspect gloves for degradation or punctures before use. - Lab Coat: A standard laboratory coat should be worn at all times. - Protective Clothing: For larger quantities or situations with a higher risk of splashing, a PVC apron or chemical-resistant suit should be worn over the lab coat.[1]Contaminated gloves should be removed promptly using a proper technique to avoid skin contact and disposed of as chemical waste. Hands should be washed thoroughly with soap and water after removing gloves.[4]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation due to the low volatility of TOTM.[1] However, a NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A) is recommended under the following circumstances: - Handling large quantities. - Working in poorly ventilated areas. - Cleaning up spills. - When heating the substance, which may generate vapors.For situations requiring respiratory protection, a half-mask or full-face respirator from a reputable manufacturer (e.g., 3M 6000 or 7000 series) equipped with the appropriate organic vapor cartridges should be used.[5] Ensure the respirator is properly fit-tested before use.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is essential for minimizing risk and ensuring the integrity of experimental work.

Preparation and Engineering Controls
  • Verify Ventilation: Ensure the work area is well-ventilated. A certified chemical fume hood is the preferred workspace, especially when handling open containers or transferring the chemical.

  • Gather Materials: Assemble all necessary equipment, including primary and secondary containers, dispensing tools (e.g., pipettes, spatulas), and waste containers before handling the chemical.

  • Inspect Containers: Check the integrity of the TOTM container for any signs of damage or leaks.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling and Use
  • Dispensing:

    • For small quantities, use a calibrated pipette with a disposable tip or a clean glass pipette.

    • For larger quantities, carefully pour the liquid from its original container into a stable secondary container. Use a funnel to minimize the risk of splashing.

  • Mixing and Formulation: When mixing TOTM with other substances, add it slowly and in a controlled manner to prevent splashing.

  • Heating: If the protocol requires heating, conduct the procedure in a chemical fume hood and monitor the temperature to avoid decomposition, which may release hazardous fumes.

  • Post-Handling:

    • Securely close all containers of TOTM immediately after use.

    • Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Remove PPE in the correct order to prevent cross-contamination and dispose of it in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of TOTM and associated waste is crucial for environmental safety and regulatory compliance. TOTM is not classified as a federally hazardous waste, which allows for more straightforward disposal procedures. However, local and institutional regulations must always be followed.

Waste Segregation and Collection
  • Unused/Surplus TOTM: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: All disposable items that have come into contact with TOTM (e.g., gloves, pipette tips, absorbent pads) should be collected in a designated, sealed waste container labeled "Non-hazardous Chemical Waste."

  • Empty Containers: Rinse empty TOTM containers with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as chemical waste. Once cleaned, the container can often be disposed of in the regular trash, after defacing the label.[3]

Spill Management
  • Evacuate and Secure: In the event of a spill, evacuate non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be placed in a sealed container and disposed of as chemical waste.

Quantitative Data

The following tables provide key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 3319-31-1[6][7]
Molecular Formula C₃₃H₅₄O₆[6][7]
Molecular Weight 546.8 g/mol [6]
Appearance Viscous, colorless to pale yellow liquid[1]
Boiling Point >400 °C (>752 °F)
Flash Point Approximately 260 °C (500 °F)[3]
Density Approximately 0.985 g/cm³ at 20 °C
Solubility in Water Very low

Table 2: Occupational Exposure Limits

OrganizationLimit
OSHA (PEL) Not established[3]
ACGIH (TLV) Not established[3]
NIOSH (REL) Not established[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for handling and disposing of TOTM.

Safe Handling of TOTM Diagram 1: Safe Handling Workflow for TOTM cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling prep_start Start: Task Requiring TOTM verify_vent Verify Adequate Ventilation prep_start->verify_vent gather_mat Gather All Materials verify_vent->gather_mat don_ppe Don Appropriate PPE gather_mat->don_ppe dispense Dispense TOTM don_ppe->dispense use_chem Use in Experiment dispense->use_chem close_cont Securely Close Containers use_chem->close_cont clean_surf Clean Contaminated Surfaces close_cont->clean_surf doff_ppe Doff PPE Correctly clean_surf->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End of Procedure

Caption: Diagram 1: A step-by-step workflow for the safe handling of TOTM in a laboratory setting.

TOTM Disposal Workflow Diagram 2: Disposal and Spill Management of TOTM cluster_waste Routine Waste Disposal cluster_spill Spill Management waste_gen Waste Generated segregate Segregate Waste Types waste_gen->segregate liquid_waste Unused TOTM segregate->liquid_waste solid_waste Contaminated Solids segregate->solid_waste empty_cont Empty Containers segregate->empty_cont collect_liquid collect_liquid liquid_waste->collect_liquid Collect in Labeled Waste Container collect_solid collect_solid solid_waste->collect_solid Collect in Labeled Waste Bag/Container rinse_cont rinse_cont empty_cont->rinse_cont Triple Rinse dispose_ehs Dispose According to Institutional EHS Guidelines collect_liquid->dispose_ehs Dispose via EHS collect_solid->dispose_ehs dispose_cont dispose_cont rinse_cont->dispose_cont Dispose in Regular Trash spill_occurs Spill Occurs secure_area Secure the Area spill_occurs->secure_area absorb_spill Absorb with Inert Material secure_area->absorb_spill collect_spill Collect Absorbed Material absorb_spill->collect_spill collect_spill->dispose_ehs decon_area Decontaminate Spill Area collect_spill->decon_area decon_area->dispose_ehs Dispose of Cleanup Materials via EHS

Caption: Diagram 2: A logical workflow for the routine disposal and emergency spill management of TOTM.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.